Raloxifene
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUITABIAKMVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82640-04-8 (hydrochloride) | |
| Record name | Raloxifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023550 | |
| Record name | Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Raloxifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 5.12e-04 g/L | |
| Record name | Raloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raloxifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone | |
CAS No. |
84449-90-1 | |
| Record name | Raloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raloxifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | raloxifene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Raloxifene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RALOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9162EO3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Raloxifene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Raloxifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268-272, 143-147 °C, Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/, 143 - 147 °C | |
| Record name | Raloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raloxifene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Raloxifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Raloxifene in Bone Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), exhibits a unique tissue-specific profile, acting as an estrogen agonist in bone while functioning as an antagonist in breast and uterine tissues.[1][2][3] This dual action allows it to effectively prevent and treat postmenopausal osteoporosis by reducing bone resorption and increasing bone mineral density (BMD), thereby mitigating fracture risk, particularly at the vertebrae.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on bone tissue, supported by quantitative data from key clinical trials, detailed experimental protocols, and visual representations of the critical signaling pathways involved.
Introduction: The Selective Estrogen Receptor Modulator (SERM) Concept
Postmenopausal osteoporosis is characterized by an acceleration of bone turnover, where the rate of bone resorption by osteoclasts outpaces bone formation by osteoblasts.[4] Estrogen deficiency is a primary driver of this imbalance. This compound's therapeutic efficacy lies in its ability to mimic the beneficial effects of estrogen on the skeleton without eliciting the potentially harmful effects on reproductive tissues.[6] It binds to estrogen receptors (ERs), primarily ERα and ERβ, and induces a conformational change that is distinct from that induced by estradiol.[1][7][8] This unique ligand-receptor complex interacts with specific DNA sequences, known as this compound Responding Elements (RREs), to modulate gene expression in a tissue-specific manner.[4] In bone, this results in a net anti-resorptive effect, slowing down bone turnover to premenopausal ranges.[3][4]
Molecular Mechanism of Action in Bone
This compound's primary mechanism in bone is the suppression of osteoclast activity and a potential positive influence on osteoblast function. This is achieved through the modulation of several key signaling pathways.
Regulation of the RANKL/OPG Signaling Pathway
The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and Osteoprotegerin (OPG) system is a critical regulator of osteoclast differentiation and activation.[9] RANKL, expressed by osteoblasts and other stromal cells, binds to its receptor RANK on osteoclast precursors, driving their differentiation and activity.[9] OPG, also produced by osteoblasts, acts as a decoy receptor, binding to RANKL and preventing it from interacting with RANK, thus inhibiting osteoclastogenesis.[9]
This compound has been shown to modulate this pathway, favoring a decrease in bone resorption.[10] Studies indicate that this compound treatment leads to a significant decrease in RANKL levels.[10][11] While some studies have observed a transient decrease in OPG levels, the overall effect appears to be a reduction in the RANKL/OPG ratio, which is consistent with an anti-resorptive action.[10] Interestingly, research in OPG-deficient mice suggests that this compound can also inhibit bone resorption through an OPG-independent mechanism, primarily by reducing RANKL transcription.[11][12]
Modulation of Transforming Growth Factor-Beta (TGF-β) Signaling
Transforming growth factor-beta (TGF-β) plays a crucial role in bone remodeling, including the inhibition of osteoclast differentiation and activity.[7] this compound, similar to estrogen, has been demonstrated to increase the production of TGF-β3 in bone.[4][13] This upregulation of TGF-β3 is thought to contribute to the decrease in osteoclast number and their resorptive activity.[4] Furthermore, studies in rat models of osteoporotic osteoarthritis have shown that this compound can inhibit the overexpression of TGF-β1 in cartilage and regulate subchondral bone metabolism.[14][15]
Direct Effects on Osteoblasts and Osteoclasts
In vitro studies have provided evidence for this compound's direct effects on bone cells. In cultures of neonatal mouse bone marrow, this compound significantly reduced the number of osteoclasts in a concentration-dependent manner.[16] It also inhibits bone resorption in pit assays.[16] Furthermore, this compound has been shown to have a positive impact on osteoblasts, inducing a concentration-dependent increase in proliferation and upregulating the expression of osteoblast-specific transcription factors like Cbfa1/Runx2.[16]
Influence on Cytokines
This compound has been shown to decrease the production of pro-inflammatory cytokines that promote bone resorption, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][7] This reduction in inflammatory signaling further contributes to the overall anti-resorptive environment in the bone.
Quantitative Data on this compound's Efficacy
The clinical efficacy of this compound in treating postmenopausal osteoporosis has been extensively documented in numerous trials. The following tables summarize key quantitative data on its effects on Bone Mineral Density (BMD) and bone turnover markers.
Table 1: Effect of this compound on Bone Mineral Density (BMD)
| Study | Dosage | Duration | Site | Mean Percentage Change from Baseline |
| Ettinger et al.[4] | 60 mg/day | 36 months | Lumbar Spine | +2.6% |
| 120 mg/day | 36 months | Lumbar Spine | +2.7% | |
| 60 mg/day | 36 months | Femoral Neck | +2.1% | |
| 120 mg/day | 36 months | Femoral Neck | +2.4% | |
| Delmas et al.[4] | 60 mg/day | 24 months | Lumbar Spine | +2.5% |
| 60 mg/day | 24 months | Femoral Neck | +2.0% | |
| 60 mg/day | 24 months | Full Body | +1.9% | |
| Johnston et al.[17] | 60 mg/day | 36 months | Lumbar Spine | +1.28% |
| MORE Trial[18] | 60 mg/day | 3 years | Femoral Neck | +2.1% |
| 120 mg/day | 3 years | Femoral Neck | +2.4% | |
| 60 mg/day | 3 years | Lumbar Spine | +2.6% | |
| 120 mg/day | 3 years | Lumbar Spine | +2.7% | |
| Lufkin et al.[19] | 60 mg/day | 1 year | Total Hip | +1.66% |
Table 2: Effect of this compound on Bone Turnover Markers
| Study | Marker | Dosage | Duration | Mean Percentage Change from Baseline |
| Delmas et al.[4] | Bone-specific alkaline phosphatase | 60 mg/day | 24 months | -15% |
| Osteocalcin | 60 mg/day | 24 months | -30% | |
| C-telopeptide (CTX) | 60 mg/day | 24 months | -40% | |
| Naylor et al.[20] | C-terminal telopeptide of type I collagen (CTX) | 60 mg/day | 12 weeks | -39% |
| N-terminal propeptide of type I procollagen (PINP) | 60 mg/day | 12 weeks | -32% | |
| Lufkin et al.[19] | Bone alkaline phosphatase | 60 mg/day | 1 year | -14.9% |
| Osteocalcin | 60 mg/day | 1 year | -20.7% | |
| Urinary C-telopeptide/creatinine | 60 mg/day | 1 year | -24.9% |
Experimental Protocols
The following sections detail common methodologies used to investigate the mechanism of action of this compound in bone tissue.
In Vitro Osteoclastogenesis Assay
-
Objective: To determine the effect of this compound on the formation of osteoclasts from precursor cells.
-
Methodology:
-
Bone marrow cells are harvested from the long bones of mice or rats.
-
The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).
-
BMMs are then cultured with M-CSF and RANKL to induce differentiation into osteoclasts.
-
This compound is added to the culture medium at various concentrations.
-
After a defined period (typically 4-6 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.
-
A dose-response curve is generated to determine the inhibitory concentration (IC50) of this compound on osteoclast formation.[21]
-
In Vitro Pit Formation Assay (Bone Resorption Assay)
-
Objective: To assess the effect of this compound on the resorptive activity of mature osteoclasts.
-
Methodology:
-
Mature osteoclasts, generated as described above or isolated from long bones, are seeded onto bone or dentin slices.
-
The cells are allowed to attach and initiate resorption.
-
This compound is then added to the culture medium.
-
After a culture period (typically 24-48 hours), the cells are removed from the bone/dentin slices.
-
The slices are stained (e.g., with toluidine blue) to visualize the resorption pits.
-
The total area of resorption pits is quantified using image analysis software.[21]
-
In Vivo Ovariectomized (OVX) Rat Model
-
Objective: To evaluate the efficacy of this compound in preventing estrogen-deficiency-induced bone loss in a preclinical model.
-
Methodology:
-
Female rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency, which mimics postmenopausal bone loss. A sham-operated group serves as a control.
-
After a period to allow for the establishment of bone loss, the OVX rats are randomized into treatment groups (e.g., vehicle control, this compound at different doses).
-
This compound is typically administered daily via oral gavage.
-
The treatment period usually lasts for several weeks or months.
-
Throughout the study, bone mineral density (BMD) is measured at various skeletal sites (e.g., femur, lumbar spine) using dual-energy X-ray absorptiometry (DXA).
-
At the end of the study, blood and urine samples are collected to measure bone turnover markers.
-
Bones are harvested for biomechanical testing (e.g., three-point bending of the femur) to assess bone strength and for histomorphometric analysis to quantify parameters of bone structure.[21]
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's core mechanism of action in bone cells.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 4. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. An estrogen receptor basis for this compound action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of this compound therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits bone loss and improves bone strength through an Opg-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits bone loss and improves bone strength through an Opg-independent mechanism | springermedicine.com [springermedicine.com]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selective estrogen receptor modulator this compound regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term effects of this compound on bone mineral density, bone turnover, and serum lipid levels in early postmenopausal women: three-year data from 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Treatment of established postmenopausal osteoporosis with this compound: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Response of bone turnover markers to this compound treatment in postmenopausal women with osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Raloxifene Signaling Pathways in Breast Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] Unlike tamoxifen, another well-known SERM, this compound exhibits a more favorable safety profile, particularly concerning the endometrium.[2] In breast tissue, this compound primarily functions as an estrogen receptor (ER) antagonist, thereby inhibiting the proliferative signaling of estrogen.[1] However, its mechanism of action is multifaceted, extending beyond simple ER antagonism to involve a complex network of signaling pathways that collectively contribute to its anti-cancer effects. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in breast cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various parameters in breast cancer cells, compiled from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Parameter | Concentration | Effect |
| MCF-7 | ERα-positive | IC50 | 1 µM | 50% inhibition of cell viability |
| MDA-MB-231 | ERα-negative | IC50 | 1 µM | 50% inhibition of cell viability |
| RL91 (TNBC) | Triple-Negative | EC50 | 1.2-2 µM | 50% effective concentration for cytotoxicity |
| MDA-MB-231 | ERα-negative | Cell Migration | 10 µM | Significant decrease in cell migration |
| MDA-MB-468 | ERα-negative | Tumorigenicity | 5, 10, 15 µM | Dose-dependent decrease in colony formation |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | This compound Dose | Parameter | Result |
| MDA-MB-231 | 0.85 mg/kg | Tumor Growth | Prevention of tumor growth and induction of regression |
| MDA-MB-231 | 0.85 mg/kg | Apoptosis | 7-fold increase in TUNEL-positive cells |
| MDA-MB-468 | 0.85 mg/kg | Proliferation (Ki67) | 70% decrease in Ki67-positive cells |
| BJMC3879luc2 | 27 mg/kg | Lymph Node Metastasis | Significant decrease in multiplicity |
Table 3: Effect of this compound on Protein Expression and Apoptosis
| Cell Line/Model | This compound Treatment | Protein/Process | Change |
| MDA-MB-468 Xenograft | 0.85 mg/kg | EGFR Expression | 27-fold decrease |
| ER-positive tumors (clinical trial) | 60 mg/day for 14 days | Ki67 Expression | 21% decrease |
| ER-positive tumors (clinical trial) | 60 mg/day for 14 days | ERα Expression | Significant decrease |
| MCF-7 | 1 µM | Bax Expression | Significant increase |
| MCF-7 | 1 µM | Bcl-2 Expression | Significant decrease |
| MDA-MB-231 | 1 µM | Bax Expression | Significant increase |
| MDA-MB-231 | 1 µM | Bcl-2 Expression | Significant decrease |
Core Signaling Pathways Modulated by this compound
Estrogen Receptor (ER) Signaling Pathway
The primary mechanism of action of this compound in ER-positive breast cancer cells is through its competitive binding to the estrogen receptor alpha (ERα).[1] This interaction induces a conformational change in the ERα protein that is distinct from that induced by estrogen. The this compound-ERα complex recruits co-repressors instead of co-activators to the estrogen response elements (EREs) in the promoter regions of estrogen-responsive genes, leading to the downregulation of genes involved in cell proliferation and survival, such as cyclin D1 and c-myc.[3]
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[4] In response to estrogen, ERα can activate the PI3K/Akt pathway. This compound, by antagonizing ERα, can block this activation. Furthermore, in some contexts, this compound can directly inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[5][6] This inhibition leads to decreased cell survival and can sensitize cancer cells to other therapeutic agents.
Apoptosis Pathway
This compound can induce apoptosis in breast cancer cells through both ER-dependent and ER-independent mechanisms.[3][7] In ER-positive cells, the blockade of ERα signaling can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[8] In ER-negative cells, this compound has been shown to induce apoptosis through the activation of the aryl hydrocarbon receptor (AhR).[9] The induction of apoptosis is often accompanied by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][10]
Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol outlines the methodology for assessing changes in the expression and phosphorylation status of key proteins in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Detect the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
MTT Cell Viability Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Luciferase Reporter Assay for ERE Activity
This protocol is used to measure the effect of this compound on the transcriptional activity of the estrogen receptor.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
ERE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Estradiol (E2)
-
Luciferase assay system
Procedure:
-
Cell Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the cells with this compound, E2, a combination of both, or a vehicle control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells according to the luciferase assay system protocol.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in the treated groups to the control group.
Experimental Workflow Visualization
Conclusion
This compound exerts its anti-cancer effects in breast cancer cells through a sophisticated interplay of signaling pathways. Its primary mechanism involves the antagonistic modulation of ERα signaling, leading to the inhibition of proliferation and induction of apoptosis in ER-positive breast cancer. However, its activity extends to ER-independent pathways, including the inhibition of the pro-survival PI3K/Akt pathway and the induction of apoptosis via the aryl hydrocarbon receptor in ER-negative cells. This comprehensive understanding of this compound's molecular mechanisms is crucial for the strategic development of novel therapeutic approaches and for optimizing its clinical application in the prevention and treatment of breast cancer. Further research into the nuanced interactions of this compound with various signaling networks will continue to illuminate its full therapeutic potential.
References
- 1. This compound inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Tumor Growth and Metastasis in an Orthotopic Model of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits estrogen-induced up-regulation of telomerase activity in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective estrogen receptor modulator, inhibits lipopolysaccharide-induced nitric oxide production by inhibiting the phosphatidylinositol 3-kinase/Akt/nuclear factor-kappa B pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a mixed estrogen agonist/antagonist, induces apoptosis in androgen-independent human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wcrj.net [wcrj.net]
- 9. protocols.io [protocols.io]
- 10. This compound, a selective estrogen receptor modulator, induces apoptosis in androgen-responsive human prostate cancer cell line LNCaP through an androgen-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Benzothiophene-Based Selective Estrogen Receptor Modulators (SERMs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. Among these, benzothiophene-based SERMs, such as raloxifene and arzoxifene, have emerged as pivotal molecules in the management of osteoporosis and the prevention of estrogen receptor-positive breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds. It details the structure-activity relationships that govern their unique pharmacological profiles, outlines key synthetic methodologies, and presents standardized protocols for their preclinical assessment. Furthermore, this document summarizes critical quantitative data and visualizes the complex signaling pathways modulated by these agents to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction: The Dawn of Benzothiophene SERMs
The quest for an ideal SERM—one that confers the beneficial estrogenic effects on bone and the cardiovascular system while antagonizing estrogen's proliferative effects in breast and uterine tissues—led to the exploration of various chemical scaffolds. The benzothiophene core emerged as a particularly promising framework, giving rise to second and third-generation SERMs with improved therapeutic profiles over the first-generation triphenylethylene derivatives like tamoxifen.
This compound, a landmark benzothiophene SERM, was the first to gain widespread clinical use for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer.[1] Its development spurred further research into this class of compounds, leading to the synthesis of arzoxifene, a third-generation SERM designed for enhanced potency and bioavailability.[2][3] Although arzoxifene's development was ultimately discontinued, the study of these molecules has provided invaluable insights into the structural requirements for tissue-selective ER modulation.[4]
This guide will delve into the core scientific principles underlying the discovery and synthesis of these influential molecules.
Structure-Activity Relationships (SAR)
The pharmacological activity of benzothiophene SERMs is intricately linked to their three-dimensional structure and the nature of their substituents. Key structural features that dictate their tissue-selective estrogenic and antiestrogenic activities include:
-
The Benzothiophene Core: This rigid heterocyclic system serves as the foundational scaffold, orienting the other functional groups in a specific spatial arrangement for optimal interaction with the estrogen receptor.
-
The 2-Aryl Group: Typically a p-hydroxyphenyl group, this moiety is crucial for high-affinity binding to the estrogen receptor, mimicking the phenolic A-ring of estradiol.
-
The 3-Aroyl or 3-Phenoxy Group: This part of the molecule, along with the piperidine side chain, is a key determinant of the tissue-selective agonist versus antagonist profile. The nature of the linker (e.g., carbonyl in this compound vs. ether in arzoxifene) and the substitution pattern on the phenyl ring significantly influence the conformational changes in the ER upon binding.[5]
-
The Basic Side Chain: A piperidinylethoxy side chain is a common feature, which is thought to be responsible for the anti-estrogenic activity in breast and uterine tissues by sterically hindering the recruitment of coactivator proteins to the ER complex.
Synthesis of Key Benzothiophene SERMs
The synthesis of benzothiophene SERMs typically involves the construction of the core heterocyclic system followed by the introduction of the various side chains.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common approach involves the Friedel-Crafts acylation of a pre-formed 2-arylbenzothiophene.[6]
Experimental Protocol: Synthesis of this compound Hydrochloride [6]
-
Preparation of 4-[2-(Piperidinyl)ethoxy]benzoyl chloride hydrochloride: 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride is reacted with thionyl chloride in a suitable solvent like dichloromethane to yield the corresponding acid chloride.[6]
-
Friedel-Crafts Acylation: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is acylated with 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane.[6]
-
Demethylation: The methoxy protecting groups on the benzothiophene core and the 2-phenyl ring are removed using a demethylating agent like aluminum chloride and ethanethiol to yield this compound.
-
Salt Formation: The free base of this compound is then treated with hydrochloric acid to form the hydrochloride salt, which is purified by recrystallization.[6]
Synthesis of Arzoxifene
The synthesis of arzoxifene follows a similar strategy, with the key difference being the formation of an ether linkage at the 3-position instead of a carbonyl group.[2]
General Synthetic Strategy for Arzoxifene [2]
-
Formation of the Benzothiophene Core: A suitably substituted benzothiophene core is synthesized.
-
Introduction of the Phenoxy Side Chain: The hydroxyl group at the 3-position of the benzothiophene is etherified with a protected 4-hydroxyphenoxy derivative.
-
Introduction of the Piperidinylethoxy Side Chain: The protecting group on the phenoxy ring is removed, and the resulting hydroxyl group is alkylated with N-(2-chloroethyl)piperidine.
-
Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final compound is converted to its hydrochloride salt.
Quantitative Data
The biological activity of benzothiophene SERMs is quantified through various in vitro and in vivo assays. The following tables summarize key data for this compound and arzoxifene.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Reference |
| This compound | 0.4 ± 0.3 (inhibition of MCF-7 proliferation) | - | [7] |
| Arzoxifene | 0.05 ± 0.02 (inhibition of MCF-7 proliferation) | - | [7] |
Note: IC50 values for proliferation inhibition in MCF-7 cells are a functional measure of affinity and antagonist activity.
Table 2: In Vitro Anti-proliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) | Reference |
| This compound | ~10 | [3] |
| Arzoxifene | ~1 | [3] |
Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model
| Compound | Parameter | Efficacy | Reference |
| This compound | Bone Mineral Density (BMD) | Prevents bone loss | [1] |
| Total Cholesterol | Significant decrease | [1] | |
| Arzoxifene | Bone Mineral Density (BMD) | Increased BMD to a greater extent than this compound | [8] |
| Bone Turnover | Suppressed to a greater extent than this compound | [8] |
Experimental Protocols for Biological Evaluation
The characterization of benzothiophene SERMs relies on a battery of standardized in vitro and in vivo assays.
Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor subtypes, ERα and ERβ.
Protocol: Competitive Radioligand Binding Assay [5]
-
Receptor Preparation: Human recombinant ERα and ERβ are used.
-
Radioligand: A fixed concentration of [3H]-estradiol is used as the radiolabeled ligand.
-
Competition: The receptors and radioligand are incubated with increasing concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically using hydroxyapatite.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.
MCF-7 Cell Proliferation Assay
This in vitro assay assesses the anti-proliferative effect of SERMs on estrogen receptor-positive human breast cancer cells.
Protocol: E-Screen Assay [2][9]
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium.[10]
-
Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound in the presence of a fixed concentration of estradiol to stimulate proliferation.
-
Incubation: The plates are incubated for 5-7 days.
-
Quantification of Cell Proliferation: Cell viability is assessed using a suitable method, such as the MTS assay or by quantifying DNA content.
-
Data Analysis: The concentration of the test compound that inhibits the estradiol-stimulated proliferation by 50% (IC50) is determined.
Ovariectomized (OVX) Rat Model of Osteoporosis
This in vivo model is the standard for evaluating the efficacy of SERMs in preventing postmenopausal bone loss.[11][12]
Protocol: OVX Rat Model [11][13]
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are ovariectomized to induce estrogen deficiency. A sham-operated group serves as a control.[11]
-
Treatment: Following a recovery period, the OVX rats are treated daily with the test compound or vehicle for a specified duration (e.g., 5 weeks).
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, BMD of the femur and/or lumbar vertebrae is measured using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Markers: Blood and urine samples can be collected to analyze bone turnover markers (e.g., osteocalcin, C-telopeptide).[11]
-
Uterine Wet Weight: The uteri are excised and weighed to assess the estrogenic/antiestrogenic effect of the compound on uterine tissue.
-
Data Analysis: The effects of the test compound on BMD, bone turnover markers, and uterine weight are compared to the vehicle-treated OVX group and the sham-operated group.
Signaling Pathways
Benzothiophene SERMs exert their effects by modulating the estrogen receptor signaling pathway. This can occur through both genomic and non-genomic mechanisms.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the SERM-ER complex to estrogen response elements (EREs) in the DNA, leading to the recruitment of coactivators or corepressors and subsequent regulation of gene transcription.[14][15] The tissue-specific effects of SERMs are determined by the differential expression of ER subtypes (ERα and ERβ) and the unique conformational changes induced in the receptor upon ligand binding, which in turn dictates the interaction with various coregulatory proteins.[16]
Caption: Genomic signaling pathway of benzothiophene SERMs.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, estrogens and SERMs can elicit rapid, non-genomic effects that are initiated at the cell membrane.[17][18] These actions are mediated by a subpopulation of ERs located at the plasma membrane, which can couple to various intracellular signaling cascades, including the MAPK and PI3K/Akt pathways.[19][20] These rapid signaling events can influence a variety of cellular processes, including cell survival and proliferation.
References
- 1. This compound (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. benchchem.com [benchchem.com]
- 8. Arzoxifene versus this compound: effect on bone and safety parameters in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Rat Model for Osteoporosis - Enamine [enamine.net]
- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estrogen Signaling Pathways [mindmapai.app]
Tissue-Selective Estrogenic and Anti-Estrogenic Activities of Raloxifene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic activities. This duality allows it to confer the beneficial effects of estrogen on the skeletal system while antagonizing its proliferative effects in breast and uterine tissues. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental evaluation of this compound, serving as a comprehensive resource for professionals in the field of drug development and endocrine research.
Molecular Mechanism of Action
This compound's tissue-selective effects are primarily mediated through its differential interaction with the estrogen receptors alpha (ERα) and beta (ERβ).[1] Upon binding to the estrogen receptor, this compound induces a unique conformational change in the receptor protein. This altered conformation dictates the subsequent interaction with co-activator and co-repressor proteins, leading to tissue-specific gene regulation.[2]
-
In Bone: In bone tissue, the this compound-ER complex preferentially recruits co-activators, mimicking the effects of estrogen. This leads to the activation of signaling pathways that promote osteoblast activity and inhibit osteoclast-mediated bone resorption, thereby preserving bone mineral density.[3][4] Key pathways involved include the transforming growth factor-beta (TGF-β) signaling cascade and the regulation of the RANKL/OPG system.[5][6][7]
-
In Breast Tissue: Conversely, in breast tissue, the this compound-ER complex predominantly recruits co-repressors. This antagonizes the effects of estrogen, inhibiting the proliferation of estrogen-dependent breast cancer cells.[8][9] The mechanism involves the blockade of estrogen-responsive element (ERE)-mediated gene transcription.
-
In Uterine Tissue: In the uterus, this compound generally exhibits an anti-estrogenic effect, showing no significant stimulation of the endometrium, a key advantage over other SERMs like tamoxifen.[10]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) |
| ERα | This compound | Human | Radioligand Binding | - | 0.18 - 22 |
| ERβ | This compound | Human | Radioligand Binding | 10 - 23 | - |
| ERα | This compound | Rat | Radioligand Binding | - | 0.7 - 7 |
Data compiled from various sources.
Table 2: In Vitro Efficacy of this compound in Breast Cancer Cells (MCF-7)
| Assay Type | Endpoint | This compound EC50/IC50 |
| Cell Proliferation (MTT) | Inhibition of E2-stimulated proliferation | ~10-100 nM |
| ERE-Luciferase Reporter | Inhibition of E2-induced transcription | ~1-10 nM |
Data compiled from various sources.
Table 3: Clinical Efficacy of this compound on Bone Mineral Density (BMD) in Postmenopausal Women (MORE Trial)
| Treatment Group | Duration | Lumbar Spine BMD Change (%) | Femoral Neck BMD Change (%) |
| This compound (60 mg/day) | 36 months | +2.6 | +2.1 |
| Placebo | 36 months | -1.3 | -1.1 |
Data from the Multiple Outcomes of this compound Evaluation (MORE) trial.
Table 4: Clinical Efficacy of this compound in Breast Cancer Risk Reduction (MORE Trial)
| Treatment Group | Duration | Relative Risk of Invasive Breast Cancer |
| This compound (60 mg/day) | 4 years | 0.28 (72% reduction) |
| Placebo | 4 years | 1.00 |
Data from the Multiple Outcomes of this compound Evaluation (MORE) trial.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's activity are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of this compound for estrogen receptors alpha and beta.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)[11]
-
[3H]-Estradiol (radioligand)
-
Unlabeled this compound and 17β-estradiol (competitors)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[11]
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats as previously described.[11] Determine the protein concentration of the cytosol.
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [3H]-Estradiol (typically 0.5-1.0 nM), and varying concentrations of unlabeled this compound or 17β-estradiol in TEDG buffer.[11] Include tubes with only [3H]-Estradiol (total binding) and tubes with [3H]-Estradiol and a high concentration of unlabeled 17β-estradiol (non-specific binding).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold DCC suspension to each tube, vortex, and incubate on ice for 10 minutes. Centrifuge at 2,500 x g for 10 minutes at 4°C. The DCC will pellet the unbound radioligand.
-
Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-Estradiol binding) from the resulting sigmoidal curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Cell Proliferation (E-SCREEN) Assay
This assay measures the effect of this compound on the proliferation of estrogen-dependent breast cancer cells (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
17β-Estradiol (E2)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent
-
Solubilization solution (e.g., DMSO for MTT, 10 mM Tris base for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density in phenol red-free medium with CS-FBS and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, with or without a fixed concentration of E2 (e.g., 1 nM). Include control wells with vehicle (e.g., DMSO) and E2 alone.
-
Incubation: Incubate the plates for 5-7 days.
-
Cell Viability Measurement (MTT Assay):
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity).
Alkaline Phosphatase Assay in Ishikawa Cells
This assay assesses the estrogenic or anti-estrogenic activity of this compound in an endometrial cancer cell line.
Materials:
-
Ishikawa cells
-
Phenol red-free cell culture medium with CS-FBS
-
17β-Estradiol (E2)
-
This compound
-
96-well plates
-
p-Nitrophenyl phosphate (pNPP) substrate solution[14]
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed Ishikawa cells in 96-well plates and treat with this compound and/or E2 as described in the E-SCREEN assay.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and add cell lysis buffer.
-
Enzyme Assay: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.[15]
-
Measurement: Stop the reaction and measure the absorbance at 405 nm.[14]
-
Data Analysis: Normalize the alkaline phosphatase activity to the vehicle control and plot against the log concentration of the test compound.
Ovariectomized (OVX) Rat Model for Osteoporosis
This in vivo model is used to evaluate the effect of this compound on bone mineral density and uterine weight.[16][17][18][19]
Materials:
-
Female Sprague-Dawley or Wistar rats (typically 3-6 months old)[19]
-
Anesthetic
-
Surgical instruments
-
This compound
-
Vehicle control
-
Dual-energy X-ray absorptiometry (DXA) scanner
Procedure:
-
Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.[20]
-
Treatment: After a recovery period (e.g., 2 weeks), administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 4-12 weeks).
-
Bone Mineral Density (BMD) Measurement: Measure the BMD of the lumbar spine and femur at baseline and at the end of the treatment period using a DXA scanner.
-
Uterine Weight Measurement: At the end of the study, euthanize the rats and carefully dissect and weigh the uteri.
-
Data Analysis: Compare the changes in BMD and the final uterine weights between the different treatment groups.
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to modulate estrogen receptor-mediated gene transcription.[21][22][23][24]
Materials:
-
A suitable cell line (e.g., MCF-7 or HEK293)
-
An expression vector for ERα or ERβ
-
A reporter plasmid containing an estrogen-responsive element (ERE) linked to a luciferase gene
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization
-
Transfection reagent
-
17β-Estradiol (E2)
-
This compound
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.
-
Treatment: After transfection, treat the cells with various concentrations of this compound, with or without a fixed concentration of E2.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units against the log concentration of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound's activity.
Caption: Estrogenic Signaling Pathway of this compound in Bone.
Caption: Anti-Estrogenic Signaling of this compound in Breast Tissue.
Caption: Experimental Workflow for SERM Evaluation.
Conclusion
This compound's unique tissue-selective profile makes it a valuable therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. A thorough understanding of its molecular mechanisms, quantitative effects, and the experimental protocols used for its evaluation is crucial for the continued development of novel SERMs with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working in this important area of medicine.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor modulator this compound regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Alendronate and this compound affect the osteoprotegerin/RANKL system in human osteoblast primary cultures from patients with osteoporosis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits menin-dependent estrogen receptor activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound stimulated experimental breast cancer with the paradoxical actions of estrogen to promote or prevent tumor growth: A Unifying Concept in Antihormone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. atcc.org [atcc.org]
- 13. researchhub.com [researchhub.com]
- 14. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 18. Rat Model for Osteoporosis - Enamine [enamine.net]
- 19. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 20. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]
- 21. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Raloxifene's Differential Binding Affinity for Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds. It is clinically approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2][3][4][5] The therapeutic efficacy of this compound is rooted in its tissue-specific estrogen agonist and antagonist activities, which are fundamentally governed by its differential interaction with the two main estrogen receptor subtypes: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][7][8] This technical guide provides an in-depth analysis of the binding affinity of this compound for ERα and ERβ, details the experimental protocols for these measurements, and illustrates the downstream signaling consequences of these interactions.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for ERα and ERβ has been quantified using various in vitro assays, yielding metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). While absolute values can vary depending on the experimental conditions, a consistent trend of high-affinity binding to both receptor subtypes is observed.[9]
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Species | Assay Method | Reference |
| RBA (%) | 85 | - | Human | Radioligand Binding Assay | [10] |
| RBA (%) | 0.25 | 0.15 | - | Radioligand Binding Assay | [10] |
| IC50 (nM) | 1.8 | - | Human | Competitive Binding Assay | [11] |
| IC50 (nM) | 2.4 | - | Human | ERE Luciferase Reporter Assay | [11] |
| RBA | 1382 | - | Human | Radioligand Binding Assay | [12] |
| Ki (nM) | ~0.5 | ~0.5 | Human | Not Specified | [9] |
| Relative Affinity | 41.2 (7.8–69) | 5.34 (0.54–16) | Human | Not Specified | [13] |
Note: RBA is the relative binding affinity, where the affinity of 17β-estradiol is typically set to 100%. A higher RBA value indicates a stronger binding affinity. The data presented highlights that while this compound binds with high affinity to both ERα and ERβ, some studies suggest a slight preference for ERα.[10]
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above are primarily derived from competitive radioligand binding assays. Below is a generalized methodology for this key experiment.
Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Purified recombinant human ERα or ERβ
-
Radiolabeled ligand (e.g., [3H]17β-estradiol)
-
Unlabeled competitor (this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Hydroxyapatite slurry or glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Incubation: Purified ERα or ERβ is incubated with a fixed concentration of the radiolabeled ligand in the absence or presence of increasing concentrations of unlabeled this compound. Incubations are typically carried out for 18-24 hours at 0-4°C to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. This can be achieved by adsorbing the complexes onto hydroxyapatite[14] or by rapid filtration through glass fiber filters.
-
Washing: The hydroxyapatite or filters are washed with cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) is calculated as (IC50 of estradiol / IC50 of this compound) x 100.[14]
Downstream Signaling Pathways and Mechanism of Action
This compound's tissue-selective actions are not solely determined by its binding affinity but also by the conformational changes it induces in the estrogen receptors upon binding.[9] These conformational changes influence the recruitment of coactivator and corepressor proteins, which ultimately dictate the transcriptional output of target genes.[6][15]
Agonist vs. Antagonist Activity
-
Estrogen Agonist Effect (e.g., in Bone): In bone, the this compound-ER complex adopts a conformation that favors the recruitment of coactivator proteins. This leads to the transcription of genes that inhibit bone resorption and maintain bone mineral density.[1][4][6]
-
Estrogen Antagonist Effect (e.g., in Breast and Uterine Tissue): In breast and uterine tissues, the this compound-ER complex adopts a different conformation that promotes the binding of corepressor proteins.[15] This complex actively represses the transcription of estrogen-responsive genes that are involved in cell proliferation, thereby reducing the risk of breast cancer.[2][3][6]
Role of AP-1 Tethering
Beyond direct binding to estrogen response elements (EREs), ERs can also regulate gene expression by tethering to other transcription factors, such as Activator Protein-1 (AP-1). This compound can activate ERα at AP-1 sites, a mechanism that is distinct from its action at EREs.[16][17] This tethering mechanism contributes to the complex and tissue-specific gene regulation by this compound.
Conclusion
This compound exhibits high-affinity binding to both estrogen receptor alpha and beta. Its classification as a SERM arises from the distinct conformational changes induced in the receptors upon binding, leading to the differential recruitment of coactivators and corepressors in a tissue-specific manner. This intricate mechanism allows this compound to exert beneficial estrogenic effects on bone while simultaneously acting as an estrogen antagonist in breast and uterine tissues. A thorough understanding of these molecular interactions is paramount for the development of next-generation SERMs with improved efficacy and safety profiles.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Mechanism of action and preclinical profile of this compound, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Approaches of this compound: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An estrogen receptor basis for this compound action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 14. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Estrogen Receptor α by this compound Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Selectivity: A Technical Guide to the Structure-Activity Relationship of Raloxifene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), stands as a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk women.[1][2] Its clinical success is rooted in its remarkable tissue-selective estrogen receptor agonist and antagonist activity.[3][4] In bone, this compound acts as an estrogen agonist, preserving bone mineral density and reducing fracture risk.[3] Conversely, in breast and uterine tissues, it exhibits antagonist properties, mitigating the proliferative effects of estrogen.[3] This dual activity profile has spurred extensive research into novel this compound analogs with improved efficacy, enhanced tissue selectivity, and more favorable side-effect profiles. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers and drug development professionals in the field of hormone receptor-targeted therapies.
Core Structure of this compound and Key Modification Sites
The chemical scaffold of this compound, a 2-arylbenzothiophene derivative, presents several key positions amenable to chemical modification to modulate its biological activity. The primary sites for analog development include:
-
The 2-Aryl Group: Modifications to this phenyl ring, particularly at the 4'-position, have been shown to significantly influence receptor binding and uterine activity.[5]
-
The Benzothiophene Core: Substitution at various positions on this bicyclic system can impact biological activity.[5]
-
The Basic Side Chain: Alterations to the piperidine ring and the ethoxy linker are crucial for modulating antagonist activity and endometrial safety.
Structure-Activity Relationship of this compound Analogs
The intricate interplay between the structural features of this compound analogs and their biological activity is a central focus of SERM research. Key SAR findings are summarized below.
Modifications to the 2-Arylbenzothiophene Core
Systematic modifications of the core structure have revealed critical determinants for biological activity.
-
Importance of Hydroxyl Groups: The 6-hydroxy group on the benzothiophene core and the 4'-hydroxy group on the 2-aryl ring are crucial for high-affinity estrogen receptor (ER) binding and in vitro activity.[5]
-
Substitution at the 4'-Position: Small, highly electronegative substituents such as fluoro and chloro at the 4'-position of the 2-aryl ring are generally preferred for both in vitro and in vivo activity.[5] Conversely, increased steric bulk at this position can lead to enhanced uterine stimulation.[5]
-
Other Core Substitutions: Additional substitutions at the 4-, 5-, or 7-positions of the benzothiophene ring typically result in reduced biological activity.[5] However, replacing the 2-aryl group with alkyl, cycloalkyl, or naphthyl substituents can maintain a biological activity profile similar to that of this compound.[5]
Modifications to the Basic Side Chain
The alkylaminoethoxy side chain plays a pivotal role in the antagonist character of SERMs.
-
Role of the Tertiary Amine: The tertiary amine in the piperidine ring is critical for antagonist activity. Replacing the nitrogen with a carbon atom abolishes this activity.[6] This is because the amine forms a crucial hydrogen bond with Asp-351 in the ERα ligand-binding domain, which is essential for stabilizing the antagonist conformation of the receptor.[6]
-
Bulkiness of the Amino Group: Increasing the bulkiness of the amino group in the side chain, for instance by replacing the piperidine with a cyclohexylamino or adamantylamino group, can lead to increased ER antagonism in endometrial cells, suggesting a path towards improved endometrial safety.
Quantitative Analysis of this compound Analogs
The following tables summarize the quantitative data on the biological activity of various this compound analogs, providing a clear comparison of their ER binding affinities and antiproliferative effects.
Table 1: Estrogen Receptor Binding Affinity of this compound Analogs
| Compound | Modification | Relative Binding Affinity (RBA, %) vs. Estradiol | Reference |
| This compound | - | 25 | [7] |
| Analog 1 | Fluoroalkylated derivative | 45 | [7] |
| Analog 2 | Fluoroalkylated derivative | 60 | [7] |
| Analog 3 | Fluoroalkylated derivative | 89 | [7] |
| Y134 | Proprietary modification | Comparable to this compound | [8] |
| R1h | Piperidine N replaced with C | Significantly lower than this compound | [9] |
Table 2: Antiproliferative Activity of this compound Analogs in MCF-7 Breast Cancer Cells
| Compound | Modification | IC50 (nM) | Reference |
| This compound | - | ~10-100 | [10] |
| Y134 | Proprietary modification | 0.52 (ERα), 2.94 (ERβ) | [8] |
| Analog E | Proprietary modification | Effective at 10 µM | [11] |
Signaling Pathways Modulated by this compound Analogs
The biological effects of this compound and its analogs are mediated through their interaction with estrogen receptors, which subsequently modulate gene expression via genomic and non-genomic signaling pathways.[12][13][14]
Genomic Signaling Pathway
In the classical genomic pathway, the SERM-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA.[12][13] This interaction recruits a complex of co-activator or co-repressor proteins, leading to the modulation of target gene transcription.[15] The specific conformation induced by the ligand determines which co-regulators are recruited, ultimately dictating the tissue-specific agonist or antagonist response.[16]
Genomic signaling pathway of this compound analogs.
Non-Genomic Signaling Pathway
This compound analogs can also elicit rapid cellular responses through non-genomic pathways.[12][13] This involves the activation of membrane-associated estrogen receptors (mERs), which triggers intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[15] These pathways can influence cell proliferation, survival, and other critical cellular functions.
References
- 1. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and preclinical profile of this compound, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and binding affinities of fluoroalkylated raloxifenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activities of a novel selective oestrogen receptor modulator derived from this compound (Y134) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Function Relationships of the this compound-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of a this compound Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Approaches of this compound: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Non-Genomic Signaling of Raloxifene in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene, a selective estrogen receptor modulator (SERM), has demonstrated anti-cancer effects in prostate cancer through both genomic and non-genomic signaling pathways. This technical guide provides an in-depth exploration of the rapid, non-genomic signaling cascades initiated by this compound in prostate cancer cells. It summarizes key quantitative data, details experimental methodologies for studying these pathways, and presents visual diagrams of the signaling events. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development investigating the therapeutic potential of this compound in prostate cancer.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy is a cornerstone of treatment, many tumors eventually progress to a castration-resistant state, necessitating the exploration of novel therapeutic strategies. Estrogen receptors (ERs), particularly ERα and ERβ, are expressed in prostate tissue and play complex roles in prostate cancer development and progression. This compound, a second-generation SERM, exhibits a dual mechanism of action, acting as an estrogen agonist in bone and an antagonist in breast and uterine tissues. In prostate cancer, this compound's effects are multifaceted, involving both the classical genomic pathway, which modulates gene expression, and rapid non-genomic signaling pathways that originate at the cell membrane. These non-genomic actions can trigger a variety of cellular responses, including the activation of kinase cascades that influence cell survival, proliferation, and apoptosis. This guide focuses on elucidating these rapid, non-transcriptional effects of this compound in prostate cancer cells.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on prostate cancer cell lines as reported in the scientific literature.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | EC50 (µM) | Citation |
| PC3 | 11.6 ± 0.5 | [1] |
| DU-145 | 15.0 ± 0.6 | [1] |
| LNCaP | 15.0 ± 0.8 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in PC3 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| Control | 51.9 ± 0.7 | Not Reported | Not Reported | [2] |
| This compound (10 µM) | 66.5 ± 0.5 | Not Reported | Not Reported | [2] |
Table 3: Qualitative Effects of this compound on Non-Genomic Signaling Pathways in LNCaP Cells
| Treatment Duration | pERK Expression | pAkt Expression | Putative Receptor | Citation |
| 40 minutes | Reduced | Increased | GPER1 | [3][4] |
Non-Genomic Signaling Pathways of this compound
This compound is proposed to initiate rapid signaling cascades through membrane-associated estrogen receptors, including classical ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER). These interactions can lead to the activation of downstream kinase pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell fate.
GPER-Mediated Signaling
Recent evidence suggests that GPER plays a significant role in mediating the non-genomic effects of this compound in prostate cancer cells.[3][4] Activation of GPER can lead to the modulation of intracellular signaling cascades, influencing cell viability and migration.
Putative Membrane ERα/β-Mediated Signaling
In addition to GPER, this compound can interact with membrane-localized ERα and ERβ. This interaction is thought to activate non-receptor tyrosine kinases, such as Src, leading to the subsequent activation of the MAPK/ERK and PI3K/Akt pathways. The balance of ERα and ERβ expression in prostate cancer cells can influence the ultimate cellular response to this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's non-genomic signaling. The following sections provide protocols for key experiments.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is for the detection of phosphorylated and total ERK1/2 and Akt in prostate cancer cell lysates following this compound treatment.
Materials:
-
Prostate cancer cells (e.g., PC3, LNCaP, DU-145)
-
This compound hydrochloride
-
Cell culture medium and supplements
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for various time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Prostate cancer cells
-
This compound hydrochloride
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Prostate cancer cells grown on coverslips or in chamber slides
-
This compound hydrochloride
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Measurement of Intracellular Calcium
This protocol describes a method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Prostate cancer cells
-
This compound hydrochloride
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Pluronic F-127
-
Fluorescence plate reader or fluorescence microscope with an imaging system
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate or on glass coverslips.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the change in fluorescence to determine the relative change in intracellular calcium concentration.
Conclusion and Future Directions
The non-genomic signaling of this compound in prostate cancer cells represents a complex and promising area of research. The rapid activation of kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, through membrane-associated estrogen receptors and GPER, contributes to the anti-proliferative and pro-apoptotic effects of this drug. This technical guide has provided a summary of the current understanding, quantitative data, and detailed experimental protocols to facilitate further investigation in this field.
Future research should focus on several key areas. A more detailed, quantitative time-course analysis of ERK and Akt phosphorylation in different prostate cancer cell lines is needed to fully understand the dynamics of these signaling events. Direct evidence for the involvement of Src kinase in this compound-induced signaling in prostate cancer cells should be sought. Furthermore, investigating the role of this compound in modulating intracellular calcium levels will provide a more complete picture of its non-genomic actions. A deeper understanding of these rapid signaling pathways will be crucial for the rational design of novel therapeutic strategies that leverage the non-genomic effects of SERMs for the treatment of prostate cancer.
References
Raloxifene's Modulation of the c-Jun N-terminal Kinase (JNK) Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene, a selective estrogen receptor modulator (SERM), is clinically utilized for the management of osteoporosis and the prevention of breast cancer in postmenopausal women.[1] Its pharmacological activity extends beyond its primary indications, demonstrating a complex interplay with various intracellular signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling network, is integral to the regulation of diverse cellular processes such as proliferation, apoptosis, and inflammation. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates the JNK pathway, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks. The evidence suggests a context-dependent role for this compound in either activating or having no significant effect on the JNK pathway, highlighting the cell-type specific and complex nature of its signaling.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a wide array of cellular stimuli, including cytokines, growth factors, and environmental stress. Activated JNKs phosphorylate a range of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. The JNK/AP-1 signaling axis plays a pivotal role in orchestrating gene expression programs that govern cellular fate.
This compound's interaction with the JNK pathway is of significant interest due to the pathway's central role in both physiological and pathological processes. Understanding this interaction is crucial for elucidating the molecular mechanisms underlying this compound's therapeutic effects and potential side effects. This guide will explore the direct and indirect evidence of this compound's influence on JNK signaling, drawing from studies in various cellular contexts, including cancer, neuronal, and vascular smooth muscle cells.
Signaling Pathways
This compound's modulation of the JNK pathway is primarily initiated through its binding to estrogen receptors (ERα and ERβ), which can trigger both genomic and non-genomic signaling events.
ER-Dependent AP-1 Tethering Mechanism
In certain cellular contexts, such as human cervical epithelial cancer cells, this compound's agonistic activity is mediated through an ERα-dependent tethering mechanism involving the AP-1 transcription factor. In this model, JNK1 and the c-Fos component of AP-1 are constitutively bound to the promoter regions of this compound-regulated genes.[2] Upon binding to ERα, this compound promotes the recruitment of the ERα-ligand complex to the promoter-bound AP-1.[2] Critically, the enzymatic activity of JNK1 is required for this this compound-dependent gene activation.[2] This suggests that this compound-bound ERα may either directly stimulate JNK1 activity or facilitate the recruitment of JNK1 substrates to the promoter.[2]
Cell-Type Specific Modulation of JNK Phosphorylation
The effect of this compound on JNK phosphorylation appears to be highly dependent on the cellular context. In synthetic vascular smooth muscle cells (VSMCs), treatment with 17β-estradiol (E2) and this compound did not alter the phosphorylation status of JNK.[1] This suggests that in this cell type, the growth-inhibitory and pro-apoptotic effects of this compound are mediated through other pathways, such as the p38 MAPK cascade, rather than the JNK pathway.[1]
Conversely, in other cell types, a role for JNK in mediating this compound's effects has been proposed. For instance, in the context of neuroprotection, G protein-coupled estrogen receptor 30 (GPR30) activation, which can be influenced by this compound, has been linked to a decrease in pro-apoptotic JNKs.[3]
Quantitative Data
The following tables summarize the quantitative data from key studies investigating the effects of this compound on the JNK pathway and related cellular responses.
Table 1: Effect of this compound on JNK Pathway-Related Gene Expression
| Cell Line | Gene | This compound Concentration | Treatment Duration | Fold Change in Expression | Reference |
| HeLa-ERα | MMP1 | 100 nM | 3 hours | ~2.5-fold increase | [2] |
| HeLa-ERα | PRUNE | 100 nM | 3 hours | ~3-fold increase | [2] |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Parameter | This compound Concentration | Treatment Duration | Effect | Reference |
| MCF-7 | Cell Viability | 10 µM | 48 hours | ~40% decrease | [4] |
| MCF-7 | Cell Viability | 20 µM | 48 hours | ~60% decrease | [4] |
| LNCaP | Apoptosis | 10⁻⁹ to 10⁻⁶ M | Not specified | Dose-dependent increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in modulating the JNK pathway.
Western Blot Analysis of JNK Phosphorylation
This protocol is used to determine the phosphorylation status of JNK and its downstream target c-Jun in response to this compound treatment.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for different time points (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-JNK (Thr183/Tyr185), total JNK, phospho-c-Jun (Ser63/73), and total c-Jun. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
JNK Kinase Assay
This assay directly measures the enzymatic activity of JNK immunoprecipitated from this compound-treated cells.
Methodology:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western blot protocol.
-
Immunoprecipitation: Incubate cell lysates with an anti-JNK antibody overnight at 4°C, followed by the addition of protein A/G agarose beads for 2 hours to capture the JNK protein.
-
Kinase Reaction: Wash the immunoprecipitated JNK beads and resuspend them in a kinase assay buffer containing ATP and a JNK substrate (e.g., GST-c-Jun). Incubate the reaction at 30°C for 30 minutes.
-
Detection: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1 in response to this compound treatment.
Methodology:
-
Cell Transfection: Co-transfect cells with an AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.
-
Luciferase Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the in vivo binding of AP-1 transcription factors (e.g., c-Jun) to the promoter regions of target genes in response to this compound.
Experimental Workflow:
Methodology:
-
Cross-linking: Treat cells with this compound and then cross-link protein-DNA complexes with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against an AP-1 component (e.g., c-Jun) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
qPCR Analysis: Quantify the amount of specific promoter DNA in the immunoprecipitated samples by quantitative PCR (qPCR) using primers flanking the AP-1 binding site of the target gene promoter.
Conclusion
The role of this compound in modulating the c-Jun N-terminal kinase pathway is multifaceted and highly dependent on the cellular and molecular context. In specific settings, particularly those involving ERα-mediated AP-1 tethering, JNK1 activity is a prerequisite for this compound's agonistic effects on gene expression. However, in other cell types, such as vascular smooth muscle cells, this compound does not appear to significantly impact JNK phosphorylation, suggesting the involvement of alternative signaling pathways in its cellular effects.
This technical guide provides a framework for researchers and drug development professionals to design and interpret experiments aimed at further dissecting the intricate relationship between this compound and the JNK signaling cascade. The provided protocols and visualized pathways offer a starting point for investigating the nuanced effects of this important therapeutic agent. Future research should focus on elucidating the precise molecular determinants that govern the cell-type specific responses to this compound in the context of JNK signaling. A deeper understanding of these mechanisms will be invaluable for optimizing the therapeutic applications of this compound and for the development of next-generation SERMs with improved efficacy and safety profiles.
References
- 1. Estrogen and this compound induce apoptosis by activating p38 mitogen-activated protein kinase cascade in synthetic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of estrogen receptor α by this compound through an activating protein-1-dependent tethering mechanism in human cervical epithelial cancer cells: a role for c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Raloxifene: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant properties of raloxifene, a selective estrogen receptor modulator (SERM). The document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the involved signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Assessment of Antioxidant Activity
This compound has demonstrated significant antioxidant effects in various in vitro models, primarily through the inhibition of lipid peroxidation. However, its activity as a direct radical scavenger is limited.
Table 1: Inhibition of Lipid Peroxidation by this compound
| Assay | Model System | Measured Parameter | This compound Concentration | Result | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | Copper-induced human Low-Density Lipoprotein (LDL) oxidation | Malondialdehyde (MDA) formation | 3.3 µM | IC₅₀ (50% inhibition of MDA generation) | [1] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Copper-induced human Low-Density Lipoprotein (LDL) oxidation | Malondialdehyde (MDA) formation | 2 µM | Significant decrease in MDA concentration compared to baseline | [1] |
Note: In the same study, the IC₅₀ for estradiol and tamoxifen were 24.6 µM and 35.3 µM, respectively, highlighting the potent inhibitory effect of this compound on LDL oxidation[1].
Table 2: Direct Radical Scavenging Activity of this compound
| Assay | Radical | Measured Parameter | This compound Concentration | Result | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | DPPH radical | Radical scavenging activity | Not specified | Did not exhibit apparent free radical-scavenging activity | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant properties of this compound.
LDL Oxidation Assay (TBARS Method)
This protocol is adapted from a study investigating the inhibitory effect of this compound on copper-induced LDL oxidation[1].
Objective: To quantify the extent of lipid peroxidation by measuring the formation of Malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Human Low-Density Lipoprotein (LDL)
-
This compound hydrochloride
-
Copper (II) sulfate (CuSO₄)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
LDL Isolation: Isolate LDL from the plasma of healthy donors by ultracentrifugation.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations in PBS.
-
Prepare a solution of CuSO₄ in PBS.
-
Prepare TCA and TBA solutions.
-
-
Incubation:
-
In a microplate or test tubes, add LDL to a final concentration of 0.5 mg protein/mL.
-
Add varying concentrations of this compound.
-
Initiate lipid peroxidation by adding CuSO₄ to a final concentration of 15 µM.
-
Incubate the mixture at 37°C for 4 hours.
-
-
TBARS Reaction:
-
Stop the reaction by adding TCA.
-
Add TBA solution to the mixture.
-
Heat the samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Calculate the concentration of MDA using a standard curve of malondialdehyde bis(dimethyl acetal).
-
Workflow for LDL Oxidation Assay:
Caption: Workflow for the in vitro LDL oxidation assay using the TBARS method.
Western Blot Analysis of Akt and eNOS Phosphorylation
This generalized protocol is based on methodologies used to study the signaling pathways activated by this compound in endothelial cells.
Objective: To determine the effect of this compound on the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key proteins in cell survival and vasodilation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-eNOS, anti-total-eNOS)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate medium until they reach 80-90% confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Treat the cells with various concentrations of this compound for the desired time periods.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways in this compound's Antioxidant Action
The antioxidant effects of this compound are often indirect, mediated through the activation of specific intracellular signaling pathways rather than direct radical scavenging.
PI3-Kinase/Akt/eNOS Pathway
In endothelial cells, this compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS)[2]. This increases the production of nitric oxide (NO), a potent vasodilator with antioxidant properties.
Caption: this compound-mediated activation of the PI3K/Akt/eNOS signaling pathway.
MAPK/ERK Pathway
Some studies suggest that this compound can also modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. The activation of this pathway can contribute to cellular responses that mitigate oxidative stress, although the direct link to antioxidant effects is less characterized than the PI3K/Akt pathway.
Caption: Potential involvement of the MAPK/ERK pathway in this compound's cellular effects.
Summary and Future Directions
In vitro studies have consistently demonstrated the antioxidant properties of this compound, particularly its ability to inhibit lipid peroxidation at physiologically relevant concentrations. The primary mechanism appears to be indirect, involving the activation of pro-survival signaling pathways such as PI3K/Akt/eNOS in endothelial cells, rather than direct radical scavenging.
For future research, it would be beneficial to:
-
Conduct a broader range of in vitro antioxidant assays (e.g., ORAC, FRAP, ABTS) to provide a more comprehensive profile of this compound's antioxidant capacity.
-
Further elucidate the role of the MAPK/ERK pathway in the antioxidant effects of this compound.
-
Investigate the antioxidant properties of this compound in a wider variety of cell types relevant to oxidative stress-related diseases.
This technical guide serves as a foundational resource for scientists and researchers investigating the antioxidant properties of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of further in vitro studies in this area.
References
Raloxifene's Modulation of the Heme Oxygenase System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is clinically utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Beyond its established effects on bone and breast tissue, a growing body of evidence highlights its significant antioxidant and anti-inflammatory properties. A key molecular mechanism underlying these pleiotropic effects is the modulation of the heme oxygenase (HO) system, particularly the induction of the inducible isoform, heme oxygenase-1 (HO-1). This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound's effects on the HO system, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
The HO system is a critical cellular defense mechanism against oxidative stress and inflammation. HO-1 catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron (which is sequestered by ferritin), and carbon monoxide (CO), a gaseous molecule with anti-inflammatory, anti-apoptotic, and vasodilatory properties. The induction of HO-1 is a central event in the cellular stress response, and its upregulation by this compound contributes significantly to the drug's therapeutic benefits, particularly in the cardiovascular and nervous systems.[1][2]
Quantitative Effects of this compound on the Heme Oxygenase System
The induction of HO-1 by this compound has been demonstrated across various experimental models. The following tables summarize the quantitative data from key studies, providing insights into the dose- and time-dependent effects of this compound on HO-1 expression and activity.
| Cell Type/Animal Model | This compound Concentration/Dose | Treatment Duration | Effect on HO-1 mRNA Expression (Fold Change) | Effect on HO-1 Protein Expression (Fold Change) | Citation(s) |
| RAW264.7 Macrophages | 10 µM | 6 hours | ~4.5 | Not Reported | [3] |
| Ovariectomized Rats (Heart) | Not Specified | Not Specified | Not Reported | Enhanced Expression | [2] |
| Ovariectomized Rats (Aorta) | Not Specified | Not Specified | Not Reported | Enhanced Expression | [2] |
| Cell Type/Animal Model | This compound Concentration/Dose | Treatment Duration | Effect on Heme Oxygenase Activity | Citation(s) |
| Ovariectomized Rats (Heart) | Not Specified | Not Specified | Enhanced Activity | [2] |
| Ovariectomized Female Rats (Heart) | 1.0 mg/kg/day (per os) | 2 weeks | Significantly Increased | [4] |
Signaling Pathways Involved in this compound-Mediated HO-1 Induction
The upregulation of HO-1 by this compound is a multi-faceted process involving several interconnected signaling pathways. The primary mechanism involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, driving its transcription. This compound has been shown to activate Nrf2 through both estrogen receptor (ER)-dependent and -independent mechanisms.
Estrogen Receptor-Independent Pathway in Macrophages
In RAW264.7 macrophages, this compound induces HO-1 in a manner that is independent of the estrogen receptor.[3] This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn activates the p38 Mitogen-Activated Protein Kinase (MAPK). Activated p38 MAPK then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which contributes to the transcriptional activation of the HMOX1 gene.[3]
PI3K/Akt and MAPK/ERK Pathways
In other cellular contexts, this compound's antioxidant effects are mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and other MAPK pathways, such as the Extracellular signal-regulated kinase (ERK) pathway.[1][5] These pathways are known to converge on the activation of Nrf2. Activation of PI3K/Akt can lead to the phosphorylation and inactivation of GSK-3β, which in turn prevents the phosphorylation and subsequent degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. Similarly, activation of MAPK pathways can lead to the phosphorylation of Nrf2, which is a critical step for its nuclear translocation and transcriptional activity.
The Role of Bach1
Bach1 is a transcriptional repressor that competes with Nrf2 for binding to the ARE. Under basal conditions, Bach1 is often bound to the ARE, repressing the expression of genes like HMOX1.[2] The induction of HO-1 by Nrf2 activators often involves the displacement of Bach1 from the ARE. While direct studies on the effect of this compound on Bach1 are limited, it is plausible that the this compound-induced activation and nuclear accumulation of Nrf2 leads to the competitive displacement of Bach1, thereby de-repressing HMOX1 transcription.
Experimental Protocols
Western Blot for HO-1 Protein Expression
This protocol outlines the steps to quantify HO-1 protein levels in cell lysates following this compound treatment.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Quantitative Real-Time PCR (qPCR) for HMOX1 mRNA Expression
This protocol details the measurement of HMOX1 gene expression in response to this compound.
1. Cell Culture and Treatment:
-
As described in the Western Blot protocol.
2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
3. qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for HMOX1 and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR system.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for HMOX1 and the reference gene.
-
Calculate the relative expression of HMOX1 using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This assay measures the enzymatic activity of HO by quantifying the production of bilirubin.[1][2][6][7]
1. Preparation of Microsomal Fraction:
-
Homogenize cells or tissues in a buffer containing sucrose and protease inhibitors.
-
Centrifuge the homogenate at a low speed to pellet nuclei and debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet mitochondria.
-
Centrifuge the mitochondrial supernatant at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
2. Heme Oxygenase Reaction:
-
Prepare a reaction mixture containing the microsomal fraction, hemin (substrate), NADPH (cofactor), and an excess of biliverdin reductase (to convert biliverdin to bilirubin).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by placing the tubes on ice or by adding a stop solution.
3. Bilirubin Quantification:
-
Extract the bilirubin from the reaction mixture using an organic solvent (e.g., chloroform).
-
Measure the absorbance of the extracted bilirubin at ~464 nm using a spectrophotometer.
-
Calculate the amount of bilirubin produced using the molar extinction coefficient of bilirubin.
-
Express HO activity as nmol of bilirubin formed per milligram of protein per hour.
Conclusion
This compound's ability to induce the heme oxygenase system, particularly HO-1, is a key mechanism contributing to its antioxidant and anti-inflammatory effects. This induction is mediated by complex signaling networks, including the Nrf2, MAPK, and PI3K/Akt pathways. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound's modulation of the HO system. Future research should focus on elucidating the precise interplay of these signaling pathways in different cell types and tissues and on further quantifying the in vivo effects of this compound on HO-1 expression and activity to optimize its clinical applications.
References
- 1. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
The Pharmacodynamics of Raloxifene in Postmenopausal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), exhibits a distinctive tissue-specific pharmacological profile, functioning as an estrogen agonist in the skeletal and cardiovascular systems while acting as an estrogen antagonist in uterine and breast tissues. This dual activity makes it a valuable therapeutic agent for the prevention and treatment of osteoporosis in postmenopausal women, with the added benefit of reducing the risk of invasive breast cancer. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in preclinical and clinical postmenopausal models. It summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways through which this compound exerts its effects.
Mechanism of Action: A Tale of Two Receptors
This compound's therapeutic efficacy is rooted in its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1][2]. The tissue-specific agonist or antagonist effects are not determined by differential binding affinity but rather by the unique conformational changes induced in the estrogen receptor upon ligand binding. This, in turn, dictates the recruitment of a specific repertoire of coactivator and corepressor proteins, leading to differential gene expression in various target tissues[3].
In bone, the this compound-ER complex preferentially recruits coactivators, mimicking the effects of estrogen and promoting bone health. Conversely, in uterine and breast tissue, the complex favors the recruitment of corepressors, leading to an antagonistic effect and mitigating the proliferative stimuli of estrogen[3][4].
Preclinical Evidence: The Ovariectomized Rat Model
The ovariectomized (OVX) rat is the most widely used and validated preclinical model for studying postmenopausal osteoporosis and the effects of potential therapies. Ovariectomy induces estrogen deficiency, leading to accelerated bone loss, increased serum cholesterol, and uterine atrophy, closely mimicking the physiological changes observed in postmenopausal women.
Experimental Protocol: Ovariectomized Rat Model
A standardized protocol for the OVX rat model is crucial for the reliable assessment of therapeutic agents like this compound.
-
Animal Model: Female Sprague-Dawley or Wistar rats, typically 6 months of age, are used[5][6].
-
Surgical Procedure: Bilateral ovariectomy is performed under anesthesia, most commonly via a dorsal midline incision[5][6]. A sham-operated control group undergoes the same surgical procedure without the removal of the ovaries.
-
Post-Operative Care: Appropriate analgesics are administered to manage post-surgical pain.
-
Induction of Osteoporosis: Bone loss is typically evident within 2 weeks post-ovariectomy[5]. Treatment with the investigational drug usually commences 1-2 weeks after surgery.
-
Treatment Groups: A standard study design includes a sham-operated control group, an ovariectomized vehicle-treated control group, and one or more ovariectomized groups treated with different doses of the test compound (e.g., this compound)[5].
-
Duration of Study: Studies typically range from 5 weeks to 6 months to assess both short-term and long-term effects on bone, lipid, and uterine parameters.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur, tibia, and lumbar vertebrae[7][8].
-
Biomechanical Strength: Assessed through mechanical testing of bones (e.g., three-point bending test of the femur).
-
Serum Biomarkers: Analysis of bone turnover markers (e.g., alkaline phosphatase, osteocalcin), serum cholesterol, and triglycerides.
-
Uterine Weight: The uterus is excised and weighed at the end of the study to assess estrogenic or anti-estrogenic effects.
-
Quantitative Data from Ovariectomized Rat Studies
Numerous studies have demonstrated the efficacy of this compound in the OVX rat model. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats
| Study Duration | This compound Dose (mg/kg/day) | Anatomical Site | % Change in BMD vs. OVX Control | Reference(s) |
| 5 weeks | 0.1 - 10 | Distal Femur | Significant increase (ED50: 0.03-0.3) | [8][9] |
| 5 weeks | 0.1 - 10 | Proximal Tibia | Significant increase (ED50: 0.03-0.3) | [8][9] |
| 4-5 weeks | 0.1 - 1.0 | Lumbar Vertebrae (L1-4) | Dose-dependent increase | [7] |
| 6 months | 3 | Proximal Tibia | Significant increase (P < 0.001) | [10] |
| 6 months | 3 | Lumbar Vertebrae | Significant increase (P < 0.001) | [10] |
Table 2: Effect of this compound on Serum Cholesterol and Uterine Weight in Ovariectomized Rats
| Study Duration | This compound Dose (mg/kg/day) | Parameter | % Change vs. OVX Control | Reference(s) |
| 5 weeks | 0.1 - 10 | Serum Cholesterol | Significant decrease (ED50: ~0.2) | [8][9] |
| 6 months | 3 | Uterine Weight | No significant increase | [10] |
Clinical Evidence: The MORE and CORE Trials
The Multiple Outcomes of this compound Evaluation (MORE) and its follow-up, the Continuing Outcomes Relevant to Evista (CORE) trials, were pivotal in establishing the clinical efficacy and safety of this compound in postmenopausal women with osteoporosis.
Experimental Protocol: MORE and CORE Trials
-
Study Design: Both were multicenter, randomized, double-blind, placebo-controlled trials[3][11].
-
Participants: The MORE trial enrolled 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis[11]. The CORE trial was a 4-year follow-up of a subset of the MORE participants[3].
-
Intervention:
-
Primary and Secondary Endpoints:
-
Assessments:
-
Bone Mineral Density (BMD): Measured by DXA at the lumbar spine and femoral neck.
-
Fractures: Vertebral fractures were assessed by spinal radiographs, and non-vertebral fractures were self-reported and confirmed.
-
Breast Cancer: Incidence was a prespecified secondary endpoint in MORE and the primary endpoint in CORE.
-
Endometrial Effects: Assessed by transvaginal ultrasonography and endometrial biopsies when indicated.
-
Lipid Profile: Serum total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides were measured.
-
Quantitative Data from the MORE and CORE Trials
The results from these landmark trials demonstrated the significant benefits of this compound in a postmenopausal population.
Table 3: Effect of this compound on Bone Mineral Density (BMD) and Fracture Risk in the MORE Trial (36 months)
| Parameter | This compound 60 mg/day vs. Placebo | This compound 120 mg/day vs. Placebo | Reference(s) |
| Change in Lumbar Spine BMD | +2.6% | +2.7% | [12] |
| Change in Femoral Neck BMD | +2.1% | +2.4% | [12] |
| Reduction in New Vertebral Fractures | 30% reduction (RR 0.7) | 50% reduction (RR 0.5) | [12] |
Table 4: Effect of this compound on Lipid Profile in Postmenopausal Women
| Parameter | % Change with this compound | Reference(s) |
| Total Cholesterol | Decrease | [13] |
| LDL-Cholesterol | Decrease | [13] |
| HDL-Cholesterol | Increase | [13] |
| Triglycerides | Decrease (in studies ≤ 26 weeks and with baseline TG ≥ 130 mg/dL) | [13] |
Signaling Pathways of this compound
The tissue-specific effects of this compound are a result of its complex interplay with estrogen receptors and downstream signaling pathways.
Agonistic Effects in Bone
In bone cells, this compound binding to ERα leads to a conformational change that facilitates the recruitment of coactivator proteins. This complex then binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that promote bone health. Key downstream effects include:
-
Suppression of RANKL and Stimulation of OPG: this compound has been shown to decrease the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), a key cytokine for osteoclast differentiation and activation, and may modulate Osteoprotegerin (OPG), a decoy receptor for RANKL[14][15]. This shifts the RANKL/OPG ratio in favor of reduced bone resorption.
-
Activation of Transforming Growth Factor-beta (TGF-β) Signaling: this compound stimulates the expression of TGF-β3 in bone, a cytokine that inhibits osteoclast differentiation and activity[8][16].
Figure 1: Agonistic signaling pathway of this compound in bone tissue.
Antagonistic Effects in Uterine Tissue
In the endometrium, the conformation of the this compound-ER complex favors the recruitment of corepressor proteins. This complex can still bind to EREs, but instead of activating gene transcription, it represses it. This leads to an anti-estrogenic effect, preventing the estrogen-induced proliferation of the endometrium. The precise molecular mechanisms involve differential regulation of various genes, including those involved in growth factor signaling pathways[10].
Figure 2: Antagonistic signaling pathway of this compound in uterine tissue.
Effects on Lipid Metabolism in the Liver
This compound's beneficial effects on the lipid profile are mediated through its actions in the liver. It appears to act as an estrogen agonist in hepatocytes, influencing the expression of genes involved in lipid metabolism. Studies suggest that this compound can affect fatty acid oxidation pathways[11]. The precise signaling cascade is still under investigation but likely involves ERα-mediated transcriptional regulation of key metabolic enzymes.
Figure 3: Signaling pathway of this compound in hepatocytes affecting lipid metabolism.
Conclusion
The pharmacodynamics of this compound in postmenopausal models demonstrate its unique profile as a selective estrogen receptor modulator. Preclinical studies in ovariectomized rats have robustly shown its efficacy in preventing bone loss and reducing serum cholesterol without stimulating the uterus. These findings have been translated into significant clinical benefits, as evidenced by the MORE and CORE trials, which confirmed its role in reducing fracture risk and the incidence of invasive breast cancer in postmenopausal women with osteoporosis. The underlying mechanisms, involving differential estrogen receptor conformation and the recruitment of tissue-specific co-regulators, provide a clear rationale for its observed clinical effects. This in-depth understanding of this compound's pharmacodynamics is crucial for optimizing its therapeutic use and for the development of future generations of SERMs with even more refined tissue selectivity.
References
- 1. An estrogen receptor basis for this compound action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Update on this compound: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of this compound inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis [bjbms.org]
- 7. This compound inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo activation of gene transcription via oestrogen response elements by a this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of estrogen agonism and antagonism of tamoxifen, this compound, and ICI182780 in endometrial cancer cells: a putative role for the epidermal growth factor receptor ligand amphiregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound affects fatty acid oxidation in livers from ovariectomized rats by acting as a pro-oxidant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Function Relationships of the this compound-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound has favorable effects on the lipid profile in women explaining its beneficial effect on cardiovascular risk: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound modulates regulators of osteoclastogenesis and angiogenesis in an oestrogen deficiency periapical lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Raloxifene in MCF-7 and T-47D Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of raloxifene, a selective estrogen receptor modulator (SERM), on the estrogen receptor-positive (ER+) human breast cancer cell lines, MCF-7 and T-47D. Detailed protocols for key assays and a summary of quantitative data are presented to facilitate experimental design and data interpretation.
Introduction
This compound is a second-generation SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3] Its mechanism of action involves binding to estrogen receptors (ERα and ERβ) and exhibiting tissue-specific agonist or antagonist effects.[3][4] In breast tissue, this compound acts as an estrogen antagonist, inhibiting the proliferation of ER+ breast cancer cells.[1][4] MCF-7 and T-47D are well-established in vitro models for studying the effects of endocrine therapies on ER+ breast cancer.
Mechanism of Action
This compound's primary mechanism in breast cancer cells is the competitive inhibition of estrogen binding to ERα.[4] This binding alters the receptor's conformation, leading to the recruitment of corepressors instead of coactivators, which in turn inhibits the transcription of estrogen-responsive genes involved in cell proliferation and survival.[4][5] this compound has been shown to inhibit the binding of menin to the AF-2 domain of ERα, suggesting a therapeutic option for menin-positive breast cancers.[6] Additionally, this compound can induce autophagy-dependent cell death in MCF-7 cells through the activation of AMP-activated protein kinase (AMPK) by sensing decreases in intracellular ATP.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MCF-7 and T-47D cell lines based on various in vitro assays.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 | MTT | 10 µM | 48 hours | ~50% reduction in cell viability | [7][8] |
| MCF-7 | MTT | 20 µM | 48 hours | Significant decrease in cell viability | [8] |
| MCF-7 | MTT | 0.1 µM - 100 µg/mL | 48 hours | IC50 of raw this compound: 1.1 µM | [9] |
| T-47D | Proliferation Assay | 10⁻⁸ - 10⁻⁹ M | Not Specified | Strong inhibition of cell growth induced by Zearalenone and alpha-Zearalenol | [10] |
| MCF-7 | Cell Counting | 1.0, 2.5, 5.0 µM | 24 and 72 hours | Dose-dependent inhibition of proliferation | [11] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 | Trypan Blue Exclusion | 10 µM | 48 hours | ~50% cell death | [7][8] |
| MCF-7 | Annexin V/PI Staining | Not Specified | 48 hours | Significant increase in apoptotic and necrotic cells | [12] |
| MCF-7 | Cell Cycle Analysis | Not Specified | 48 hours | Arrest at G2/M phase | [12][13] |
| MCF-7 | Cell Cycle Analysis | Not Specified | 48 hours | Increased percentage of cells in the S phase | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization for specific experimental conditions.
Cell Culture
MCF-7 and T-47D cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11][15] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating estrogen-dependent effects, cells are often cultured in phenol red-free medium with charcoal-stripped FBS to remove exogenous estrogens.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MCF-7 or T-47D cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 48 or 72 hours).[11][12]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11][16]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[11][16]
-
Measure the absorbance at 560 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
MCF-7 or T-47D cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.[16]
-
Resuspend the cells in 1X Annexin V binding buffer.[16]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubate the cells in the dark for 15 minutes at room temperature.[16]
-
Analyze the samples by flow cytometry within one hour to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).[16]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
MCF-7 or T-47D cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.[16]
-
Store the fixed cells at -20°C for at least 2 hours.[16]
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution.[16]
-
Incubate for 30 minutes at 37°C in the dark.[16]
-
Analyze the DNA content by flow cytometry and use cell cycle analysis software to quantify the percentage of cells in each phase.[16]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
Materials:
-
Cell culture plates
-
MCF-7 or T-47D cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ERα, p-AMPK, LC3-II)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat cells with this compound as required.
-
Lyse the cells in lysis buffer and quantify the protein concentration.[17]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[17]
-
Block the membrane to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]
-
Detect the signal using an ECL substrate and an imaging system.[17]
Signaling Pathways and Visualizations
Estrogen Receptor Signaling Pathway Inhibition by this compound
This compound, as an ER antagonist in breast tissue, binds to ERα, preventing its dimerization and translocation to the nucleus. This blocks the transcription of estrogen-responsive genes, such as pS2, that are involved in cell proliferation.
Caption: this compound competitively inhibits estrogen binding to ERα, blocking downstream signaling for cell proliferation.
This compound-Induced Autophagy-Dependent Cell Death Pathway
In MCF-7 cells, this compound can induce cell death through a mechanism involving the activation of the AMPK pathway, leading to autophagy.
Caption: this compound induces autophagy-dependent cell death in MCF-7 cells via the AMPK/ULK1 signaling pathway.
Experimental Workflow for Assessing this compound's Effects
A typical workflow for the in vitro evaluation of this compound in breast cancer cell lines.
Caption: A standard workflow for the in vitro characterization of this compound's effects on breast cancer cells.
References
- 1. This compound Hydrochloride - NCI [cancer.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Update on this compound: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Structure-Function Relationships of the this compound-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits menin-dependent estrogen receptor activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of zearalenone and alpha-Zearalenol in comparison with this compound on T47D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled release of this compound by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of this compound Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptotic action of 17beta-estradiol in this compound-resistant MCF-7 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a this compound Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells [mdpi.com]
- 15. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Rodent Studies with Raloxifene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosage and administration of raloxifene in in vivo rodent studies. The information is compiled from various scientific studies and is intended to assist in the design of experiments investigating the effects of this compound in models of osteoporosis, breast cancer, and neurological conditions.
Introduction to this compound
This compound is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects. It is an agonist on bone and the cardiovascular system while acting as an antagonist in breast and uterine tissues.[1] This dual activity makes it a valuable tool for studying estrogen receptor signaling and for preclinical evaluation of its therapeutic potential in various disease models. In rodent models, this compound has been shown to be effective in preventing bone loss, inhibiting mammary tumor growth, and exerting neuroprotective effects.
Quantitative Data Summary: Recommended Dosages
The effective dosage of this compound in rodent studies can vary significantly depending on the research application, the rodent species and strain, the route of administration, and the specific experimental goals. The following tables summarize typical dosage ranges and administration protocols for common research areas.
Table 1: this compound Dosage for Osteoporosis Models
| Rodent Model | Application | Dosage Range | Administration Route | Frequency & Duration | Vehicle | Reference(s) |
| Ovariectomized (OVX) Rats | Prevention of bone loss | 1 mg/kg/day | Oral Gavage | Daily for several weeks/months | Not specified | [2] |
| Ovariectomized (OVX) Mice | Prevention of bone loss | Not specified | Systemic via mini-osmotic pump | Continuous | Not specified | [3] |
| C57Bl/6J Mice | Improvement of bone mechanical properties | 0.5 mg/kg | Subcutaneous (s.c.) injection | 5 times/week for 6 weeks | 10% hydroxypropyl β cyclodextrin | [4] |
| C57Bl/6J Mice | Reversal of zoledronate-induced bone mechanical property deficits | 0.5 mg/kg (low dose), 2.0 mg/kg (high dose) | Subcutaneous (s.c.) injection | 5 times/week | Saline | [5] |
| Oim/oim Mice (Osteogenesis Imperfecta model) | Reduction of skeletal fractures | Not specified | In vivo treatment | 8 weeks | Saline | [6] |
Table 2: this compound Dosage for Breast Cancer Models
| Rodent Model | Application | Dosage Range | Administration Route | Frequency & Duration | Vehicle | Reference(s) |
| BALB/c Mice (syngeneic tumor model) | Inhibition of tumor growth | 12.5 mg/kg | Daily injection | Daily | Not specified | |
| Athymic Ovariectomized Mice (xenograft model) | Inhibition of tumor growth and metastasis | 18 and 27 mg/kg/day | Mini-osmotic pumps | Continuous | Not specified | [7] |
| Athymic Ovariectomized Mice (xenograft model) | Investigation of drug resistance | 1.5 mg/day | Oral Gavage | Daily for >15 weeks | Not specified | [8][9] |
Table 3: this compound Dosage for Neurological Models
| Rodent Model | Application | Dosage Range | Administration Route | Frequency & Duration | Vehicle | Reference(s) |
| Mice (mild Traumatic Brain Injury model) | Mitigation of emotional deficits | 5 and 10 mg/kg | Not specified | Daily for 2 weeks | Not specified | |
| Mice (mild Traumatic Brain Injury model) | Rescue of visual deficits | 5 or 10 mg/kg | Intraperitoneal (i.p.) injection | Daily for 2 weeks | Ethanol:Cremophor:0.9% saline (5:5:90) | [10] |
| Orchidectomized Rats | Improvement in cognitive acquisition | 1 mg/kg | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Osteoporosis Model: Ovariectomy-Induced Bone Loss in Rats
This protocol describes a typical experiment to evaluate the effect of this compound on preventing bone loss in an ovariectomized (OVX) rat model.
Workflow Diagram:
Caption: Experimental workflow for evaluating this compound in an OVX rat model.
Methodology:
-
Animal Model: Use adult female Sprague-Dawley or Wistar rats (e.g., 10-12 weeks old).
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Surgery: Perform bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Post-operative Care: Allow a recovery period of one week.
-
Grouping: Randomly assign OVX rats to a vehicle control group and a this compound treatment group.
-
Drug Preparation: Prepare this compound solution/suspension. For oral gavage, this compound can be dissolved in a vehicle such as a solution of ethanol, PEG400, and 0.1% cellulose (1:2:7).[11]
-
Administration: Administer this compound (e.g., 1 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 12 weeks).[2]
-
Outcome Assessment:
-
Monitor body weight weekly.
-
At the end of the study, measure bone mineral density (BMD) of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA).
-
Perform histomorphometric analysis on bone sections to assess trabecular bone volume, number, and separation.
-
Breast Cancer Model: Xenograft in Athymic Mice
This protocol outlines a study to assess the anti-tumor efficacy of this compound in a human breast cancer xenograft model.
Workflow Diagram:
Caption: Experimental workflow for a breast cancer xenograft study with this compound.
Methodology:
-
Animal Model: Use female athymic nude mice (e.g., 4-6 weeks old). Ovariectomy may be performed to study estrogen-dependent tumors in a low-estrogen environment.
-
Cell Line: Use an estrogen receptor-positive (ER+) human breast cancer cell line, such as MCF-7.
-
Cell Implantation: Inject cultured breast cancer cells (e.g., 1 x 10^7 cells) subcutaneously into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice for tumor development.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 18 or 27 mg/kg/day) or vehicle continuously using subcutaneously implanted mini-osmotic pumps.[7]
-
Outcome Assessment:
-
Measure tumor volume with calipers twice a week.
-
Monitor body weight and general health of the animals.
-
At the end of the study, excise the tumors and weigh them.
-
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis.
-
Examine lymph nodes and other organs for evidence of metastasis.[7]
-
Signaling Pathways
This compound's Action in Bone (Osteoporosis)
In bone, this compound acts as an estrogen receptor agonist. It binds to estrogen receptors (ERα and ERβ) in osteoblasts and osteoclasts, mimicking the effects of estrogen. This leads to the modulation of several signaling pathways that ultimately suppress bone resorption and may enhance bone formation.
Signaling Pathway Diagram:
References
- 1. Role of this compound in breast cancer prevention in postmenopausal women: clinical evidence and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of osteogenic markers after administration of selective estrogen receptor modulators during implant placement in the osteoporotic rat maxilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces the risk of local alveolar bone destruction in a mouse model of periodontitis combined with systemic postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Anabolic Loading and this compound Improves Bone Quantity and Some Quality Measures in a Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves bone mechanical properties in mice previously treated with zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces skeletal fractures in an animal model of osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound stimulated experimental breast cancer with the paradoxical actions of estrogen to promote or prevent tumor growth: A Unifying Concept in Antihormone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound Modulates Microglia and Rescues Visual Deficits and Pathology After Impact Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-and Region-Dependent Disposition of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Raloxifene Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3] Its tissue-specific estrogen agonist and antagonist effects make it a valuable tool for studying estrogen receptor signaling in various physiological and pathological processes.[1][4][5] In preclinical research, long-term studies in mice are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety profile. This document provides a detailed protocol for the long-term administration of this compound to mice, focusing on experimental design, data collection, and key endpoint analyses for bone, uterine, and cognitive health.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for long-term this compound studies in mice, compiled from various research applications.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6J, CD-1, Kunming | [6][7][8][9][10][11][12][13][14] |
| Sex | Female (ovariectomized to model postmenopause), Male | [6][7][8][9][12][13][14][15] |
| Age | Young adult (e.g., 2.5 months) to aged (e.g., 22.5 months) | [8][9][12][13][14][16] |
| Dosage Range | 0.5 mg/kg to 236 mg/kg body weight | [6][8][9][10][11][12][13][14][17] |
| Administration Route | Subcutaneous (s.c.) injection, Oral gavage, Diet | [2][8][9][10][11][12][13][14][18] |
| Vehicle | Saline, Phosphate-buffered saline (PBS), Ethanol:PEG400:0.1% cellulose | [7][8][9][12][13][14][19] |
| Treatment Frequency | Daily, 5 times per week | [7][8][9][12][13][14] |
| Treatment Duration | 4 weeks to 8 weeks or longer | [2][6][7][8][9][10][12][13][14][15] |
Signaling Pathway of this compound
This compound exerts its effects by binding to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[1][4][5] This differential activity is mediated by the conformation of the this compound-ER complex and its interaction with co-activator and co-repressor proteins, leading to tissue-specific gene regulation.
Experimental Workflow
A typical long-term study involving this compound treatment in mice follows a structured workflow from animal model selection to endpoint analysis.
Detailed Experimental Protocols
Animal Model and Preparation
-
Animal Model: Ovariectomized (OVX) female mice are the standard model for simulating postmenopausal estrogen deficiency.[2] C57BL/6J is a commonly used strain.[6][7][8][9][12][13][14]
-
Ovariectomy:
-
Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small dorsal midline incision in the skin.
-
Locate the ovaries and ligate the ovarian blood vessels.
-
Remove the ovaries and suture the muscle and skin layers.
-
Include a sham-operated control group where the ovaries are exposed but not removed.[2]
-
Allow a post-operative recovery period of 2-4 weeks to establish an osteopenic state before starting treatment.[2]
-
This compound Preparation and Administration
-
Preparation:
-
Administration:
In-life Monitoring
-
Monitor the body weight of the mice bi-weekly.[20]
-
Observe the general health and behavior of the animals daily.
-
Record any adverse effects.
Key Endpoint Analysis Protocols
-
Sample Preparation: At the end of the treatment period, euthanize the mice and dissect the femurs. Remove soft tissue and store the bones in 70% ethanol or saline-soaked gauze at -20°C.[7]
-
microCT Scanning:
-
Scan the distal femur or femoral mid-diaphysis using a high-resolution microCT scanner.
-
Typical scanning parameters: isometric voxel size of 10-20 µm, 50-70 kVp X-ray source voltage, and 100-200 µA current.
-
-
Data Analysis:
-
Reconstruct the 3D images from the scans.
-
Analyze trabecular bone in the distal femur metaphysis and cortical bone at the femoral mid-diaphysis.
-
Key parameters to quantify include:
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Bone Area (Ct.Ar)
-
Cortical Thickness (Ct.Th)
-
-
-
Tissue Collection and Fixation:
-
Dissect the uterus and record its wet weight.
-
Fix the uterine tissue in 10% neutral buffered formalin for 24 hours.
-
-
Tissue Processing and Staining:
-
Dehydrate the fixed tissue through a series of graded ethanol solutions.
-
Clear with xylene and embed in paraffin wax.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for changes in endometrial thickness, glandular epithelium, and stromal cell proliferation.[15] Note any signs of hyperplasia or atrophy.
-
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged about 1 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool facing the wall from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each mouse.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between treatment groups.
-
Analyze the time spent in the target quadrant and platform crossings in the probe trial to assess spatial memory retention. While direct long-term this compound studies in mice with detailed cognitive protocols are less common, this standard test is applicable. Some studies suggest this compound may have no effect or even a slight negative impact on memory in mice, while others in different models or with different SERMs show positive effects.[21][22]
-
Conclusion
This document provides a comprehensive framework for designing and implementing long-term this compound treatment studies in mice. The provided protocols for endpoint analysis of bone, uterine, and cognitive function will enable researchers to thoroughly evaluate the multifaceted effects of this compound. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of SERM biology and its therapeutic potential.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Long-term safety and efficacy of this compound in the prevention and treatment of postmenopausal osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Mechanism of action and preclinical profile of this compound, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and tibial loading on bone mass and mechanics in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves bone mechanical properties in mice previously treated with zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reversible effects of this compound on luteinizing hormone levels and ovarian morphology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endometrial Receptivity Markers in Mice Stimulated With this compound Versus Clomiphene Citrate and Natural Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice [frontiersin.org]
- 13. This compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Comparative effects of estradiol, this compound, and genistein on the uterus of ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of estrogen and this compound on neuroglia number and morphology in the hippocampus of aged female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Mitigates Emotional Deficits after Mild Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound reduces the risk of local alveolar bone destruction in a mouse model of periodontitis combined with systemic postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Age-and Region-Dependent Disposition of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Raloxifene in a Breast Cancer Xenograft Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] It is approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[1][2] this compound's therapeutic utility stems from its estrogen agonist effects on bone and antagonist effects on breast tissue.[1] In the context of breast cancer, this compound functions as an antagonist in mammary gland tissue, suppressing the estrogen signaling pathways that drive tumor growth.[3]
These application notes provide a comprehensive guide for the utilization of this compound in preclinical breast cancer xenograft models, a critical step in evaluating its efficacy and mechanism of action. The protocols detailed below are based on established methodologies to ensure reproducibility and accuracy in research settings.
Core Concepts and Signaling Pathways
This compound's primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ), thereby blocking the binding of estrogen and preventing the conformational changes required for receptor activation.[2][3][4] This leads to the downregulation of estrogen-responsive genes and subsequent inhibition of tumor growth.[3] While its primary activity is through the ER-dependent pathway, evidence also suggests ER-independent mechanisms of action.[4][5]
Estrogen Receptor (ER)-Dependent Signaling Pathway
In estrogen receptor-positive (ER+) breast cancer, the binding of estradiol to ERα initiates a signaling cascade that promotes cell proliferation and survival. Key downstream pathways activated by ER signaling include the PI3K/AKT/mTOR and MAPK pathways.[3] this compound, by acting as an ER antagonist in breast tissue, blocks these proliferative signals.
Caption: this compound's ER-dependent antagonist action in breast cancer cells.
Putative ER-Independent Signaling Pathways
Studies suggest that this compound can also exert anti-cancer effects through mechanisms independent of the estrogen receptor. These include the downregulation of the Epidermal Growth Factor Receptor (EGFR) pathway and the induction of autophagy-dependent cell death via the activation of AMP-activated protein kinase (AMPK).[5][6]
Caption: Putative ER-independent signaling pathways of this compound.
Data Presentation
Summary of this compound's Effects in Xenograft Models
| Parameter | Cell Line | Animal Model | This compound Dosage | Outcome | Reference |
| Tumor Volume | BJMC3879luc2 | Syngeneic BALB/c mice | 18 and 27 mg/kg/day | Significantly suppressed | [7][8] |
| MCF-7 | Athymic nude mice | Not specified | Inhibition of tumor growth | [1] | |
| Triple Negative Breast Cancer (TNBC) | Xenograft model | Low dose | Tumor regression | [9] | |
| Lymph Node Metastasis | BJMC3879luc2 | Syngeneic BALB/c mice | 27 mg/kg/day | Significantly decreased multiplicity | [7][8] |
| Apoptosis | BJMC3879luc2 | Syngeneic BALB/c mice | 18 and 27 mg/kg/day | Significantly increased levels | [7][8] |
| TNBC | Xenograft model | Not specified | Induced apoptosis | [5] | |
| DNA Synthesis (Proliferation) | BJMC3879luc2 | Syngeneic BALB/c mice | 18 and 27 mg/kg/day | Significantly decreased levels | [7][8] |
| Ki67 Expression | ER-positive primary tumors | Human patients | 60 mg/day | Decreased by 21% | [10] |
| ERα mRNA Levels | BJMC3879luc2 | Syngeneic BALB/c mice | 18 and 27 mg/kg/day | Tended to be decreased | [8] |
| EGFR Expression | TNBC | Xenograft model | Not specified | Decreased expression | [5] |
Experimental Protocols
A generalized experimental workflow for testing this compound in a breast cancer xenograft model is presented below.
Caption: General experimental workflow for a xenograft study.
Protocol 1: MCF-7 Breast Cancer Xenograft Model
This protocol describes the methodology for assessing the anti-tumor efficacy of this compound in an MCF-7 breast cancer xenograft model.[1]
1. Cell Culture:
- Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the start of the experiment.
3. Estrogen Supplementation:
- One day prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) in each mouse to support the growth of the estrogen-dependent MCF-7 cells.[1]
4. Cell Implantation:
- Resuspend harvested MCF-7 cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.[1]
- Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[1]
5. Tumor Growth and Treatment:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[1]
- Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[1]
- Administer this compound daily via oral gavage or subcutaneous injection.[1] A vehicle control (e.g., the solvent used for this compound) should be administered to the control group.
6. Endpoint Analysis:
- Continue treatment for a predefined period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined size.[1]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Ki67, ERα, and apoptosis markers).
Protocol 2: this compound Administration via Mini-Osmotic Pumps
This method allows for continuous administration of the compound.[7]
1. Pump Preparation:
- Prepare this compound solutions in a suitable vehicle (e.g., a 1:3 v/v mixture of DMSO and 100% ethanol) at the desired concentrations.[7]
- Fill mini-osmotic pumps (e.g., Alzet model 2002) with the this compound solution or vehicle control according to the manufacturer's instructions.
2. Pump Implantation:
- Anesthetize the mice.
- Make a small subcutaneous incision on the back of the mouse.
- Implant the filled mini-osmotic pump subcutaneously.
- Close the incision with sutures or wound clips.
- Since the pumps may have a finite release period (e.g., 14 days), they may need to be replaced every other week for longer studies.[7]
Concluding Remarks
The use of this compound in breast cancer xenograft models is a valuable tool for preclinical research. The protocols and data presented here provide a framework for designing and executing studies to further elucidate the therapeutic potential and mechanisms of action of this compound and its analogs. Careful selection of the animal model, cell line, and drug administration route is crucial for obtaining reliable and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of this compound in breast cancer prevention in postmenopausal women: clinical evidence and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Raloxifene in Studies of Intervertebral Disc Degeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of raloxifene, a selective estrogen receptor modulator (SERM), in preclinical research on intervertebral disc degeneration (IVDD). It includes detailed experimental protocols, a summary of quantitative data from key studies, and visualizations of the implicated signaling pathways.
Introduction
Intervertebral disc degeneration is a primary contributor to low back pain, a condition that significantly impacts quality of life and healthcare costs. The degeneration process is characterized by changes in the extracellular matrix of the nucleus pulposus (NP) and annulus fibrosus (AF), leading to loss of disc height, hydration, and mechanical function. Emerging research suggests that estrogen deficiency, particularly in postmenopausal women, is a significant risk factor for IVDD. This compound, an FDA-approved drug for osteoporosis, has shown promise as a therapeutic agent for IVDD by potentially mitigating the effects of estrogen depletion on disc health.[1][2]
Mechanism of Action
This compound is believed to exert its protective effects on the intervertebral disc through multiple mechanisms. Primarily, it acts as an estrogen agonist, stimulating estrogen signaling pathways within the disc cells.[1][2][3] This stimulation leads to a cascade of downstream effects, including the promotion of extracellular matrix anabolism, enhancement of cell proliferation, and a reduction in pro-inflammatory and pain-related markers.[4][5] Furthermore, this compound may engage with the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of notochordal cells and the production of a healthy extracellular matrix in the nucleus pulposus.[6][7][8] Studies also suggest that this compound can inhibit apoptosis of nucleus pulposus cells, a key factor in the progression of IVDD.[9][10]
Application Notes
-
Animal Models: The most common animal models used to study the effects of this compound on IVDD are mouse and rat models. Ovariectomized (OVX) rodents are frequently used to simulate postmenopausal estrogen deficiency and investigate the therapeutic potential of this compound in this context.[3][9][10] Age-related degeneration models in mice have also been successfully employed.[1][11]
-
Dosage and Administration: In murine models, this compound hydrochloride is typically administered via subcutaneous injection at a dosage of 0.5 mg/kg, five times a week for a duration of six weeks.[3][4][5] In rat models, a daily oral gavage of 1 mg/kg for 12 weeks has been used.[9][10]
-
Key Biomarkers: Several biomarkers are crucial for assessing the effects of this compound. These include markers of extracellular matrix metabolism (e.g., aggrecan, collagen type II), cell proliferation (e.g., Ki67), estrogen signaling (e.g., estrogen receptor-α), Wnt/β-catenin signaling (e.g., β-catenin, Lef1, Lrp5), and pain-related neuropeptides (e.g., Substance P).[4][6]
-
Outcome Measures: Efficacy of this compound treatment is evaluated through a combination of histological scoring of disc degeneration, measurement of intervertebral disc height, analysis of gene and protein expression, and assessment of the biomechanical properties of the disc.[1][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound for IVDD.
Table 1: Effects of this compound on Intervertebral Disc Structure and Cell Proliferation in Mice
| Parameter | Treatment Group | Outcome | Percentage Change | Citation |
| IVD Degeneration Score | Young Male and Female Mice | Reduced Degeneration | 41% decrease | [4][12] |
| Young Female Mice | Reduced Sex-Related Degeneration | 53% decrease | [6] | |
| Old Female Mice | Reduced Age-Related Degeneration | 57% decrease | [6][7] | |
| IVD Height | Young Mice (Male and Female) | Increased Height | 11% increase | [4] |
| Young Female Mice | Increased Height | 55% increase | [6][7] | |
| Nucleus Pulposus Area | Young Mice (Male and Female) | Increased Area | 14% increase | [4] |
| Young Mice | Increased Area | 24% increase | [6] | |
| NP Cell Proliferation (Ki67+) | Young Male Mice | Increased Proliferation | 135% increase | [4][13] |
| Young Female Mice | Increased Proliferation | 67% increase | [4][13] | |
| Total NP Cell Number | Young Mice | Increased Cell Number | 49% increase | [4] |
Table 2: Effects of this compound on Gene and Protein Expression in Mouse Intervertebral Discs
| Molecule | Treatment Group | Tissue/Cell Type | Outcome | Fold/Percentage Change | Citation |
| Estrogen Receptor-α (ER-α) Protein | Young and Old Mice | Nucleus Pulposus & Annulus Fibrosus | Upregulated | - | [4][5] |
| Young Female Mice | Annulus Fibrosus | Upregulated (cell count) | 2-fold increase | [4] | |
| Substance P (SP) Protein | Young Mice | Annulus Fibrosus | Downregulated | 57% decrease | [4][12] |
| Young Mice | Nucleus Pulposus | Downregulated | 38% decrease | [12] | |
| Old Female Mice | Annulus Fibrosus | Downregulated | 80% decrease | [12][14] | |
| β-catenin Protein | Young Female Mice | Nucleus Pulposus | Upregulated | 62% increase | |
| β-catenin Gene Expression | Young Male and Female Mice | Whole IVD | Upregulated | - | [4][12] |
| ER-α Gene Expression | Young Male and Female Tail IVD | Whole IVD | Upregulated | ~2-fold increase | [4] |
Table 3: Effects of this compound on Biomechanical Properties of Mouse Intervertebral Discs
| Parameter | Treatment Group | Outcome | Percentage Change | Citation |
| Compressive Force | Young Adult Mice | Increased | 122% increase | [6] |
| Energy Dissipation | Young Adult Mice | Increased | 32% increase | [6] |
| Loss Tangent | Young Adult Mice | Increased | 17% increase | [6] |
Experimental Protocols
In Vivo Murine Model of Age- and Sex-Related IVDD
-
Animal Model: 2.5-month-old (young adult) male and female C57Bl/6J mice and 22.5-month-old (old) female C57Bl/6J mice are used.[3][5][11]
-
This compound Administration: this compound hydrochloride is dissolved in a vehicle solution. Mice are subcutaneously injected with 0.5 mg/kg of this compound hydrochloride five times per week for six weeks.[3][5][11] Control groups receive vehicle injections.
-
Tissue Harvesting: At the end of the treatment period (at 4 months of age for the young cohort and 24 months for the old cohort), mice are euthanized, and lumbar and tail spines are harvested.[4]
-
Histological Analysis:
-
Spinal segments are fixed, decalcified, and embedded in paraffin.
-
Sections are cut and stained with Safranin-O/Fast Green to visualize proteoglycan content and tissue morphology.[4]
-
IVD degeneration is scored by independent observers based on the structural integrity of the nucleus pulposus and annulus fibrosus.[6]
-
-
Immunohistochemistry:
-
Paraffin-embedded sections are used for immunohistochemical staining.
-
Primary antibodies against Ki67, ER-α, Substance P, and β-catenin are used to assess cell proliferation, estrogen receptor expression, pain marker expression, and Wnt signaling activation, respectively.[4]
-
Stained sections are imaged, and positive cells are quantified.
-
-
Gene Expression Analysis (RT-qPCR):
-
Intervertebral discs are dissected and RNA is extracted.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR is carried out using primers for genes related to extracellular matrix metabolism (e.g., Col2a1, Acan), estrogen signaling (e.g., Esr1), and Wnt signaling (e.g., Ctnnb1, Lef1).[4]
-
Gene expression is normalized to a housekeeping gene (e.g., 18S).[4]
-
-
Biomechanical Testing:
In Vivo Rat Model of Ovariectomy-Induced IVDD
-
Animal Model: Female Sprague-Dawley rats undergo ovariectomy (OVX) to induce estrogen deficiency. A sham-operated group serves as a control. To create an adjacent segment degeneration model, posterolateral spinal fusion can be performed at lumbar levels 4-5.[9][10]
-
This compound Administration: Rats in the treatment group are administered 1 mg/kg/day of this compound by oral gavage for 12 weeks.[9][10]
-
Evaluation of Apoptosis:
-
At the end of the study, lumbar discs are harvested.
-
Apoptosis in the nucleus pulposus is assessed using methods such as TUNEL staining.
-
-
Micro-CT Analysis of Vertebrae:
-
Lumbar vertebrae adjacent to the disc are scanned using a micro-computed tomography system to evaluate bone micro-architecture, including bone mineral density (BMD), trabecular number (Tb.N), trabecular separation (Tb.Sp), and bone volume fraction (BV/TV).[10]
-
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathways of this compound in mitigating IVDD.
Caption: General experimental workflow for studying this compound in IVDD.
References
- 1. This compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice | Semantic Scholar [semanticscholar.org]
- 3. This compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice [scholarworks.indianapolis.iu.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound retards the progression of adjacent segmental intervertebral disc degeneration by inhibiting apoptosis of nucleus pulposus in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound retards the progression of adjacent segmental intervertebral disc degeneration by inhibiting apoptosis of nucleus pulposus in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Raloxifene in Prostate Cancer Research Models
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) approved for the treatment and prevention of osteoporosis in postmenopausal women.[1][2] It exhibits tissue-specific estrogen receptor (ER) agonist or antagonist effects.[1] Prostate cancer cells, including those that are androgen-independent, express estrogen receptors, particularly ERβ, making them a potential therapeutic target.[3][4][5] this compound has been investigated in preclinical prostate cancer models for its ability to inhibit cancer cell growth and induce apoptosis, offering a potential therapeutic avenue for advanced, castration-resistant prostate cancer (CRPC).[1][6][7]
These application notes provide a summary of the experimental use of this compound in prostate cancer cell lines and xenograft models, complete with detailed protocols for key experiments.
Application Note 1: In Vitro Evaluation of this compound's Anti-Cancer Effects
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on various prostate cancer cell lines, characterizing its mechanism of action.
Summary of In Vitro Findings:
This compound induces apoptosis in both androgen-dependent (LNCaP) and androgen-independent (PC3, DU145) human prostate cancer cell lines.[6] The effect is dose-dependent, typically observed in the 10⁻⁹ to 10⁻⁶ M range.[3][6][8] The mechanism involves the activation of caspase cascades, with studies showing activation of caspase-8 in PC3 cells and caspase-9 in DU145 and LNCaP cells.[3][6] This apoptotic induction appears to be independent of the androgen receptor (AR) signaling pathway.[3][8][9]
Data Presentation: In Vitro Efficacy of this compound
Table 1: Summary of this compound's Effects on Prostate Cancer Cell Lines
| Cell Line | AR Status | ER Status | This compound Concentration | Key Observed Effects | Citations |
|---|---|---|---|---|---|
| PC3 | Negative | ERα+/ERβ+ | 10⁻⁹ to 10⁻⁶ M | Dose-dependent apoptosis, nuclear fragmentation, caspase-8 activation. | [6][10][11] |
| 11.6 ± 0.5 µM | EC₅₀ value for cytotoxicity. | [11] | |||
| DU145 | Negative | ERβ+ | 10⁻⁹ to 10⁻⁶ M | Dose-dependent apoptosis, nuclear fragmentation, caspase-9 activation. | [6][10] |
| LNCaP | Positive (mutated) | ERβ+ | 10⁻⁹ to 10⁻⁶ M | Dose-dependent apoptosis, caspase-9 activation, androgen-independent action. |[3][8][9] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)
This protocol is used to determine cell number based on the measurement of cellular protein content.
-
Cell Plating: Seed prostate cancer cells (e.g., PC3, DU145, LNCaP) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) or vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Protocol 2: Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with an effective concentration of this compound (e.g., 10⁻⁶ M) for a specified time (e.g., 24-48 hours).[6]
-
Fixation: Wash cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS and add 50 µL of TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP, as per manufacturer's instructions) to each coverslip.
-
Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining (Optional): To visualize all nuclei, stain with a DNA-specific dye like 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting and Visualization: Wash the coverslips with PBS, mount them onto glass slides, and visualize using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence within the nucleus, depending on the label used.
Visualization: Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway in prostate cancer cells.
Application Note 2: In Vivo Efficacy of this compound in Xenograft Models
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in preclinical orthotopic and subcutaneous prostate cancer xenograft models.
Summary of In Vivo Findings:
In animal models, this compound demonstrates significant anti-tumor activity.[4][7] In an orthotopic model using PC3 cells, oral administration of this compound (8.5 mg/kg/day) for six weeks reduced tumor volume by 70% and decreased metastasis to renal lymph nodes.[1][7][11] This was associated with a 361% increase in apoptosis (ApopTag staining) and a 42% decrease in proliferation (Ki67 staining) within the tumors.[11] Furthermore, this compound treatment led to a significant reduction in the expression of both ERα (84%) and ERβ (92%) in the tumor tissue.[1][11] In other xenograft models (CWR22 and CWRSA9), this compound inhibited tumor growth by 64-68% and induced G1 cell cycle arrest.[4]
Data Presentation: In Vivo Efficacy of this compound
Table 2: Summary of this compound's Efficacy in Prostate Cancer Xenograft Models
| Model Type | Cell Line | Treatment Regimen | Key Outcomes | Citations |
|---|---|---|---|---|
| Orthotopic | PC3 | 8.5 mg/kg/day, oral, 6 weeks | 70% reduction in tumor volume; Reduced metastasis to renal lymph nodes; 361% increase in apoptosis; 42% decrease in Ki67 staining; Decreased ERα (84%) and ERβ (92%) expression. | [1][7][11][12] |
| Subcutaneous | CWR22 (AD) | Not Specified | 68% tumor growth inhibition; Increased p27kip1 expression (G1 arrest). | [4] |
| Subcutaneous | CWRSA9 (AI) | Not Specified | 64% tumor growth inhibition; Increased p27kip1 expression (G1 arrest). | [4] |
(AD: Androgen-Dependent; AI: Androgen-Independent)
Experimental Protocols
Protocol 3: Orthotopic Prostate Cancer Xenograft Model
This protocol describes the establishment of a prostate tumor in its native environment to better study tumor growth and metastasis.
-
Animal Model: Use 6-8 week old male immunodeficient mice (e.g., SCID or athymic nude).
-
Cell Preparation: Harvest androgen-independent PC3 cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium/Matrigel mixture at a concentration of 1x10⁶ cells per 30 µL.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small lower abdominal incision to expose the prostate gland.
-
Carefully inject 30 µL of the cell suspension directly into the dorsal lobe of the prostate using a 30-gauge needle.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Growth Monitoring: Monitor tumor growth weekly using high-frequency ultrasound or caliper measurements if the tumor becomes palpable.
-
Treatment: Once tumors are established (e.g., ~100 mm³), randomize mice into treatment groups. Administer this compound (8.5 mg/kg) or vehicle control daily via oral gavage for the duration of the study (e.g., 6 weeks).[7][11]
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Necropsy is performed to collect the primary prostate tumor and potential metastatic sites like renal lymph nodes.[7][11]
-
Analysis: Measure final tumor volume and weight. Process tissues for histological and immunohistochemical analysis.
Protocol 4: Immunohistochemical (IHC) Analysis of Tumor Tissue
This protocol allows for the visualization of protein expression (e.g., proliferation and apoptosis markers) within the tumor microenvironment.
-
Tissue Preparation: Fix the collected tumor tissues in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections and mount them on charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites using a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate the slides overnight at 4°C with primary antibodies against markers of interest, such as:
-
Secondary Antibody and Detection: Wash the slides and apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin. Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Imaging and Quantification: Image the slides using a light microscope. Quantify the staining (e.g., percentage of positive cells or staining intensity) using image analysis software.
Visualization: Experimental Workflow
Caption: Experimental workflow for an in vivo orthotopic xenograft study.
Preclinical data consistently demonstrate that this compound inhibits the growth of prostate cancer cells and tumors through the induction of apoptosis and cell cycle arrest.[4][6] Its efficacy in both androgen-dependent and, more importantly, androgen-independent models suggests it could be a valuable agent for treating castration-resistant prostate cancer.[4][10] While in vivo studies are promising, clinical trials have shown only modest activity, with some patients achieving disease stabilization.[4][13] The discrepancy between preclinical efficacy and clinical outcomes, potentially due to factors like bioavailability or unexpected drug interactions in combination therapies, warrants further investigation.[1][11] Future research could focus on novel delivery systems to enhance bioavailability or on identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
References
- 1. enlivenarchive.org [enlivenarchive.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an oestrogen-receptor-beta-targeted therapy, inhibits androgen-independent prostate cancer growth: results from preclinical studies and a pilot phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Promises and Challenges as a | Enliven Archive [enlivenarchive.org]
- 6. This compound, a mixed estrogen agonist/antagonist, induces apoptosis in androgen-independent human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Tumor Growth and Metastasis in an Orthotopic Model of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a selective estrogen receptor modulator, induces apoptosis in androgen-responsive human prostate cancer cell line LNCaP through an androgen-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Study of Combination Bicalutamide and this compound for Patients With Castration-Resistant Prostate Cancer [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Raloxifene-Loaded Solid Lipid Nanoparticles for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raloxifene, a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] However, its clinical efficacy is hampered by poor oral bioavailability (less than 2%), which is attributed to its low aqueous solubility and extensive first-pass metabolism in the liver.[1][3][4][5][6][7][8] To overcome these limitations, formulation of this compound into solid lipid nanoparticles (SLNs) has emerged as a promising drug delivery strategy.[6][9] SLNs are biocompatible and biodegradable lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and potentially enhancing their absorption through the lymphatic system, thereby bypassing hepatic first-pass metabolism.[1][9]
These application notes provide a comprehensive overview of the preparation, characterization, and in vitro evaluation of this compound-loaded SLNs. The protocols detailed below are based on established methodologies in the field and are intended to serve as a guide for researchers developing similar drug delivery systems.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize quantitative data from various studies on this compound-loaded SLNs, offering a comparative look at the impact of different formulation components and preparation methods on the physicochemical properties of the nanoparticles.
| Formulation Code | Lipid | Surfactant(s) | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| RSLN (Optimized) | Dynasan 116 (Glyceryl Tripalmitate) | Tween 80, PEG 400 | Ultrasonic Solvent Emulsification and Low-Temperature Solidification | 101.4 ± 3.5 | - | +19.4 ± 0.279 | 97.67 ± 1.02 | - | [1] |
| RL-HCL SLN | Compritol 888 ATO | Pluronic F68 | Solvent Emulsification/Evaporation | 250 - 1406 | - | - | 55 - 66 | - | [3][4][5][6] |
| RXF-SLN (Optimized) | Compritol 888 ATO | - | Homogenization-Sonication | ~140 | - | - | - | - | [10][11] |
| RLX-loaded SLN (Optimized) | Compritol 888 ATO | - | Oil in Water Microemulsion | 168.97 | - | - | 93.14 | - | [12] |
| Optimized SLN | Glyceryl Tribehenate | - | - | 167 ± 3 | - | - | >92 | - | [13] |
| RLX-NLC (Optimized) | Glyceryl Tribehenate, Oleic Acid | - | Warm Oil-in-Water Microemulsion | 120 ± 3 | - | +14.4 ± 0.5 | >90 | 5 | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SLNs by Ultrasonic Solvent Emulsification and Low-Temperature Solidification
This method is suitable for lab-scale preparation and offers good control over particle size.[1]
Materials:
-
This compound Hydrochloride
-
Lipid (e.g., Dynasan 116 - Glyceryl Tripalmitate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Distilled Water
Procedure:
-
Aqueous Phase Preparation: Accurately weigh the required quantities of surfactant and co-surfactant and dissolve them in distilled water.
-
Oil Phase Preparation: Melt the lipid at a temperature approximately 5°C above its melting point. Disperse the accurately weighed this compound in the molten lipid.
-
Emulsification: Heat both the aqueous and oil phases to the same temperature (5°C above the lipid's melting point). Gently pour the aqueous phase into the oil phase while stirring at high speed using a high-speed homogenizer (e.g., Ultra Turrax) for several minutes to form a coarse emulsion.
-
Sonication: Subject the coarse emulsion to probe sonication for several cycles to reduce the droplet size and form a nanoemulsion.
-
Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles with the drug encapsulated within the core.
-
Lyophilization (Optional): For long-term storage, the SLN dispersion can be lyophilized for 24 hours to obtain a dry powder.
Protocol 2: Preparation of this compound-Loaded SLNs by Solvent Emulsification/Evaporation Method
This technique is widely used for encapsulating poorly water-soluble drugs.[3][4][5][6]
Materials:
-
This compound Hydrochloride
-
Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Pluronic F68)
-
Organic Solvent (e.g., Dichloromethane, Ethanol)
-
Aqueous Phase (e.g., Distilled Water)
Procedure:
-
Organic Phase Preparation: Dissolve both this compound and the lipid in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion. The homogenization speed and duration are critical parameters to control particle size.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion by continuous stirring at room temperature or under reduced pressure. This leads to the precipitation of the lipid, forming the SLNs.
-
Purification: The resulting SLN suspension can be washed and purified by centrifugation or dialysis to remove any unentrapped drug and excess surfactant.
Protocol 3: Characterization of this compound-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the particle size and PDI, while Laser Doppler Anemometry is used to measure the zeta potential.
-
Procedure:
-
Dilute the SLN dispersion with distilled water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
The particle size is reported as the mean hydrodynamic diameter, PDI indicates the width of the size distribution, and zeta potential provides information on the surface charge and stability of the nanoparticle dispersion.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of unencapsulated drug is separated from the SLNs, and the encapsulated drug is quantified.
-
Procedure:
-
Separate the unentrapped drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) at a specific wavelength (e.g., 285 nm for this compound).[5]
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Principle: The release of this compound from the SLNs is monitored over time in a simulated physiological fluid.
-
Procedure:
-
Place a known amount of the this compound-loaded SLN dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer pH 6.8) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time.
Visualizations
Experimental Workflow for SLN Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound-loaded SLNs.
Logical Relationship of Formulation Components in an SLN
Caption: Key components and their relationship in a this compound SLN formulation.
Proposed Mechanism of Enhanced Oral Bioavailability
References
- 1. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and evaluation of solid lipid nanoparticles of this compound hydrochloride for enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Evaluation of Solid Lipid Nanoparticles of this compound Hydrochloride for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. "Formulation and Characterization of this compound Nanostructured Lipid Ca" by Anju Sharma, Jarriaun Streets et al. [fisherpub.sjf.edu]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Formulation and optimization of this compound-loaded solid lipid nanoparticles to enhance oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and optimization of this compound-loaded solid lipid nanoparticles to enhance oral bioavailability. | Semantic Scholar [semanticscholar.org]
- 12. journaljpri.com [journaljpri.com]
- 13. Lipid nanoparticles for oral delivery of this compound: optimization, stability, in vivo evaluation and uptake mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Raloxifene in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) indicated for the prevention and treatment of osteoporosis in postmenopausal women, as well as for the reduction of the risk of invasive breast cancer in this population. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Tandem Mass Spectrometry (MS/MS) detection.
Mechanism of Action: Selective Estrogen Receptor Modulation
This compound exhibits tissue-selective estrogen agonist or antagonist effects. In bone, it acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density. Conversely, in breast and uterine tissues, it functions as an estrogen antagonist, which is key to its role in reducing breast cancer risk. This dual activity is mediated through its binding to estrogen receptors (ERα and ERβ) and the subsequent differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner.
Mechanism of this compound as a SERM.
Summary of HPLC Methods for this compound Quantification
The following table summarizes various validated HPLC methods for the quantification of this compound in biological samples. This allows for a quick comparison of key performance characteristics.
| Method | Biological Matrix | Sample Preparation | Column | Mobile Phase | Detection | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| HPLC-UV | Human Plasma | Liquid-Liquid Extraction (LLE) | Phenomenex RP-C8 (150 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 3.5) (40:60, v/v) | UV at 240 nm | 40 - 200 | 8 | 97.30 - 98.44 | [1] |
| HPLC-UV | Rat Plasma | Liquid-Liquid Extraction (LLE) | C18 column | Acetonitrile : 0.05 M Ammonium Acetate (pH 4.0) | UV at 287 nm | 25 - 1000 | 25 | >90 | [2] |
| LC-MS/MS | Human Urine | Enzymatic Hydrolysis & LLE | - | - | MS/MS | 0.5 - 100 | 0.5 | >92.81 | [3][4][5] |
| LC-MS/MS | Human Urine | Solid-Phase Extraction (SPE) | - | - | MS/MS | ~0.48 - ~2.2 | 1.01 nM (~0.48 ng/mL) | >92.5 | [6] |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | Hypersil GOLD PFP | Gradient | MS/MS | 0.02 - 2 (this compound) | 0.02 | - | [7] |
| UPLC-MS/MS | Rat Plasma | Protein Precipitation | Waters BEH C18 | Water (0.1% formic acid) and Acetonitrile | MS/MS | ~0.09 - ~94.4 | 0.195 nM (~0.09 ng/mL) | - | [8] |
Detailed Experimental Protocols
Method 1: HPLC-UV for this compound in Human Plasma
This protocol is based on a liquid-liquid extraction method followed by HPLC with UV detection.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE Sample Preparation Workflow.
-
Materials:
-
Human plasma
-
This compound hydrochloride and Amlodipine (Internal Standard) stock solutions
-
Ethyl acetate (HPLC grade)
-
Mobile Phase (see below)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
0.20 µm syringe filters
-
-
Procedure:
-
To a suitable volume of human plasma, add a known amount of the internal standard, amlodipine.
-
Add an adequate volume of ethyl acetate to the plasma sample.
-
Vortex the mixture for approximately 40 seconds.
-
Centrifuge the sample at 3000 rpm for 15 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase.
-
Filter the reconstituted sample through a 0.20 µm membrane filter before injection into the HPLC system.[1]
-
2. HPLC-UV Chromatographic Conditions
-
Instrumentation: HPLC system with a UV detector (e.g., Jasco PU 2080 Plus).[1]
-
Column: Phenomenex RP-C8 (150 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5, adjusted with orthophosphoric acid) in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed before use.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.[1]
-
Run Time: Sufficient to allow for the elution of both the internal standard and this compound (retention times of approximately 6.3 and 4.1 minutes, respectively).[9]
Method 2: LC-MS/MS for Total this compound in Human Urine
This protocol is designed for the quantification of total this compound (free and glucuronidated forms) in human urine, often used in anti-doping analysis.[3][4][5]
1. Sample Preparation: Enzymatic Hydrolysis and LLE
Urine Sample Prep with Hydrolysis and LLE.
-
Materials:
-
Human urine
-
This compound and a suitable internal standard (e.g., 17α-methyltestosterone) stock solutions
-
Phosphate buffer (pH 6.9)
-
β-glucuronidase enzyme
-
Carbonate buffer (pH 10)
-
Tert-butyl methyl ether (TBME)
-
Water bath or incubator
-
Vortex mixer, Centrifuge, Nitrogen evaporator
-
-
Procedure:
-
To a 500 µL aliquot of urine, add 200 µL of phosphate buffer (pH 6.9).
-
Add 12 µL of β-glucuronidase and 50 µL of the internal standard solution.
-
Incubate the mixture for 30 minutes at 50°C to hydrolyze the glucuronide conjugates.
-
After incubation, add 200 µL of carbonate buffer (pH 10) to adjust the pH.
-
Add 3 mL of TBME and vortex for 3 minutes for extraction.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic and Mass Spectrometric parameters should be optimized for this compound and the chosen internal standard. This includes selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) and optimizing collision energies.
Method 3: UPLC-MS/MS for this compound and its Metabolites in Rat Plasma
This method utilizes protein precipitation for sample cleanup, offering a rapid and high-throughput approach suitable for pharmacokinetic studies.[8]
1. Sample Preparation: Protein Precipitation
Protein Precipitation Workflow for Plasma.
-
Materials:
-
Rat plasma
-
This compound and internal standard (e.g., formononetin) stock solutions
-
Methanol and Acetonitrile (HPLC grade)
-
Microcentrifuge
-
-
Procedure:
-
To 20 µL of rat plasma, add 300 µL of a methanol:acetonitrile (2:1, v/v) mixture containing the internal standard.[8]
-
Vortex the sample for 1 minute to precipitate proteins.
-
Centrifuge at 17,000 x g for 30 minutes at 4°C.[8]
-
Transfer 80% of the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.[8]
-
Centrifuge again at 17,000 x g for 30 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
-
2. UPLC-MS/MS Conditions
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Waters BEH C18.[8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.[8]
-
Detection: Mass spectrometry in MRM mode. Specific transitions and optimized parameters for this compound, its metabolites, and the internal standard should be used.[8]
Conclusion
The choice of an appropriate analytical method for the quantification of this compound in biological samples depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. The protocols provided herein offer validated and robust approaches for the analysis of this compound in plasma and urine using both HPLC-UV and LC-MS/MS. It is essential to perform a full method validation according to regulatory guidelines before implementing these methods for routine analysis.
References
- 1. jchr.org [jchr.org]
- 2. scielo.br [scielo.br]
- 3. Determination of this compound in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of this compound and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of this compound and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
transdermal delivery systems for raloxifene in preclinical research
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of raloxifene after transdermal administration and to compare it with oral delivery.
Animal Model: Wistar rats
Protocol:
-
Divide the animals into groups (e.g., oral this compound, transdermal formulation, control).
-
For the transdermal group, apply the formulation to a shaved area on the back of the rat.
-
For the oral group, administer a known dose of this compound suspension via oral gavage.
-
Collect blood samples from the retro-orbital plexus at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours).
-
Separate the plasma from the blood samples by centrifugation.
-
Extract this compound from the plasma samples using a suitable solvent extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Calculate the relative bioavailability of the transdermal formulation compared to the oral administration.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for evaluating transdermal this compound systems and the drug's mechanism of action at the cellular level.
Caption: Experimental workflow for preclinical evaluation of transdermal this compound.
Caption: Agonistic signaling pathway of this compound in bone tissue.
Discussion and Conclusion
The preclinical data strongly suggest that transdermal delivery is a viable and potentially superior alternative to oral administration for this compound. Formulations such as transfersomal gels and nanostructured lipid carriers have demonstrated the ability to significantly enhance the drug's penetration through the skin. This leads to a substantial increase in systemic bioavailability, as evidenced by the pharmacokinetic studies in rats. The improved bioavailability could translate to lower required doses, potentially reducing side effects and improving patient adherence.
The experimental protocols outlined provide a robust framework for the continued development and evaluation of novel transdermal systems for this compound. Future research should focus on long-term stability studies of these formulations, as well as comprehensive safety and efficacy evaluations in larger animal models to pave the way for clinical trials. The successful translation of these preclinical findings could offer a significant therapeutic advancement in the management of postmenopausal osteoporosis and breast cancer risk reduction.
Application Notes and Protocols for Formulating Raloxifene Nanoemulsions for Enhanced Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Raloxifene, a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] However, its clinical efficacy is hampered by its low oral bioavailability of approximately 2%, a consequence of poor aqueous solubility and extensive first-pass metabolism in the liver.[1][3][4][5] Formulating this compound into nanoemulsions presents a promising strategy to overcome these limitations by enhancing its solubility, improving absorption, and potentially bypassing first-pass metabolism, thereby increasing its overall bioavailability.[1][2][6]
These application notes provide a comprehensive guide for the formulation, characterization, and evaluation of this compound nanoemulsions to enhance its oral bioavailability.
Formulation of this compound Nanoemulsions
The formulation of a stable and effective this compound nanoemulsion requires careful selection of the oil phase, surfactant, and co-surfactant.
Excipient Selection
The choice of excipients is critical and is primarily based on the solubility of this compound in these components to ensure high drug loading.
-
Oil Phase: The oil phase solubilizes the lipophilic drug. Common oils used for this compound nanoemulsions include Labrafil-M2125CS, Caproyl 90, and Isopropyl myristate.[7][8]
-
Surfactant: The surfactant reduces the interfacial tension between the oil and aqueous phases, facilitating the formation of fine droplets. Examples include Cremophor RH40 and Tween 20.[7][8][9]
-
Co-surfactant: A co-surfactant is often used to further reduce interfacial tension and increase the fluidity of the interface, enhancing the nanoemulsion formation. Transcutol-P and ethanol are frequently employed.[7][8]
Preparation Methods
Several methods can be employed to prepare this compound nanoemulsions, with the aqueous titration method and high-pressure homogenization being common.
Protocol 1: Aqueous Titration Method for Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
This method involves the development of a pre-concentrate (SNEDDS) which spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium.
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the nanoemulsion region, pseudo-ternary phase diagrams are constructed using the selected oil, surfactant, and co-surfactant. Different ratios of surfactant to co-surfactant (Smix) are prepared (e.g., 1:1, 2:1, 1:2).[7] For each Smix ratio, various ratios of oil to Smix are mixed.[7] Each mixture is then titrated with water, and the formation of a clear or slightly bluish, stable nanoemulsion is visually observed. The area of nanoemulsion formation is plotted on a ternary phase diagram.
-
Preparation of this compound-Loaded SNEDDS: this compound is dissolved in the selected oil. The Smix is then added to the oily solution and mixed thoroughly to form a homogenous pre-concentrate.
Protocol 2: High-Pressure Homogenization
This method uses high shear forces to reduce the droplet size of a coarse emulsion to the nano-scale.
-
Preparation of Coarse Emulsion: Dissolve this compound in the oil phase. In a separate vessel, dissolve the surfactant and co-surfactant in water. Add the oil phase to the aqueous phase and mix using a high-speed stirrer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to obtain a nanoemulsion with the desired droplet size.[9]
Characterization of this compound Nanoemulsions
Once formulated, the nanoemulsions must be thoroughly characterized to ensure quality and performance.
Physicochemical Characterization
Table 1: Physicochemical Characterization of this compound Nanoemulsions
| Parameter | Method | Typical Values | Reference |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 35 - 100 nm, PDI < 0.3 | [10][11] |
| Zeta Potential | Electrophoretic Light Scattering | -20 to +30 mV | [10][11] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets | [2][10] |
| Drug Content & Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) | > 90% | [12][13] |
| % Transmittance | UV-Vis Spectrophotometer | > 95% | [9] |
Protocol 3: Droplet Size, PDI, and Zeta Potential Measurement
-
Dilute the nanoemulsion formulation with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument based on DLS and electrophoretic light scattering.
-
Record the average droplet size, PDI, and zeta potential.
Protocol 4: Transmission Electron Microscopy (TEM)
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).
-
Allow the grid to air dry.
-
Observe the morphology of the nanoemulsion droplets under a transmission electron microscope.
In Vitro Drug Release Studies
In vitro release studies are performed to evaluate the drug release profile from the nanoemulsion.
Protocol 5: Dialysis Bag Diffusion Method
-
Fill a dialysis bag (with an appropriate molecular weight cut-off) with a known amount of the this compound nanoemulsion.[2][13]
-
Suspend the dialysis bag in a dissolution medium (e.g., phosphate buffer pH 6.8) maintained at 37 ± 0.5°C with constant stirring.[5][14]
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.[2][14]
-
Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.[13]
In Vivo Bioavailability Studies
Animal studies are crucial to determine the enhancement in oral bioavailability of this compound from the nanoemulsion formulation.
Protocol 6: Pharmacokinetic Study in Rats
-
Fast female Wistar or Sprague Dawley rats overnight before the experiment.[15][16]
-
Divide the animals into two groups: a control group receiving a suspension of pure this compound and a test group receiving the this compound nanoemulsion.
-
Administer the formulations orally via gavage.
-
At specific time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
Separate the plasma by centrifugation and store at -20°C until analysis.
-
Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.[11][15]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability.
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free this compound | 13.53 ± 2.72 | - | - | 100 | [11][15] |
| This compound Nanoemulsion | 59.27 ± 17.44 | - | - | ~438 | [11][15] |
Note: The values presented are examples and may vary depending on the specific formulation and animal model.
Visualizations
Caption: Experimental workflow for developing this compound nanoemulsions.
Caption: Mechanism of enhanced bioavailability of this compound from nanoemulsions.
References
- 1. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of this compound Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion liquid preconcentrates for this compound hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a transdermal formulation containing this compound nanoparticles for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled release of this compound by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evaluation of Solid Lipid Nanoparticles of this compound Hydrochloride for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound nano-micelles effect on triple-negative breast cancer is mediated through estrogen receptor-β and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Prescription Design of this compound Nanoemulsion [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoemulsion liquid preconcentrates for this compound hydrochloride: optimization and in vivo appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced oral bioavailability of levormeloxifene and this compound by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. CONTINUOUS PRODUCTION OF this compound HYDROCHLORIDE LOADED NANOSTRUCTURED LIPID CARRIERS USING HOT-MELT EXTRUSION TECHNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Radiolabeling of Raloxifene Analogs for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for radiolabeling raloxifene and its analogs for in vivo imaging applications. This document includes detailed experimental protocols, quantitative data for comparison, and visual diagrams of signaling pathways and experimental workflows to guide researchers in the development and application of these valuable molecular imaging tools.
Introduction to Radiolabeled this compound Analogs
This compound is a selective estrogen receptor modulator (SERM) with tissue-specific agonist and antagonist effects on the estrogen receptor (ER). This dual activity makes it a valuable therapeutic agent for osteoporosis and a preventive agent for breast cancer. The ability to radiolabel this compound and its analogs allows for non-invasive in vivo imaging using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging modalities enable the study of ER expression in various tissues, the evaluation of drug pharmacokinetics and pharmacodynamics, and the potential for diagnosing and monitoring estrogen-receptor-positive cancers.
The choice of radionuclide for labeling depends on the imaging modality and the desired application. For PET imaging, short-lived positron emitters like fluorine-18 (¹⁸F) and carbon-11 (¹¹C) are commonly used due to their excellent imaging characteristics. For SPECT imaging, technetium-99m (⁹⁹ᵐTc) is a widely utilized isotope due to its favorable decay properties and accessibility.
Signaling Pathway of this compound
This compound exerts its effects by binding to estrogen receptors, primarily ERα and ERβ.[1][2] Upon binding, this compound induces a conformational change in the receptor, which leads to the recruitment of co-repressor or co-activator proteins in a tissue-specific manner. This differential recruitment is the basis for its selective agonist and antagonist activities. In bone, this compound acts as an agonist, promoting bone formation and reducing resorption.[2] In breast and uterine tissue, it primarily acts as an antagonist, inhibiting the proliferative effects of estrogen.[2] Beyond the classical nuclear receptor signaling, this compound can also initiate rapid, non-genomic signaling pathways through membrane-associated estrogen receptors.
Radiolabeling Techniques and Protocols
This section provides detailed protocols for radiolabeling this compound analogs with ¹⁸F, ¹¹C, and ⁹⁹ᵐTc.
Fluorine-18 (¹⁸F) Labeling
¹⁸F is a positron emitter with a half-life of 109.8 minutes, making it suitable for PET imaging studies. The radiosynthesis of [¹⁸F]this compound analogs typically involves a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of [¹⁸F]Fluoroethyl-Raloxifene Analog
This protocol is adapted from a general method for fluoroethylation.
Materials:
-
Precursor: Tosyloxyethyl-raloxifene analog
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dimethylformamide (DMF)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride onto an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C. Repeat this step 2-3 times to ensure anhydrous conditions.
-
Radiolabeling Reaction: Dissolve the tosyloxyethyl-raloxifene precursor (5-10 mg) in anhydrous DMF (0.5 mL) and add it to the dried [¹⁸F]fluoride/K222 complex. Heat the reaction mixture at 120°C for 15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude product. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the [¹⁸F]fluoroethyl-raloxifene analog with acetonitrile.
-
HPLC Purification: Purify the eluted product using a semi-preparative HPLC system.
-
Formulation: Collect the desired radioactive peak, remove the HPLC solvent under reduced pressure, and formulate the final product in a sterile solution (e.g., saline with ethanol) for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels.
Carbon-11 (¹¹C) Labeling
¹¹C is a positron emitter with a shorter half-life of 20.4 minutes, which allows for multiple PET scans in a single day. The most common method for ¹¹C-labeling is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Experimental Protocol: Synthesis of [¹¹C]Methyl-Raloxifene Analog
This protocol describes the O-methylation of a desmethyl-raloxifene precursor.
Materials:
-
Precursor: Desmethyl-raloxifene analog
-
[¹¹C]Methane (produced from a cyclotron)
-
Iodine or triflic anhydride
-
Sodium hydroxide (NaOH) or other suitable base
-
Anhydrous dimethylformamide (DMF) or acetone
-
HPLC system with a semi-preparative column and a radiation detector
Procedure:
-
[¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate Synthesis: Convert cyclotron-produced [¹¹C]methane to [¹¹C]methyl iodide via gas-phase iodination or to [¹¹C]methyl triflate by reaction with triflic anhydride.
-
Precursor Preparation: Dissolve the desmethyl-raloxifene precursor (1-2 mg) and a base (e.g., NaOH) in anhydrous DMF or acetone in a sealed reaction vessel.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]methyl iodide or [¹¹C]methyl triflate through the precursor solution at room temperature or with gentle heating (e.g., 80°C) for 5-10 minutes.
-
Purification: Quench the reaction and purify the crude product using a semi-preparative HPLC system.
-
Formulation: Collect the radioactive peak, remove the solvent, and formulate the final product for injection.
-
Quality Control: Perform quality control as described for the ¹⁸F-labeled analog.
Technetium-99m (⁹⁹ᵐTc) Labeling
⁹⁹ᵐTc is a gamma-emitting radionuclide with a 6-hour half-life, ideal for SPECT imaging. Labeling with ⁹⁹ᵐTc typically involves the use of a bifunctional chelating agent (BFCA) conjugated to the this compound analog.
Experimental Protocol: Synthesis of [⁹⁹ᵐTc]Tc-DTPA-Raloxifene Analog
Materials:
-
Precursor: DTPA-conjugated this compound analog
-
[⁹⁹ᵐTc]Pertechnetate (eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator)
-
Stannous chloride (SnCl₂) or other reducing agent
-
Saline solution
-
ITLC strips for radiochemical purity testing
Procedure:
-
Kit Preparation: In a sterile vial, dissolve the DTPA-raloxifene analog and a reducing agent (e.g., stannous chloride) in a suitable buffer. This can be prepared as a lyophilized kit for convenience.
-
Radiolabeling Reaction: Add the required amount of [⁹⁹ᵐTc]pertechnetate to the vial. Gently agitate the mixture and let it stand at room temperature for 10-20 minutes.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with appropriate solvent systems to separate the labeled compound from free pertechnetate and reduced/hydrolyzed technetium.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the radiolabeling of this compound analogs. These values can vary depending on the specific analog, precursor concentration, and reaction conditions.
| Radiotracer | Radioisotope | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]Fluoroethyl-Raloxifene | ¹⁸F | Tosyloxyethyl-Raloxifene | 20-40% | >98% | 40-80 | Fictional Data |
| [¹¹C]Methyl-Raloxifene | ¹¹C | Desmethyl-Raloxifene | 30-50% | >99% | 150-300 | Fictional Data |
| [⁹⁹ᵐTc]Tc-DTPA-Raloxifene | ⁹⁹ᵐTc | DTPA-Raloxifene | >95% | >95% | N/A | Fictional Data |
Note: The data presented in this table is illustrative and may not represent actual experimental values. Researchers should consult specific literature for validated data on their particular this compound analog of interest.
Conclusion
The radiolabeling of this compound analogs provides powerful tools for in vivo imaging of estrogen receptor expression and function. The choice of radionuclide and labeling strategy should be tailored to the specific research question and available imaging modality. The protocols and data presented in these application notes serve as a guide for researchers to develop and utilize these important imaging agents in their studies. Careful optimization of reaction conditions and rigorous quality control are essential for the successful and reliable production of radiolabeled this compound analogs for preclinical and clinical research.
References
- 1. An automated radiosynthesis of 2-[11C]thymidine using anhydrous [11C]urea derived from [11C]phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Raloxifene Effects on Uterine Tissue in Immature Rat Assays
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) utilized for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer.[1][2][3] Its mechanism of action involves tissue-specific estrogen receptor (ER) agonism or antagonism.[1][2][4][5] In bone, it acts as an estrogen agonist, preserving bone mineral density.[1][6] Conversely, in breast and uterine tissues, it primarily functions as an estrogen antagonist.[1][4][5][6] The immature rat uterotrophic bioassay is a standardized short-term in vivo screening test (OECD Test Guideline 440) used to evaluate the estrogenic or anti-estrogenic properties of substances by measuring changes in uterine weight.[7][8][9][10] This model is particularly sensitive because the hypothalamic-pituitary-ovarian axis is not yet functional, resulting in low endogenous estrogen levels and a low baseline uterine weight.[7][10] Studies have confirmed that this compound can exert a measurable, though modest, trophic (growth) effect on the rat uterus, making the uterotrophic assay a reliable method for detecting compounds with even marginal estrogenic effects on the uterus.[11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on uterine tissue in immature and ovariectomized (OVX) rats as reported in scientific literature.
Table 1: Effect of this compound on Uterine Weight in Immature Rats
| Treatment Group | Dose (mg/kg/day) | Administration | Duration | Uterine Wet Weight Increase (fold change vs. control) | Uterine Dry Weight | Reference |
| This compound | 0.1 | Daily | 3 days | ~1.7 | Also increased | [11] |
| This compound | 0.01 - 2.0 | Daily | 3 days | Max response at 0.1 mg/kg | Not specified | [11] |
| This compound + ICI 182,780 (ER Blocker) | 0.1 | Co-administered | 3 days | Uterotrophic response abolished | Not specified | [11] |
Table 2: Histomorphometric Changes in Immature Rat Uterine Tissue with this compound Treatment
| Parameter | Treatment (0.1 mg/kg this compound) | Observation | Reference |
| Luminal Epithelial Height | Increased by ~1.7-fold | Accompanied by increased mitotic activity | [11] |
| Endometrial Stroma | Glandular formation and mitotic activity | Evidence of cellular proliferation | [11] |
| Endometrial Epithelium | Evidence of vacuolation | Occasional presence of degenerating cells | [11] |
Experimental Protocols
Immature Rat Uterotrophic Bioassay (adapted from OECD TG 440)
This protocol outlines the procedure for assessing the estrogenic activity of this compound.
2.1.1 Materials
-
Immature female rats (e.g., Wistar or Sprague-Dawley), weaned (approx. 21 days old).[10]
-
This compound Hydrochloride.
-
Vehicle (e.g., 1.5% carboxymethylcellulose).[12]
-
Positive control: Ethinyl Estradiol (EE).
-
Administration equipment (oral gavage needles or subcutaneous injection supplies).
-
Analytical balance.
-
Necropsy instruments.
2.1.2 Procedure
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Group Allocation: Randomly assign animals to treatment groups (minimum of 6 animals per group).[7]
-
Dosing: Administer the test substance or vehicle daily by oral gavage or subcutaneous injection for three consecutive days.[7][10] The volume should be based on the most recent body weight measurement.
-
Observations: Record clinical signs and mortality daily. Measure body weight each day prior to administration.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals.[7]
-
Carefully dissect the uterus, freeing it from the cervix, fallopian tubes, and any adhering fat or connective tissue.
-
Blot the uterus gently to remove excess fluid and record the wet weight (blotted uterine weight).
-
The uterus can then be processed for dry weight determination (by drying in an oven) or fixed for histological analysis.[11]
2.1.3 Data Analysis
-
Calculate the mean and standard deviation for uterine weights for each group.
-
Analyze for statistically significant differences between the treated groups and the vehicle control group. A statistically significant increase in mean uterine weight indicates a positive uterotrophic response.[7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action and preclinical profile of this compound, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. researchmap.jp [researchmap.jp]
- 10. urosphere.com [urosphere.com]
- 11. Activity of this compound in immature and ovariectomized rat uterotrophic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols: In Vivo Assessment of Raloxifene in Carrageenan-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a selective estrogen receptor modulator (SERM), is primarily indicated for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer.[1][2] Beyond its effects on bone and breast tissue, emerging evidence highlights its anti-inflammatory properties.[3][4] The carrageenan-induced inflammation model is a classical and highly reproducible in vivo assay used to evaluate the efficacy of potential anti-inflammatory agents.[5][6] This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound in this model, supported by quantitative data and visualizations of the underlying molecular pathways.
The acute inflammatory response induced by carrageenan is characterized by key features such as edema, increased vascular permeability, and the infiltration of leukocytes.[7] Studies have demonstrated that this compound can attenuate these inflammatory processes, suggesting its potential as a therapeutic agent for inflammatory conditions.[8][9] These protocols are designed to guide researchers in the preclinical evaluation of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on carrageenan-induced inflammation.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Ovariectomized (OVX) Rats
| Treatment Group | Dose (mg/kg) | Paw Edema (Area Under the Curve, mL/h) | Percentage Inhibition of Edema |
| Sham | - | 0.85 ± 0.05 | - |
| OVX + Vehicle | - | 1.25 ± 0.08*** | - |
| OVX + this compound | 1 | 1.10 ± 0.07 | 12% |
| OVX + this compound | 3 | 0.95 ± 0.06# | 24% |
| OVX + this compound | 10 | 0.88 ± 0.05## | 29.6% |
| OVX + 17β-estradiol | 25 µg/kg | 0.75 ± 0.04### | 40% |
***P < 0.001 vs. SHAM; #P < 0.05, ##P < 0.01, ###P < 0.001 vs. OVX. Data adapted from a study on the anti-inflammatory effects of this compound.[9]
Table 2: Effect of Acute this compound Administration on Carrageenan-Induced Paw Edema in Male Rats
| Treatment Group | Dose (mg/kg) | Paw Edema (Area Under the Curve, mL/h) | Percentage Inhibition of Edema |
| Control | - | 1.40 ± 0.10 | - |
| This compound | 3 | 1.35 ± 0.09 | 3.6% |
| This compound | 10 | 1.30 ± 0.08 | 7.1% |
| This compound | 30 | 1.15 ± 0.07# | 17.9% |
| 17β-estradiol | 50 µg/kg | 1.05 ± 0.06## | 25% |
#P < 0.05, ##P < 0.01 vs. Control. This data confirms the anti-inflammatory effect of this compound in a model not influenced by the estrous cycle.[9][10]
Table 3: Effect of this compound on Myeloperoxidase (MPO) Activity in Ovariectomized (OVX) Rats
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | Percentage Inhibition of MPO Activity |
| Sham | - | 1.5 ± 0.2 | - |
| OVX + Vehicle | - | 2.8 ± 0.3*** | - |
| OVX + this compound | 1 | 2.5 ± 0.2 | 10.7% |
| OVX + this compound | 3 | 2.1 ± 0.2# | 25% |
| OVX + this compound | 10 | 1.8 ± 0.1## | 35.7% |
| OVX + 17β-estradiol | 25 µg/kg | 1.4 ± 0.1### | 50% |
***P < 0.001 vs. SHAM; #P < 0.05, ##P < 0.01, ###P < 0.001 vs. OVX. MPO activity is an indicator of neutrophil infiltration.[9]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat paw and the assessment of edema.
Materials:
-
Male or female Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan + Vehicle
-
Group 3-5: Carrageenan + this compound (e.g., 3, 10, 30 mg/kg)[9]
-
Group 6: Carrageenan + Positive control (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before carrageenan injection.[12]
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the Area Under the Curve (AUC) for the time-course of edema for each animal.
-
Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group using the formula: % Inhibition = [(AUC_control - AUC_treated) / AUC_control] x 100
-
Protocol 2: Myeloperoxidase (MPO) Activity Assay
This protocol measures neutrophil infiltration into the inflamed tissue.
Materials:
-
Inflamed paw tissue collected at the end of the experiment (e.g., 5 hours post-carrageenan)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
-
Tissue homogenizer
Procedure:
-
Tissue Collection and Homogenization:
-
Euthanize the animals at a predetermined time point (e.g., 5 hours).
-
Dissect the inflamed paw tissue and weigh it.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
-
MPO Assay:
-
In a 96-well plate, add the supernatant from the tissue homogenate.
-
Add the assay buffer containing O-dianisidine dihydrochloride and H₂O₂.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate MPO activity and express it as units per gram of tissue. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
-
Compare the MPO activity between the different treatment groups.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several signaling pathways. As a SERM, its primary targets are the estrogen receptors (ERα and ERβ).[1][14] The binding of this compound to these receptors can lead to the downstream regulation of inflammatory gene expression.
Key mechanisms include:
-
Inhibition of NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.
-
Downregulation of Pro-inflammatory Mediators: Treatment with this compound leads to a decrease in the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]
-
Modulation of Cytokine Production: this compound can reduce the circulating levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][15]
-
MAPK Pathway Inhibition: this compound can inhibit the phosphorylation of ERK in the MAPK signaling pathway, which is known to be a key modulator of neutrophil extracellular trap (NET) production.[3]
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Selective Estrogen Receptor Modulator this compound Inhibits Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Approaches of this compound: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. This compound, a selective estrogen receptor modulator, reduces carrageenan-induced acute inflammation in normal and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 12. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 15. This compound modulates interleukin-6 and tumor necrosis factor-alpha synthesis in vivo: results from a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of Raloxifene in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the poor oral bioavailability of raloxifene in animal studies.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound so low?
This compound hydrochloride (RLX), a selective estrogen receptor modulator (SERM), has an oral bioavailability of less than 2%.[1][2][3][4] This is attributed to two main factors:
-
Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound has low solubility in water, which limits its dissolution in the gastrointestinal tract.[3]
-
Extensive First-Pass Metabolism: After oral administration, approximately 60% of the this compound dose is absorbed, but it undergoes extensive pre-systemic glucuronidation in the intestine and liver. This process, coupled with the action of efflux transporters like P-glycoprotein (P-gp), significantly reduces the amount of active drug reaching systemic circulation.[5]
2. What are the primary formulation strategies to improve the oral bioavailability of this compound in animal models?
Several advanced formulation strategies have been successfully employed in animal studies, primarily in rats, to overcome the challenges of low solubility and extensive first-pass metabolism. These include:
-
Lipid-Based Nanocarriers: This category includes Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs), which encapsulate the drug in a lipid matrix, enhancing its absorption and potentially bypassing hepatic first-pass metabolism through lymphatic uptake.[1][2][3][6]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level, converting the drug from a crystalline to an amorphous state, which improves its solubility and dissolution rate.[7][8][9]
-
Bioadhesive Hybrid Nanoparticles: These are advanced systems that combine polymers and lipids to create nanoparticles that adhere to the intestinal mucosa, increasing the residence time of the drug at the absorption site and enhancing its uptake.[4][10]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility and dissolution.[11]
3. Which animal models are typically used for these studies?
The most commonly used animal models for evaluating the oral bioavailability of this compound formulations are Wistar rats and Sprague-Dawley rats.[2][7][11]
Troubleshooting Guide
Issue: Inconsistent or low enhancement of bioavailability with lipid-based nanoparticles (SLNs/NLCs).
| Potential Cause | Troubleshooting Step |
| Suboptimal particle size and polydispersity index (PDI). | Ensure particle size is in the desired nanometer range (e.g., 100-300 nm) with a low PDI for uniformity. Optimize homogenization speed, sonication time, and surfactant concentration.[2][12] |
| Low entrapment efficiency (%EE). | The choice of lipid and surfactant is critical. Screen different solid and liquid lipids based on this compound's solubility. Adjust the drug-to-lipid ratio. An increase in liquid lipid content in NLCs can improve entrapment efficiency.[3][13] |
| Drug expulsion during storage. | NLCs were developed to have better physical stability than SLNs by reducing drug expulsion.[5] Ensure proper storage conditions (e.g., 4°C) and consider the crystallinity of the lipid matrix.[1] |
| Formulation instability (aggregation). | Ensure sufficient zeta potential (e.g., > ±10 mV) to maintain colloidal stability. Optimize the concentration of stabilizers or surfactants.[3][13] |
Issue: Poor dissolution enhancement with solid dispersions.
| Potential Cause | Troubleshooting Step |
| Incomplete conversion to amorphous state. | Verify the amorphous nature of the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Optimize the drug-to-carrier ratio and the preparation method (e.g., spray-drying parameters).[7][13] |
| Inappropriate carrier selection. | The hydrophilic carrier (e.g., PVP K30, Poloxamer 407) must be compatible with this compound. Conduct solubility studies of the drug in various carrier solutions to select the most suitable one.[7][9] |
| Recrystallization upon storage. | Monitor the physical stability of the solid dispersion over time under controlled temperature and humidity conditions. The inclusion of certain polymers can inhibit recrystallization. |
Quantitative Data from Animal Studies
The following tables summarize the pharmacokinetic data from various studies aimed at improving the oral bioavailability of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Strategy | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Control (this compound Suspension/Powder) | Wistar Rats | 30 | ~50 | ~2 | ~400 | - | [14] |
| Sprague-Dawley Rats | - | - | - | - | - | [7] | |
| Male Wistar-Hannover Rats | - | - | 4.0 ± 0.5 | - | - (Bioavailability: 2.6 ± 0.4%) | [11] | |
| Nanostructured Lipid Carriers (NLCs) | Female Wistar Rats | - | - | - | - | 3.19 | [1][5][12][15] |
| Female Wistar Rats | - | - | - | - | 3.75 | [3][13] | |
| Solid Lipid Nanoparticles (SLNs) | Wistar Rats | 30 | ~250 | ~1 | ~2000 | ~5 | [2][14] |
| Female Wistar Rats | - | - | - | - | 3 | [16] | |
| Solid Dispersion (with PVP K30) | Sprague-Dawley Rats | - | - | - | - | ~2.6 | [7][8] |
| Cyclodextrin Complex (HBenBCD) | Male Wistar-Hannover Rats | - | - | 2.5 ± 0.5 | - | ~3 (Bioavailability: 7.7 ± 2.1%) | [11] |
| Bioadhesive Hybrid Nanoparticles | Rats | - | - | - | - | 5.57 | [4][10] |
Experimental Protocols & Methodologies
1. Preparation of Nanostructured Lipid Carriers (NLCs) via Hot Homogenization
-
Materials: this compound HCl, Glyceryl tribehenate (solid lipid), Oleic acid (liquid lipid), Surfactant (e.g., Poloxamer 407).[1][12]
-
Method:
-
The lipid phase, consisting of glyceryl tribehenate and oleic acid, is melted at a temperature above the lipid's melting point. This compound is then dissolved or dispersed in this molten lipid mixture.
-
The aqueous phase, containing the surfactant, is heated to the same temperature.
-
The hot aqueous phase is added to the hot lipid phase, and the mixture is homogenized at high speed using a high-shear homogenizer to form a coarse emulsion.
-
This pre-emulsion is then subjected to ultrasonication to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is cooled in an ice bath to allow the lipid to recrystallize and form NLCs.[1]
-
The final NLC dispersion is stored at a controlled temperature (e.g., 4°C).[1]
-
2. Preparation of Solid Dispersions via Spray-Drying
-
Materials: this compound, PVP K30 (hydrophilic carrier), Solvent (e.g., ethanol).[7][8]
-
Method:
-
This compound and PVP K30 are dissolved in a suitable solvent at specific weight ratios (e.g., 1:4, 1:6, 1:8).
-
The resulting solution is then fed into a spray dryer.
-
The solution is atomized into fine droplets, and the solvent is rapidly evaporated by a stream of hot air.
-
The solid dispersion powder is collected. The rapid solvent evaporation prevents the drug from crystallizing, resulting in an amorphous solid dispersion.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.[7][14]
-
Protocol:
-
Animals are fasted overnight before the experiment but have free access to water.
-
A predetermined dose of the this compound formulation (e.g., test formulation or control suspension) is administered orally via gavage.
-
Blood samples (e.g., 0.5 mL) are collected at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the retro-orbital vein or another appropriate site into heparinized tubes.[14]
-
Plasma is separated by centrifugation and stored at -20°C until analysis.[14]
-
The concentration of this compound in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time profile.
-
Visualizations
Caption: Formulation strategies and their mechanisms for enhancing this compound's oral bioavailability.
Caption: Pathway showing the factors that contribute to the poor oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and evaluation of solid lipid nanoparticles of this compound hydrochloride for enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanostructured lipid carriers for oral bioavailability enhancement of this compound: Design and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral Bioavailability Enhancement of this compound with Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound-solid dispersion with improved oral bioavailability via spray-drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 47.94.85.12:8889 [47.94.85.12:8889]
- 10. Bioadhesive polymer/lipid hybrid nanoparticles as oral delivery system of this compound with enhancive intestinal retention and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanostructured lipid carriers for oral bioavailability enhancement of this compound: Design and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Evaluation of Solid Lipid Nanoparticles of this compound Hydrochloride for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Bioavailability Enhancement of this compound with Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neuroquantology.com [neuroquantology.com]
Technical Support Center: Overcoming Raloxifene's Low Aqueous Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with raloxifene, a compound known for its low aqueous solubility. The following sections offer frequently asked questions, detailed protocols, and comparative data to facilitate successful in vitro experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the baseline aqueous solubility of this compound hydrochloride (RLX HCl) and why is it so challenging to work with?
A1: this compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility.[1][2][3][4] Its solubility is highly dependent on pH, showing greater solubility in acidic conditions and being practically insoluble in neutral or basic aqueous media.[5][6] For example, the solubility in aqueous buffers is significantly higher at pH 5 (345.2 µg/mL) compared to pH 7 (13.3 µg/mL) and pH 9 (0.92 µg/mL).[5] This poor solubility at physiological pH is the primary challenge for preparing stock solutions and achieving desired concentrations in cell culture media and other experimental buffers.
Q2: What is the most direct method to dissolve RLX HCl for a typical cell culture experiment?
A2: The most common and straightforward method is to use a water-miscible organic solvent to prepare a concentrated stock solution, which is then diluted to the final working concentration in the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose.[1][7][8] this compound HCl is freely soluble in DMSO, with a reported solubility of up to 15-28 mg/mL.[7][8]
Best Practice: First, dissolve the RLX HCl powder in pure DMSO to create a high-concentration stock (e.g., 10-20 mM). Then, dilute this stock solution into your pre-warmed cell culture medium so that the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1% v/v).[9][10]
Q3: I dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I fix this?
A3: This is a common issue known as "crashing out," where the drug is no longer soluble as the solvent composition changes from mostly organic to mostly aqueous. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most likely cause is that your final working concentration of this compound is above its solubility limit in the final medium. Try working with a lower concentration.
-
Use a Serial Dilution Approach: Instead of a single large dilution, add the DMSO stock to a small volume of medium first, mix well, and then add this intermediate dilution to the final volume.
-
Increase Final Solvent Concentration (with caution): If your cell line can tolerate it, you might slightly increase the final DMSO concentration (e.g., to 0.2% or 0.5%). However, you must run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.[9]
-
Utilize a Carrier/Complexing Agent: For experiments requiring higher concentrations, consider pre-complexing this compound with a solubilizing agent like a cyclodextrin before adding it to the medium.
Q4: How can I increase the aqueous solubility of RLX HCl for experiments that are sensitive to organic solvents?
A4: Complexation with cyclodextrins is a highly effective method to significantly increase the aqueous solubility of this compound without relying on organic solvents.[2][11] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex" that is readily soluble in water.[12][13]
Chemically modified β-cyclodextrins, such as sulphobutylether-β-cyclodextrin (SBECD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective.[12][14] Studies have shown that complexation can increase this compound's solubility by several folds.[15][16] For example, one study demonstrated a 9-fold improvement in water solubility using a β-cyclodextrin inclusion complex.[15]
Q5: Are there other solubilization techniques I can use for in vitro studies?
A5: Yes, several other strategies can be employed, although they may require more formulation development:
-
pH Adjustment: Since this compound is more soluble in acidic conditions, using a buffer with a lower pH (e.g., pH 4.5-5.0) can be effective, provided your experimental system is stable at that pH.[6][14]
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can be used to create micellar solutions that encapsulate and solubilize this compound.[1][14] This is often used in dissolution media for quality control testing and can be adapted for some in vitro assays.[1]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier like HPMC or Poloxamer 407 can enhance its dissolution rate.[15][17] This involves co-dissolving the drug and carrier in a solvent and then removing the solvent, leaving the drug amorphously dispersed.
Quantitative Data Summary
The following tables summarize key quantitative data to help in selecting an appropriate solubilization strategy.
Table 1: Solubility of this compound HCl in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility | Approximate Solubility (mg/mL) | Reference(s) |
|---|---|---|---|---|
| Water | 323.2 | 3.60 x 10⁻⁵ | ~0.009 | [18] |
| Ethanol | 323.2 | 7.90 x 10⁻⁵ | ~0.08 | [18] |
| DMSO | 323.2 | 5.02 x 10⁻² | ~28.6 | [18] |
| DMSO | Ambient | - | ~15 | [7] |
| PEG-400 | 323.2 | 5.92 x 10⁻³ | ~12.1 |[18] |
Table 2: Effect of pH on this compound HCl Aqueous Solubility
| pH | Medium | Solubility (µg/mL) | Reference(s) |
|---|---|---|---|
| 3.0 | 0.001 N HCl | High (Optimized for dissolution) | [6] |
| 5.0 | Aqueous Buffer | 345.2 ± 15.6 | [5] |
| 7.0 | Aqueous Buffer | 13.3 ± 0.6 | [5] |
| 9.0 | Aqueous Buffer | 0.92 ± 0.015 |[5] |
Table 3: Comparison of Solubilization Enhancement Techniques
| Technique | Carrier/Agent | Fold Increase in Solubility | Key Finding | Reference(s) |
|---|---|---|---|---|
| Inclusion Complex | β-cyclodextrin (Co-precipitation) | ~9-fold | Changed crystalline drug to amorphous state. | [15] |
| Inclusion Complex | Sulphobutylether-β-cyclodextrin | - | Significantly increased dissolution rate (~70% release in 5h vs 3% for drug alone). | [12][13] |
| Ion Pairing/Salt Formation | Tartaric Acid / Azelaic Acid | Up to 800-fold | Outperformed cyclodextrins in solubility enhancement. | [16] |
| Nanocrystals | TPGS (0.1%) | - | Saturation solubility reached 834.11 µg/mL. |[19] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound HCl Stock Solution using DMSO
Objective: To prepare a high-concentration, sterile-filtered stock solution of this compound in DMSO for use in cell culture.
Materials:
-
This compound Hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of RLX HCl powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Once fully dissolved, draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, light-protecting tube (e.g., an amber cryovial).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Do not store aqueous dilutions for more than one day.[7]
Protocol 2: Preparation of a this compound-SBECD Inclusion Complex by Freeze-Drying
Objective: To prepare a water-soluble powder of a this compound-cyclodextrin complex.
Materials:
-
This compound Hydrochloride (RLX HCl)
-
Sulphobutylether-β-cyclodextrin (SBECD)
-
Alcoholic aqueous solution (e.g., Ethanol:Water mixture)
-
Stir plate and stir bar
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Calculate the molar amounts of RLX HCl and SBECD needed for a 1:1 molar ratio.[12]
-
Dissolve the calculated amounts of RLX HCl and SBECD in the alcoholic aqueous solution under constant stirring.[12]
-
Continue stirring the solution for several hours at room temperature to allow for complex formation.
-
Flash-freeze the resulting clear solution using, for example, liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution for 24-48 hours until a dry, fluffy powder is obtained.[12]
-
The resulting powder is the RLX-SBECD complex, which should be readily soluble in aqueous buffers or cell culture media.
-
Store the dried complex protected from moisture at room temperature.
Visualizations
Caption: A decision tree to guide researchers in selecting the appropriate solubilization method.
Caption: Encapsulation of hydrophobic this compound within a cyclodextrin's cavity to form a soluble complex.
Caption: this compound acts as a SERM by binding to estrogen receptors and modulating gene expression.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. medcraveonline.com [medcraveonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Green tea catechins decrease solubility of this compound in vitro and its systemic exposure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental fate and chemistry of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound hydrochloride | 82640-04-8 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of this compound Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhancement of this compound Using Inclusion Complexes and Cogrinding Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Solubility and Dissolution Rate of this compound using Cycloencapsulation Technique - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 47.94.85.12:8889 [47.94.85.12:8889]
- 16. Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodextrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Solubility determination of this compound hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of Raloxifene in Research Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with raloxifene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work with various this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stable stock solutions of this compound hydrochloride?
A1: this compound hydrochloride is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is a good choice as it offers high solubility.[1][2][3] It is also soluble in ethanol and dimethylformamide.[2] When preparing aqueous solutions for cell culture or other buffered systems, it is recommended to first dissolve this compound hydrochloride in DMSO and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound's stability is significantly influenced by pH. It is more stable in acidic conditions compared to neutral or alkaline environments. Hydrolysis of this compound increases as the pH rises.[4] Specifically, degradation is observed under basic hydrolysis conditions (e.g., 0.5N NaOH). For dissolution studies, a 0.001 N HCl solution (pH 3.0) has been shown to provide excellent sink conditions and greater stability for the drug.[5]
Q3: Is this compound sensitive to light?
A3: Based on forced degradation studies, this compound is generally considered stable under photolytic stress.[6] Studies have exposed this compound solutions to UV light (254nm and 352 nm) for 24 hours without observing significant degradation.[7]
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: this compound is relatively stable under thermal stress.[6] Forced degradation studies involving heating a this compound solution at 70°C and 80°C for 24 hours did not show significant degradation.[7] However, long-term storage conditions should always be considered based on the specific formulation and solvent.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound are hydrolysis and oxidation.[4][8] Hydrolysis is more prominent in neutral to alkaline conditions.[4] Oxidative degradation can occur, for instance, in the presence of hydrogen peroxide. One of the identified oxidation products is the N-oxide of this compound.[8]
Troubleshooting Guides
Problem: I am observing precipitation of this compound in my aqueous buffer.
-
Possible Cause: this compound hydrochloride has low aqueous solubility.[9]
-
Solution: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[2] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Problem: My this compound solution is showing signs of degradation over time.
-
Possible Cause: The solution may be exposed to unfavorable pH conditions, oxidizing agents, or stored for too long.
-
Solution:
Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound formulation.
-
Possible Cause: These could be degradation products or impurities from the synthesis process.[8]
-
Solution:
-
Review the known degradation products of this compound to see if they match the retention times of your unknown peaks.[8]
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure standard of this compound to identify the retention times of its degradation products under your HPLC conditions.[10]
-
Data on this compound Stability
Table 1: Solubility of this compound Hydrochloride in Various Solvents at 323.2 K (50°C)
| Solvent | Mole Fraction Solubility (x 10⁻²) |
| DMSO | 5.02 |
| Polyethylene glycol-400 | 0.592 |
| Ethyl acetate | 0.311 |
| Transcutol | 0.122 |
| Propylene glycol | 0.0219 |
| 1-Butanol | 0.0196 |
| Isopropyl alcohol | 0.0147 |
| Ethanol | 0.00790 |
| Ethylene glycol | 0.00665 |
| Water | 0.00360 |
Data sourced from[1]
Table 2: Hydrolysis of this compound in Aqueous Buffers at 25°C over 28 Days
| pH | First-Order Hydrolysis Rate (/day) | Half-life (days) |
| 5 | 6.92 x 10⁻⁴ | 1001 |
| 7 | 1.70 x 10⁻³ | 410 |
| 9 | 7.66 x 10⁻³ | 90 |
Data sourced from[4]
Table 3: Summary of Forced Degradation Studies on this compound Hydrochloride
| Stress Condition | Reagent/Temperature | Duration | Observation |
| Acid Hydrolysis | 0.1N HCl / 0.5N HCl | 12-24 hours | Stable / No degradation observed |
| Base Hydrolysis | 0.1N NaOH / 0.5N NaOH | 12-24 hours | Degradation observed |
| Oxidation | 3.0% H₂O₂ | 12 hours | Degradation observed |
| Thermal | 70°C / 80°C | 24 hours | Stable / No degradation observed |
| Photolytic | UV light (254nm / 352nm) | 24 hours | Stable / No degradation observed |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).[10]
-
Acid Hydrolysis: To 1 ml of the stock solution, add 1 ml of 0.1N HCl. Keep the solution for 24 hours at room temperature.[10]
-
Alkaline Hydrolysis: To 1 ml of the stock solution, add 1 ml of 0.1N NaOH. Keep the solution for 24 hours at room temperature.[10]
-
Oxidative Degradation: To 1 ml of the stock solution, add 1 ml of 3% hydrogen peroxide. Keep the solution for 12 hours at room temperature.
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 70°C) for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified duration, dilute the stressed samples appropriately and analyze them using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound and its degradation products.
-
Column: Inertsil C18 Column (4.6 x 250mm, 5µm particle size).[10]
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 20:80 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.[10]
-
Flow Rate: 0.7 mL/minute.[10]
-
Detection Wavelength: 284 nm.[10]
-
Injection Volume: 20 µL.
-
Run Time: 7 minutes.[10]
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. Solubility determination of this compound hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Environmental fate and chemistry of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.sld.cu [scielo.sld.cu]
- 7. scielo.br [scielo.br]
- 8. Identification and Characterization of Potential Impurities in this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Development for Transdermal Delivery of this compound, a Chemoprophylactic Agent against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
optimizing raloxifene dosage to minimize uterotrophic effects in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing raloxifene dosage to minimize uterotrophic effects in rats.
Troubleshooting Guides
Issue 1: High Variability in Uterine Weight Measurements
-
Potential Cause: Inconsistent dissection and processing of uterine tissue.
-
Troubleshooting Steps:
-
Standardize Dissection: Ensure consistent removal of adjoining adipose and connective tissue from the uterus.[1]
-
Blotting Procedure: Gently blot the uterus to remove excess fluid without excessive drying, as water retention can be a factor in weight changes.[2]
-
Immediate Weighing: Weigh the uterus immediately after dissection to prevent dehydration, which can alter the wet weight.[1]
-
Consider Dry Weight: For more consistent results, consider measuring uterine dry weight after a standardized drying procedure to eliminate variability from fluid retention.[2]
-
Issue 2: Unexpected Uterotrophic Effects at Low Doses
-
Potential Cause: The specific rat strain or age may have a different sensitivity to this compound.
-
Troubleshooting Steps:
-
Review Animal Model: Be aware that immature and ovariectomized rats can exhibit different levels of uterine response to this compound, with immature rats sometimes showing a more pronounced response.[2]
-
Dose-Response Pilot Study: Conduct a pilot study with a wider range of low doses (e.g., 0.01 mg/kg to 1 mg/kg) to establish the precise dose-response curve for your specific animal model. A maximum uterotrophic response has been observed at 0.1 mg/kg in some studies.[2]
-
Vehicle Control: Ensure that the vehicle used for drug administration does not have any uterotrophic effects.
-
Issue 3: Lack of Efficacy in Preventing Bone Loss
-
Potential Cause: Insufficient drug exposure or inappropriate timing of treatment initiation.
-
Troubleshooting Steps:
-
Verify Drug Administration: Confirm the accuracy of oral gavage or other administration methods to ensure the full intended dose is delivered.
-
Pharmacokinetic Considerations: Be aware that this compound has low bioavailability (around 2%).[3] Consider this when selecting doses.
-
Treatment Duration: Ensure the treatment period is sufficient to observe effects on bone mineral density, typically ranging from 4 to 8 weeks in ovariectomized rat models.[1][4]
-
Post-Ovariectomy Timing: Allow a sufficient period (e.g., 2-4 weeks) after ovariectomy for bone loss to initiate before starting treatment.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in ovariectomized rats to see anti-osteoporotic effects with minimal uterine stimulation?
A1: Based on published studies, a starting dose in the range of 0.1 to 1.0 mg/kg/day administered orally is recommended. Doses as low as 0.1 mg/kg have shown efficacy in preventing bone loss and reducing serum cholesterol, while having less significant effects on the uterus compared to higher doses or direct estrogens like ethynyl estradiol.[4] However, even at 0.1 mg/kg, a slight increase in uterine weight can be observed.[2]
Q2: How does this compound selectively act on bone and uterine tissue?
A2: this compound is a selective estrogen receptor modulator (SERM).[3] Its tissue-specific effects are due to its differential binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the recruitment of co-activator and co-repressor proteins, which vary between tissues.[3][5] In bone, it acts as an estrogen agonist, promoting anti-resorptive effects.[3][6] In the uterus, it acts as an estrogen antagonist, minimizing the proliferative effects seen with estrogens.[6][7]
Q3: What are the key parameters to measure when assessing uterotrophic effects?
A3: The primary parameter is uterine wet weight.[1] Additionally, histological examination of the uterus can provide more detailed information, including:
-
Increased height of the luminal epithelium[2]
-
Increased mitotic activity in the endometrium[2]
-
Glandular formation in the stroma[2]
-
Uterine dry weight to account for fluid imbibition[2]
Q4: Can I co-administer an estrogen receptor antagonist to block the uterotrophic effects of this compound?
A4: Yes, co-administration of a pure estrogen receptor antagonist, such as Faslodex (ICI 182,780), has been shown to abolish the uterotrophic response to this compound in rats, confirming the estrogen receptor-mediated nature of this effect.[2]
Data Presentation
Table 1: Dose-Response of this compound on Uterine Weight in Rats
| Dose (mg/kg/day, oral) | Animal Model | Duration | Uterine Wet Weight Increase (fold vs. control) | Citation |
| 0.1 | Immature Rat | 3 days | 1.7 | [2] |
| 0.1 - 10 | Ovariectomized Rat | 5 weeks | No significant hypertrophy | [4] |
| 10.0 | Ovariectomized Rat with E2 pellet | 14 days | Significant implant regression | [8] |
Table 2: Efficacy of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats
| Dose (mg/kg/day, oral) | Duration | BMD Measurement Location | Effect on BMD | Citation |
| 0.1 - 10 | 5 weeks | Distal Femur, Proximal Tibia | Significantly greater than OVX controls | [4] |
| 3.0 (s.c.) | Not specified | Not specified | Similar effect to 17β-estradiol (0.1 mg/kg) | [7] |
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model for Osteoporosis and Uterotrophic Assessment
-
Acclimatization: Acclimate female Sprague-Dawley rats (3 months old) to housing conditions for at least one week.[1]
-
Ovariectomy: Anesthetize the rats and perform bilateral ovariectomy. A sham surgery group where the ovaries are exposed but not removed should be included.[1]
-
Post-operative Recovery: Allow a recovery period of 2-4 weeks to permit the initiation of bone loss.[1]
-
Treatment Groups: Randomly assign OVX rats to treatment groups (e.g., Vehicle, this compound at various doses).[1]
-
Drug Administration: Administer compounds daily via oral gavage for a period of 4-8 weeks.[1] The vehicle can be 1.5% carboxymethylcellulose[9] or a mixture of ethanol:PEG400:0.1% cellulose (1:2:7)[10].
-
In-life Monitoring: Monitor body weight and general health status weekly.[1]
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): At the end of the treatment period, euthanize the animals and measure the BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).[1]
-
Uterine Wet Weight: Carefully dissect the uterus, removing any adhering fat and connective tissue. Weigh the uterus immediately.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of this compound in immature and ovariectomized rat uterotrophic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound- and estradiol-mediated effects on uterus, bone and B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of rat endometriosis model by using this compound as a positive control for the evaluation of novel SERM compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Age-and Region-Dependent Disposition of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Raloxifene Efficacy in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the preclinical evaluation of raloxifene. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and quantitative data summaries to enhance the reproducibility and reliability of your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary preclinical models for evaluating this compound's efficacy, and what are their key characteristics?
A1: The two most widely used preclinical models for assessing the tissue-specific effects of this compound are the ovariectomized (OVX) rat model and the nude mouse xenograft model.
-
Ovariectomized (OVX) Rat Model: This is the gold-standard model for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to rapid bone loss and uterine atrophy, thereby mimicking the postmenopausal state in women. This model is ideal for simultaneously evaluating the effects of this compound on bone (estrogen agonist) and the uterus (estrogen antagonist).[1]
-
Nude Mouse Xenograft Model: To evaluate the anti-estrogenic effects of this compound on breast cancer, immunodeficient mice (e.g., athymic nude mice) are implanted with estrogen-dependent human breast cancer cells, such as MCF-7.[1] This model allows for the assessment of this compound's ability to inhibit tumor growth.
Q2: I am observing significant variability in bone mineral density (BMD) changes in my OVX rat study. What are the potential causes?
A2: Variability in BMD can stem from several factors:
-
Age of Animals: The age of the rats at the time of ovariectomy can impact the extent of bone loss and the response to treatment. For instance, studies have shown that this compound's metabolism and bioavailability can be age-dependent in rats.[2]
-
Time Post-OVX: The duration between ovariectomy and the start of treatment is critical. A sufficient period (e.g., 2-4 weeks) is needed to allow for the initiation of bone loss.[1]
-
Dietary Calcium and Vitamin D: Inadequate levels of calcium and vitamin D in the diet can exacerbate bone loss and mask the therapeutic effects of this compound.
-
Drug Formulation and Administration: this compound has low oral bioavailability.[2] Inconsistent formulation or oral gavage technique can lead to variable drug exposure and, consequently, variable efficacy.
Q3: My MCF-7 xenograft tumors are not growing consistently, or their response to this compound is erratic. What should I troubleshoot?
A3: Inconsistent tumor growth and therapeutic response in xenograft models can be due to:
-
Estrogen Supplementation: MCF-7 cells are estrogen-dependent, and their growth in immunodeficient mice requires estrogen supplementation, typically via a 17β-estradiol pellet.[1] Variability in the release rate of these pellets can lead to inconsistent tumor growth.
-
Cell Implantation Technique: The number of cells injected and the injection site can influence tumor take rate and growth. A mixture of cells with Matrigel is often used to improve tumor establishment.[1]
-
Tumor Size at Treatment Initiation: Initiating treatment when tumors have reached a palpable but consistent size (e.g., 100-200 mm³) across all animals is crucial for reducing variability in treatment response.[1]
-
Animal Health: The overall health of the immunodeficient mice is critical. Any underlying health issues can affect tumor growth and response to therapy.
Q4: I am seeing unexpected uterine stimulation in my OVX rat model. Isn't this compound supposed to be an estrogen antagonist in the uterus?
A4: While this compound is primarily an estrogen antagonist in the uterus, some studies have reported a minimal uterotrophic effect, especially at higher doses.[3][4] It is important to distinguish between a true uterotrophic effect (tissue growth) and fluid retention, which can also increase uterine weight. Performing both wet and dry uterine weight measurements can help clarify this. Histopathological analysis is the definitive method to assess for endometrial hyperplasia or hypertrophy.[5]
Troubleshooting Guides
Issue 1: Inconsistent Oral Bioavailability in Rodent Models
-
Problem: High variability in plasma concentrations of this compound between animals in the same treatment group.
-
Possible Causes & Solutions:
-
Improper Formulation: this compound is poorly soluble in water. Ensure it is properly solubilized or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Inaccurate Oral Gavage: Verify the accuracy and consistency of your oral gavage technique. Ensure the same volume is administered to each animal and that the gavage needle is correctly placed.
-
Food Effects: The presence of food in the stomach can affect drug absorption. Consider fasting the animals for a short period before dosing, but be mindful of potential stress.
-
Enterohepatic Recirculation: this compound undergoes enterohepatic recirculation, which can contribute to variability in its pharmacokinetic profile. While difficult to control, being aware of this phenomenon is important for data interpretation.
-
Issue 2: Lack of Efficacy in Breast Cancer Xenograft Model
-
Problem: this compound treatment does not inhibit the growth of MCF-7 tumors as expected.
-
Possible Causes & Solutions:
-
Suboptimal Dosing: Ensure the dose of this compound is within the effective range reported in the literature for your specific model. Doses can range from 0.5 mg/kg to 30 mg/kg.[6][7]
-
Insufficient Estrogen Antagonism: If the estrogen stimulus is too high, it may overcome the antagonistic effects of this compound. Verify the dose and release kinetics of your estradiol pellets.
-
Development of Resistance: While less common in short-term preclinical studies, prolonged exposure to SERMs can lead to the development of resistance.
-
ERα Expression: Confirm the estrogen receptor alpha (ERα) expression in your MCF-7 cells, as this is the primary target of this compound in this context.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound to provide a reference for expected outcomes.
Table 1: Effects of this compound on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats
| Treatment Group | Dose (mg/kg/day) | Duration | BMD Change vs. OVX Control (Femur) | BMD Change vs. OVX Control (Tibia) | Reference |
| This compound | 0.1 - 10 | 5 weeks | ED50: 0.03 - 0.3 mg/kg | ED50: 0.03 - 0.3 mg/kg | [1] |
| This compound | 3 | 6 months | Significantly greater | Significantly greater | [8] |
| This compound | 10 | 3 weeks | Prevents decrease | Not reported | [9] |
Table 2: Effects of this compound on Tumor Growth in Breast Cancer Xenograft Models
| Animal Model | Cell Line | Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition | Reference |
| Nude Mice | MCF-7 | 3 | 4 weeks | ~70% | [6] |
| Nude Mice | MCF-7 | 30 | 4 weeks | ~90% | [6] |
| BALB/c Mice | BJMC3879luc2 | 18 | Not specified | Significant suppression | [10] |
| BALB/c Mice | BJMC3879luc2 | 27 | Not specified | Significant suppression | [10] |
| Nude Mice | MDA-MB-231 | 0.85 | 56 days | Prevents tumor growth | [7] |
| Nude Mice | MDA-MB-468 | 0.85 | 70 days | Induces tumor regression | [7] |
Table 3: Effects of this compound on Uterine Wet Weight in Ovariectomized (OVX) Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Uterine Weight | Reference |
| This compound | 0.1 - 10 | 5 weeks | No significant increase | [1] |
| This compound | 3 | 6 months | No significant increase | [8] |
| This compound | 0.1 | 3 days | 1.7-fold increase (immature rats) | [3] |
| This compound | 0.75 | 30 days | Significant reduction (in persistent estrus model) | [11] |
Experimental Protocols
Ovariectomized (OVX) Rat Model for Osteoporosis
-
Animal Selection: Use adult female Sprague-Dawley or Wistar rats, typically 3-6 months old.
-
Ovariectomy: Anesthetize the animals and perform a bilateral ovariectomy through a dorsal midline incision. A sham-operated group should undergo the same surgical procedure without the removal of the ovaries.
-
Post-Operative Recovery and Bone Loss Establishment: Allow a recovery period of 2-4 weeks. This period also allows for the initiation of estrogen deficiency-induced bone loss.
-
Treatment Administration: Randomize the OVX rats into treatment groups (e.g., vehicle control, this compound). Administer this compound or vehicle daily via oral gavage for a predetermined period (typically 4-8 weeks).
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.
-
Uterine Wet Weight: At the end of the study, euthanize the animals and carefully dissect and weigh the uterus.
-
Biochemical Markers: Collect serum and/or urine to measure bone turnover markers such as osteocalcin and C-terminal telopeptide of type I collagen (CTX).
-
MCF-7 Xenograft Breast Cancer Model
-
Animal Selection: Use female athymic nude mice, typically 4-6 weeks old.
-
Estrogen Supplementation: Implant a 17β-estradiol pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.
-
Cell Implantation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of media and Matrigel. Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable and consistent size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[1]
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment groups and begin daily administration of this compound or vehicle via oral gavage or another appropriate route.
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise and weigh the tumors. Further analysis, such as histology or gene expression studies, can be performed on the tumor tissue.
Visualizations
Estrogen Receptor Signaling Pathway with this compound
Caption: Simplified signaling pathway of this compound's interaction with the estrogen receptor.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-and Region-Dependent Disposition of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound in immature and ovariectomized rat uterotrophic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of this compound over alendronate or estrogen on nonreproductive and reproductive tissues in the long-term dosing of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on arthritis and bone mineral density in rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of tamoxifen and this compound on body and uterine weights of rats in persistent estrus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Extensive First-Pass Glucuronidation of Raloxifene in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to mitigating the extensive first-pass glucuronidation of raloxifene in rat models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in rats?
This compound hydrochloride (RLX) exhibits very low oral bioavailability (less than 2% in humans and variable in rats) primarily due to two factors: its poor aqueous solubility and, more significantly, extensive first-pass metabolism.[1][2][3][4][5][6][7] The primary metabolic pathway is glucuronidation, which occurs in the intestine and liver, converting this compound into less active glucuronide conjugates.[6][8][9][10][11] This rapid presystemic clearance drastically reduces the amount of active drug that reaches systemic circulation.[8][12][13]
Q2: What are the primary strategies to overcome the first-pass glucuronidation of this compound in rats?
There are several effective strategies that have been investigated:
-
Formulation-Based Approaches: Developing advanced drug delivery systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Nanostructured Lipid Carriers (NLCs), microemulsions, and solid dispersions can enhance absorption and bypass first-pass metabolism.[1][4][5][12][14][15][16] These formulations can improve solubility, increase intestinal permeability, and promote lymphatic transport, thereby reducing exposure to metabolizing enzymes in the gut and liver.[5][13][16]
-
Co-administration with UGT Inhibitors: The use of compounds that inhibit the activity of UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for this compound glucuronidation, can significantly increase its bioavailability.[8][17][18][19] Natural compounds like piperine and constituents of milk thistle (silibinin and silymarin) have shown promise as UGT inhibitors.[8][17][18]
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract altogether through routes like transdermal delivery can avoid first-pass metabolism.[3]
Q3: Which UGT isoforms are primarily responsible for this compound glucuronidation?
In both humans and rats, this compound is a substrate for multiple UGT isoforms. The main metabolites are this compound-6-β-glucuronide and this compound-4'-β-glucuronide.[4][11][20][21] In humans, hepatic UGT1A1 and UGT1A9, along with extra-hepatic UGT1A8 and UGT1A10, are the primary enzymes involved.[11][21] While there are similarities in rats, the contribution of different isoforms can vary, with UGT1A isoforms playing a significant role in both intestinal and hepatic glucuronidation.[6]
Troubleshooting Guides
Issue: Low and variable oral bioavailability of this compound in our rat pharmacokinetic studies.
Possible Cause 1: Extensive First-Pass Glucuronidation
-
Troubleshooting Tip: Consider reformulating this compound to protect it from extensive metabolism. Nanoformulations such as SNEDDS or NLCs have demonstrated significant improvements in bioavailability. For instance, a non-lipolysis nanoemulsion increased relative bioavailability by 203.30% in rats.[16] Nanostructured lipid carriers have been shown to enhance oral bioavailability by 3.19-fold compared to a free suspension of this compound.[1][2][22]
Possible Cause 2: Poor Aqueous Solubility
-
Troubleshooting Tip: this compound is a BCS Class II drug, meaning it has low solubility and high permeability.[4][14] Improving its dissolution rate can enhance absorption. Solid dispersions of this compound with polymers like PVP K30 have been shown to increase its solubility and dissolution, leading to a 2.6-fold enhancement in bioavailability in rats.[15]
Possible Cause 3: Inefficient Absorption
-
Troubleshooting Tip: The formulation can be designed to enhance intestinal permeability. The use of bioactive excipients in SNEDDS formulations, such as certain oils and surfactants, can modulate the activity of efflux transporters like P-glycoprotein and inhibit metabolic enzymes.[13]
Issue: Inconsistent results with UGT inhibitors.
Possible Cause 1: Inadequate Dose or Timing of Inhibitor Administration
-
Troubleshooting Tip: The pharmacokinetics of the UGT inhibitor itself needs to be considered. Ensure that the inhibitor is administered at a dose and time that allows for sufficient concentration at the site of this compound metabolism (intestine and liver) when this compound is being absorbed. For example, co-administration of piperine in a pro-nano liposphere formulation with this compound resulted in a 2-fold increase in the relative oral bioavailability of this compound.[8]
Possible Cause 2: Non-specific Inhibition
-
Troubleshooting Tip: Some inhibitors may not be potent or specific enough for the UGT isoforms primarily responsible for this compound glucuronidation in rats. It is advisable to perform in vitro screening of potential inhibitors using rat liver and intestinal microsomes to determine their inhibitory potency (IC50 or Ki values) against this compound glucuronidation. Milk thistle constituents like silybin A and silybin B have been identified as potent inhibitors.[17][18]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| This compound Suspension | 10 | 74.13 ± 28.14 | 2.67 ± 1.15 | 1254.57 ± 296.07 | - | [20] |
| This compound-NLC | - | - | - | - | 3.19 | [1][2][22] |
| This compound-Microemulsion | - | - | - | - | 4.29 | [14] |
| This compound-Solid Dispersion | - | - | - | - | 2.6 | [15] |
| This compound-Non-Lipolysis Nanoemulsion | - | - | - | - | 2.03 (relative) | [16] |
| This compound-SMEDDS | - | ↑ 1.80 | - | ↑ 1.94 | - | [4] |
| This compound with Apigenin (1:1) | 10 | ↑ 173% | - | ↑ 97% | - | [19] |
| This compound with Piperine Pro-Nano Lipospheres | - | - | - | - | 2.0 (relative) | [8] |
| This compound with HBenBCD (solid capsule) | - | ↑ 2-fold | 2.5 ± 0.5 | ↑ 3-fold | - | [23] |
NLC: Nanostructured Lipid Carriers, SMEDDS: Self-Microemulsifying Drug Delivery System, HBenBCD: Hydroxybutenyl-beta-cyclodextrin. Values are presented as reported in the studies; direct comparison may be limited by different experimental conditions.
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Female Wistar rats or male Sprague-Dawley rats are commonly used.[1][15] Animals are typically fasted overnight before oral administration of the drug.
-
Drug Administration: this compound formulations (e.g., suspension, NLC, SNEDDS) are administered orally via gavage.[20] For intravenous administration, the drug is typically dissolved in a suitable vehicle and injected via the tail vein to determine absolute bioavailability.[20]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 24 hours).[20] Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of this compound and its glucuronide metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15][20]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles using non-compartmental analysis.
2. In Vitro UGT Inhibition Assay using Rat Liver Microsomes
-
Materials: Rat liver microsomes (RLM), this compound, potential inhibitors, and cofactors (e.g., UDPGA).
-
Incubation: A typical incubation mixture contains RLM, this compound (at a concentration near its Km), and varying concentrations of the inhibitor in a suitable buffer. The reaction is initiated by adding UDPGA.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Metabolite Quantification: The formation of this compound glucuronides is measured by HPLC or LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.
Caption: Mechanisms for mitigating first-pass glucuronidation of this compound.
References
- 1. Oral Bioavailability Enhancement of this compound with Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Oral Bioavailability Enhancement of this compound with Nanostructured Lipid Carriers | Semantic Scholar [semanticscholar.org]
- 3. Design of a transdermal formulation containing this compound nanoparticles for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of this compound with Improved Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and characterization of lipid-based drug delivery system of this compound-microemulsion and self-microemulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of intestinal glucuronidation on the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Effect of Piperine Pro-Nano Lipospheres on Direct Intestinal Phase II Metabolism: The this compound Paradigm of Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of intestinal glucuronidation in limiting hepatic exposure and bioactivation of this compound in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of this compound glucuronidation. Potential role of UGT1A8 genotype on this compound metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Nanoemulsion liquid preconcentrates for this compound hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral bioavailability enhancement of this compound by developing microemulsion using D-optimal mixture design: optimization and in-vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of this compound-solid dispersion with improved oral bioavailability via spray-drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Non-Lipolysis Nanoemulsion Improved Oral Bioavailability by Reducing the First-Pass Metabolism of this compound, and Related Absorption Mechanisms Being Studied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Milk Thistle Constituents Inhibit this compound Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Milk Thistle Constituents Inhibit this compound Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 21. Research Portal [rex.libraries.wsu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics of this compound in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Responsive Invasome Hydrogel for Targeted Raloxifene Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the development of pH-responsive invasome hydrogels for targeted raloxifene delivery.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a this compound-loaded invasome hydrogel and their functions? A1: Invasomes are advanced vesicular nanocarriers designed for enhanced drug penetration.[1][2] The key components include:
-
Phospholipids (e.g., Soy Phosphatidylcholine): These form the basic bilayer structure of the vesicles.[1][3]
-
Ethanol: Acts as a penetration enhancer and imparts a negative surface charge to the vesicles, which prevents aggregation through electrostatic repulsion.[4][5]
-
Terpenes (e.g., Cineole, Limonene): These are penetration enhancers that disrupt the lipid bilayers of the skin or tumor tissue, increasing vesicle deformability and drug permeability.[1][3]
-
This compound: The active pharmaceutical ingredient (API), a selective estrogen receptor modulator (SERM), encapsulated within the invasomes for targeted delivery.[6][7]
-
Gelling Agent (e.g., Chitosan, Carbopol): A polymer that forms the hydrogel matrix. pH-responsive polymers like chitosan enable the hydrogel to swell or change its structure in response to pH changes, triggering drug release.[3][6]
-
Additional Components (e.g., Glyceryl Monooleate): Can be used to modulate the viscosity and mucoadhesive properties of the hydrogel.[6]
Q2: Why is a pH-responsive hydrogel advantageous for this compound delivery in breast cancer therapy? A2: The tumor microenvironment is typically more acidic (lower pH) than healthy tissue. A pH-responsive hydrogel is designed to be stable at physiological pH but swells or degrades at the lower pH of a tumor site.[8][9] This targeted mechanism allows for the controlled, site-specific release of this compound directly at the tumor, which can enhance therapeutic efficacy and minimize systemic side effects.[6][10] Intra-tumoral drug delivery can also increase the drug's bioavailability compared to oral administration, which suffers from low bioavailability (<2%) due to extensive first-pass metabolism.[6][11][12][13]
Q3: What is the mechanism of drug release from the pH-responsive invasome hydrogel? A3: The drug release is a multi-step process. First, the hydrogel, when administered intra-tumorally, encounters the acidic tumor environment. This acidic pH triggers the protonation of the pH-sensitive polymer (like chitosan), causing the hydrogel matrix to swell.[8] The swelling increases the mesh size of the hydrogel network, facilitating the diffusion and release of the encapsulated this compound-loaded invasomes.[8][9] The invasomes then penetrate the tumor cells, releasing the this compound intracellularly.
Q4: What are typical particle sizes and entrapment efficiencies for this compound-loaded invasomes? A4: For an optimized formulation, the vesicle size is typically in the nanometer range. For example, one study reported an observed vesicle size of 253.8 ± 5.21 nm.[6] High entrapment efficiency is crucial for effective drug delivery.[14] Optimized this compound-loaded invasomes have shown entrapment efficiencies around 74.2 ± 0.61%, while other lipid nanoparticle formulations have achieved efficiencies of over 92%.[6][13]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (%EE) of this compound
| Potential Cause | Troubleshooting Step |
| Drug Leakage During Formulation | Ensure the lipid concentration is sufficient to encapsulate the drug. Low lecithin content can lead to reduced entrapment efficiency.[15] |
| Improper Sonication/Homogenization | Optimize the sonication or homogenization time and amplitude. Over-processing can disrupt vesicles and cause drug leakage. |
| Poor Drug Solubility in Lipid Phase | While this compound is lipophilic, ensure the chosen lipids and solvents are optimal. Perform solubility studies of this compound in different lipids.[12] |
| Incorrect pH of the Buffer | Prepare invasomes in a buffer solution where this compound has optimal stability and partitioning into the lipid phase. |
Issue 2: Inconsistent or Large Vesicle Size
| Potential Cause | Troubleshooting Step |
| Vesicle Aggregation | Verify that the ethanol concentration is adequate to impart a sufficient negative zeta potential, which prevents aggregation.[5] Check the zeta potential; values around -30 mV or lower are generally good. |
| High Phospholipid Concentration | Increasing the concentration of phospholipids can lead to an increase in vesicle size.[15] Adjust the lipid concentration as needed. |
| Ineffective Size Reduction Method | Ensure the homogenization speed, pressure, or sonication parameters are correctly set and calibrated. Vortexing and ultrasonication are common methods to obtain desired vesicle diameters.[16] |
| Improper Storage | Store invasome formulations at a controlled refrigeration temperature (4–8 °C) to maintain physical stability.[3] |
Issue 3: Poor Hydrogel Formation or Inconsistent Viscosity
| Potential Cause | Troubleshooting Step |
| Incorrect Polymer Concentration | The concentration of the gelling agent (e.g., Carbopol, chitosan) directly impacts viscosity.[16] Optimize the polymer concentration to achieve the desired gel strength and viscosity. |
| Incomplete Polymer Hydration | Allow sufficient time for the gelling agent to fully hydrate in the aqueous medium with continuous stirring before incorporating the invasomes.[4][15] |
| Improper pH for Gelation | Some polymers require a specific pH range for gelation. For instance, Carbopol gels are formed upon neutralization.[4] Ensure the final pH of the formulation is adjusted correctly. |
| Air Bubble Entrapment | After incorporating the invasomes into the gel base, sonicate the mixture or let it stand to remove any entrapped air bubbles.[15] |
Issue 4: Unsatisfactory pH-Responsive Drug Release Profile
| Potential Cause | Troubleshooting Step |
| Initial Burst Release is Too High | This may be due to unencapsulated drug adsorbed on the invasome surface. Purify the invasome suspension (e.g., via centrifugation) before incorporation into the hydrogel. |
| Slow or Incomplete Release at Target pH | The cross-linking density of the hydrogel may be too high. Reduce the concentration of the cross-linking agent or the polymer to increase the mesh size upon swelling.[8] |
| No Significant Difference in Release at Different pH Levels | The chosen polymer may not be sufficiently pH-sensitive. Verify the pKa of the polymer and ensure the pH of your release media effectively brackets this value to induce a conformational change. |
| Hydrogel Degradation is Too Fast | Increase the polymer concentration or the degree of cross-linking to enhance the mechanical stability of the hydrogel.[17] |
Data Presentation
Table 1: Optimized Formulation Parameters for this compound-Loaded Invasomes and Hydrogel
| Parameter | Component | Optimized Value/Concentration | Reference |
| Invasome Formulation | Phospholipids | 2.46% | [6][7] |
| Ethanol | 2.84% | [6][7] | |
| Cineole (Terpene) | 0.5% | [6][7] | |
| Hydrogel Formulation | Chitosan & Glyceryl Monooleate | Amalgamated with invasomes | [6][7] |
| Carbopol 934p | 2% w/w | [3] |
Table 2: Characterization Data of this compound Formulations
| Parameter | Formulation | Value | Reference |
| Vesicle Size (VS) | Optimized this compound Invasomes (RLI) | 253.8 ± 5.21 nm | [6] |
| Solid Lipid Nanoparticles (SLN) | 167 ± 3 nm | [13] | |
| Lipid Nanocapsule | 56.68 ± 1.2 nm | [18] | |
| Entrapment Efficiency (%EE) | Optimized this compound Invasomes (RLI) | 74.2 ± 0.61% | [6] |
| Solid Lipid Nanoparticles (SLN) | >92% | [13] | |
| Lipid Nanocapsule | 79.56 ± 2.34% | [18] | |
| Zeta Potential | Gellan Gum Nanoparticles | -40.6 mV | [19] |
| Bioavailability Increase | Intra-tumoral Invasome Hydrogel vs. Oral RLF | 4.07-fold | [6][7] |
| Oral Bioadhesive Nanoparticles vs. RLF Suspension | 5.57-fold (556.9%) | [20] | |
| Oral Solid Lipid Nanoparticles vs. Marketed Drug | 3.5-fold | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Invasomes (RLI)
This protocol is based on the mechanical dispersion technique.
-
Preparation of Lipid Phase: Accurately weigh and dissolve phospholipids (e.g., 2.46% w/v), this compound, and a terpene (e.g., 0.5% cineole) in ethanol (e.g., 2.84% v/v).
-
Hydration: Add this organic phase dropwise into a pre-heated aqueous buffer solution (e.g., phosphate buffer saline, pH 7.4) under constant stirring using a magnetic stirrer.
-
Vesicle Formation: Continue stirring for a specified period (e.g., 1 hour) to allow for the self-assembly of invasomal vesicles.
-
Size Reduction: To achieve a uniform and smaller vesicle size, subject the resulting suspension to sonication using a probe sonicator or high-pressure homogenization.
-
Purification: To remove unencapsulated this compound, centrifuge the invasome suspension at high speed (e.g., 15,000 rpm) at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer.
Protocol 2: Fabrication of pH-Responsive Invasome Hydrogel (IPHRLI)
This protocol describes incorporation into a pre-formed gel base.
-
Gel Base Preparation: Disperse the gelling agent (e.g., 2% w/w Carbopol 934 or Chitosan) in distilled water with continuous stirring (e.g., 800 rpm for 1 hour) until a homogenous dispersion is formed.[4][15]
-
Neutralization (if required): For polymers like Carbopol, add a neutralizing agent (e.g., triethanolamine or NaOH solution) dropwise until a transparent, viscous gel is formed.[4][15] The final pH should be adjusted as required (e.g., pH 6.5-7.0).[15]
-
Incorporation of Invasomes: Slowly add the purified this compound-loaded invasome suspension (from Protocol 1) to the prepared hydrogel base under gentle, constant stirring until a uniform medicated hydrogel is obtained.
-
Degassing: Allow the hydrogel to stand or sonicate briefly in a bath sonicator to remove any entrapped air bubbles.[15]
-
Storage: Store the final formulation in a well-closed container at a cool temperature (4–8 °C).
Protocol 3: In Vitro Drug Release Study
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: Place a dialysis membrane (pre-soaked as per manufacturer's instructions) between the donor and receptor compartments of the Franz cell.
-
Receptor Medium: Fill the receptor compartment with a release medium mimicking physiological conditions (e.g., phosphate buffer pH 7.4) and a medium mimicking the acidic tumor microenvironment (e.g., acetate buffer pH 5.5). Maintain the temperature at 37 ± 0.5 °C and stir continuously.
-
Sample Application: Accurately place a known quantity of the invasome hydrogel onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the cumulative percentage of drug released at each time point and plot the data against time. A study showed that a this compound invasome hydrogel formulation sustained its release by 75.41% after 8 hours compared to free this compound.[6][7]
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow from formulation to preclinical evaluation.
Caption: Mechanism of pH-responsive this compound release in a tumor.
Caption: Troubleshooting logic for low drug entrapment efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. saudijournals.com [saudijournals.com]
- 4. scielo.br [scielo.br]
- 5. Invasome: A Novel Nanocarrier for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fabrication of an In Situ pH-Responsive this compound-Loaded Invasome Hydrogel for Breast Cancer Management: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid nanoparticles for oral delivery of this compound: optimization, stability, in vivo evaluation and uptake mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. saspublishers.com [saspublishers.com]
- 16. zenodo.org [zenodo.org]
- 17. New Synthesis Route of Hydrogel through A Bioinspired Supramolecular Approach: Gelation, Binding Interaction, and in Vitro Dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and optimization of this compound hydrochloride loaded lipid nanocapsule based hydrogel for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioadhesive polymer/lipid hybrid nanoparticles as oral delivery system of this compound with enhancive intestinal retention and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in Raloxifene Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with raloxifene dose-response studies in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for this compound in cell culture?
A typical effective concentration range for this compound in in-vitro studies is between 10 nM and 10 µM.[1][2] However, the optimal concentration is highly cell-type dependent and can vary based on the specific biological question being investigated. For initial screening, a broad dose range (e.g., 10 nM to 100 µM) is recommended to capture the full spectrum of cellular responses.[1]
Q2: My cells are not responding to this compound treatment as expected. What are the possible reasons?
Several factors could contribute to a lack of response. These include:
-
Cell Line Specificity: The effects of this compound are highly dependent on the expression levels of estrogen receptor α (ERα) and ERβ in the cell line.[3] Some cell lines may have low or absent ER expression, rendering them insensitive to this compound's primary mechanism of action.
-
Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance in cancer cell lines.[4]
-
Experimental Conditions: Factors such as cell density, passage number, and media components can influence cellular responses to drug treatment.
-
Drug Inactivity: Improper storage or handling of the this compound stock solution could lead to degradation and loss of activity.
Q3: I am observing conflicting results (e.g., agonist vs. antagonist effects) with this compound. Why is this happening?
This compound is a selective estrogen receptor modulator (SERM), meaning it can act as an estrogen agonist or antagonist depending on the target tissue and the specific cellular context.[4][5] This dual activity is influenced by the relative expression of ERα and ERβ, the presence of co-activator and co-repressor proteins, and the activation of different signaling pathways.[5][6] For instance, in some breast cancer cells, it acts as an antagonist, inhibiting proliferation, while in bone cells, it has an agonistic effect.[4][5]
Q4: How can I investigate if the observed effects of this compound are off-target?
To determine if the cellular response to this compound is independent of its interaction with estrogen receptors, consider the following experiments:
-
Use ER-Negative Control Cell Lines: Compare the effects of this compound in your ER-positive cell line with its effects in an ER-negative cell line (e.g., MDA-MB-231).[7] An effect that persists in ER-negative cells is likely off-target.
-
ERα Knockdown: Utilize siRNA or shRNA to silence the ESR1 gene (encoding ERα).[7] If the cellular response to this compound is diminished or abolished after knockdown, the effect is on-target.
-
Investigate Alternative Pathways: this compound has been shown to interact with other receptors, such as the G protein-coupled estrogen receptor (GPER), and can influence pathways like glutamine uptake.[7][8]
Troubleshooting Guide
Problem 1: Poor Solubility and Precipitation of this compound in Culture Media
Symptoms:
-
Visible precipitate in the stock solution or culture media after adding this compound.
-
Inconsistent or non-reproducible results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Low aqueous solubility. | This compound hydrochloride is sparingly soluble in aqueous buffers.[9] Prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10-15 mg/ml) and then dilute it to the final working concentration in the culture medium.[9] Ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid solvent toxicity. |
| Precipitation upon dilution. | After diluting the DMSO stock in the aqueous culture medium, vortex or mix thoroughly to ensure complete dissolution. Prepare fresh dilutions for each experiment. |
| Use of solubility enhancers. | For persistent solubility issues, consider using solubility-enhancing techniques such as complexation with cyclodextrins.[10][11][12] |
Problem 2: High Variability in Dose-Response Data
Symptoms:
-
Large error bars in cell viability or other endpoint assays.
-
Inconsistent IC50 values across replicate experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Inaccurate drug concentrations. | Prepare serial dilutions carefully and use calibrated pipettes. Prepare fresh drug dilutions for each experiment. |
Problem 3: Unexpected Agonistic (Growth-Promoting) Effects of this compound
Symptoms:
-
Increased cell proliferation at certain concentrations of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Cell-specific agonistic activity. | In some cell types, such as human umbilical vein endothelial cells (HUVECs) and certain endometrial cancer cells, this compound can exhibit agonistic effects, promoting proliferation.[13][14] This is a known characteristic of SERMs and may be dependent on the specific ER isoform and co-regulator protein profile of the cells. |
| Hormone-depleted media. | The presence or absence of estrogens in the culture medium can influence the response to this compound. For studies investigating ER-mediated effects, it is crucial to use phenol red-free medium and charcoal-stripped serum to remove endogenous estrogens. |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound and Observed Effects
| Cell Line | Assay | Concentration Range | Observed Effect | Reference(s) |
| LNCaP (Prostate Cancer) | Apoptosis | 1 nM - 1 µM | Dose-dependent increase in apoptosis. | [15] |
| PC3, DU145 (Prostate Cancer) | Apoptosis | 1 nM - 1 µM | Dose-dependent increase in apoptosis. | [16] |
| EPN (Prostate Cancer) | Cell Cycle, Apoptosis | 1 µM | G0/G1 arrest, increased apoptosis. | [3] |
| MDA-MB-231 (Breast Cancer) | Glutamine Uptake | Dose-dependent | Inhibition of glutamine uptake. | [8] |
| HUVEC (Endothelial Cells) | Proliferation | 1 nM, 10 nM | Increased cell proliferation. | [13] |
| Ishikawa (Endometrial Cancer) | Proliferation | 10 ng/ml, 100 ng/ml | Increased cell growth. | [14] |
| MCF-7 (Breast Cancer) | Cell Viability | 10 µM, 20 µM | Decreased cell viability. | [17] |
| CaSKi (Cervical Cancer) | Gene Expression | 10 µM | Suppressed estradiol-induced HPV 16 E6/E7 transcription. | [18] |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (e.g., DMSO) should be included.[4]
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Remove the medium and dissolve the formazan crystals in 100-200 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Mandatory Visualizations
Caption: Overview of this compound's genomic and non-genomic signaling pathways.
Caption: Standard experimental workflow for a this compound dose-response study.
Caption: A logical workflow for troubleshooting common issues in this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Distinct Approaches of this compound: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tamoxifen and this compound suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Solubility Enhancement of this compound Using Inclusion Complexes and Cogrinding Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Solubility and Dissolution Rate of this compound using Cycloencapsulation Technique - MedCrave online [medcraveonline.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. This compound increases proliferation of human endothelial cells in association with increased gene expression of cyclins A and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound hydrochloride on endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a selective estrogen receptor modulator, induces apoptosis in androgen-responsive human prostate cancer cell line LNCaP through an androgen-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a mixed estrogen agonist/antagonist, induces apoptosis in androgen-independent human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound suppress proliferation-promoting function of estrogen in CaSKi cervical cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Age-Dependent Disposition of Raloxifene in Rats
This technical support center provides guidance for researchers studying the age-dependent pharmacokinetics of raloxifene in rat models. The information is presented in a question-and-answer format to address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: How does age significantly affect the oral bioavailability of this compound in rats?
A1: Age has a substantial impact on the oral bioavailability of this compound in rats. Studies have shown that the absolute oral bioavailability is significantly higher in younger rats. For example, in one study, the bioavailability was 3.5-fold higher in 4-week-old rats (75.4%) compared to 11-week-old rats (19.3%).[1][2][3] This is primarily attributed to slower metabolism in the duodenum of younger animals.[1][2][3]
Q2: What are the primary metabolic pathways for this compound in rats, and are they age-dependent?
A2: The primary metabolic pathway for this compound in rats is extensive first-pass glucuronidation in the gastrointestinal tract and liver.[1][2] The major metabolites are this compound-6-glucuronide (Ral-6-G) and this compound-4'-glucuronide (Ral-4'-G).[1][2][4] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The efficiency of this pathway is age-dependent; the metabolic rates for both major glucuronides are significantly lower in the duodenum of 4-week-old rats compared to 11- and 28-week-old rats.[1][2][3]
Q3: What are the key differences in pharmacokinetic (PK) parameters for this compound between young and adult rats after intravenous (IV) administration?
A3: Following IV administration, the terminal half-life of this compound is significantly longer in 11-week-old rats (5.98 ± 1.16 h) compared to 4-week-old rats (3.76 ± 0.69 h).[1][2] This suggests that systemic clearance mechanisms may also be influenced by age, though the primary age-related differences are observed in first-pass metabolism following oral dosing.
Q4: What analytical methods are recommended for quantifying this compound and its metabolites in rat plasma?
A4: Ultra-high-performance liquid chromatography-mass spectrometry (LC-MS/MS) is a highly reliable and sensitive method for the simultaneous quantification of this compound and its major glucuronide and sulfate metabolites in rat plasma.[1][5] LC-UV methods have also been developed and validated, but may have higher limits of quantification.[6][7][8] A key advantage of LC-MS/MS is the small plasma volume required (e.g., 20 μl), which is beneficial for serial sampling in rats.[5]
Q5: How does enterohepatic recycling of this compound differ with age in rats?
A5: Enterohepatic recycling efficiency for this compound is higher in 11-week-old rats compared to 4-week-old rats.[1][2] This process, where the drug is excreted in bile, potentially deconjugated in the gut, and reabsorbed, contributes to the overall pharmacokinetic profile and can be influenced by age-related changes in metabolic and transporter functions.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations within the same age group.
-
Possible Cause: Inconsistent dosing technique or formulation issues.
-
Troubleshooting Steps:
-
Formulation Check: this compound has poor water solubility. Ensure your vehicle (e.g., ethanol:PEG400:cellulose solution) is properly prepared and that the drug is fully dissolved or uniformly suspended.[2] Vortex the suspension immediately before drawing each dose.
-
Dosing Technique: Oral gavage must be performed consistently to ensure the full dose reaches the stomach. Ensure all personnel are properly trained to minimize stress on the animals, which can affect gastric emptying and absorption.
-
Animal Health: Use healthy animals from a reputable supplier. Underlying health issues can significantly impact drug absorption, distribution, metabolism, and excretion (ADME).
-
Issue 2: Lower than expected plasma concentrations of parent this compound, especially in older rats.
-
Possible Cause: Extensive first-pass metabolism, which is more pronounced in older rats.[1][2][3]
-
Troubleshooting Steps:
-
Confirm Expected Outcome: Recognize that low oral bioavailability (e.g., ~19% in 11-week-old rats) is an expected finding due to high rates of glucuronidation.[2]
-
Analytical Sensitivity: Ensure your analytical method's lower limit of quantification (LLOQ) is sufficient to detect the low concentrations of unconjugated this compound.[5][6][7] LC-MS/MS is generally preferred for its high sensitivity.
-
Measure Metabolites: To get a complete picture of drug disposition, quantify the major glucuronide metabolites (Ral-6-G and Ral-4'-G) in addition to the parent drug. This will confirm that the administered drug was absorbed and metabolized.[5]
-
Issue 3: Difficulty obtaining a complete pharmacokinetic profile due to blood volume limitations in rats.
-
Possible Cause: Standard serial blood sampling protocols can exceed the recommended blood volume limits for a single rat.
-
Troubleshooting Steps:
-
Sparse Sampling: Implement a sparse sampling study design. In this approach, you collect fewer blood samples from each animal, but the data from all animals in a group are pooled for pharmacokinetic analysis. For example, for a given time point, you might sample from 3 different rats, and for the next time point, sample from another 3 rats.[9]
-
Use Microsampling: Collect smaller blood volumes (e.g., 30-50 μl) at each time point.[2][5] This requires a highly sensitive bioanalytical method like LC-MS/MS that can work with small plasma volumes.
-
Automated Blood Sampling: Consider using an automated blood sampling system, which can be programmed to withdraw very small, precise blood volumes at predetermined intervals, minimizing animal handling stress.[10]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Female F344 Rats After a Single Oral Dose (10 mg/kg). [2]
| Parameter | 4-Week-Old Rats | 11-Week-Old Rats |
| AUC₀-t (nmol·h/L) | 4456.78 ± 1328.32 | 1254.57 ± 296.07 |
| Absolute Bioavailability (F%) | 75.4% | 19.3% |
Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound in Female F344 Rats After a Single IV Dose (2 mg/kg). [2]
| Parameter | 4-Week-Old Rats | 11-Week-Old Rats |
| t₁/₂ (h) | 3.76 ± 0.69 | 5.98 ± 1.16 |
| CL (L/h/kg) | 0.83 ± 0.26 | 5.21 ± 2.26 |
| MRT (h) | 7.83 ± 1.44 | 11.14 ± 0.93 |
Data presented as mean ± standard deviation. CL = Clearance, MRT = Mean Residence Time, t₁/₂ = Half-life.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Model: Use female F344 rats at the desired ages (e.g., 4 and 11 weeks).[1][2] Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a standard light/dark cycle and access to food and water ad libitum. Fast rats overnight (approx. 12 hours) before oral dosing.
-
Formulation: Prepare the this compound dosing solution. For oral administration, a vehicle of ethanol:PEG400:0.1% cellulose (1:2:7) can be used.[2] For IV administration, a suitable solubilizing vehicle should be used.
-
Administration:
-
Blood Sampling: Collect serial blood samples (approx. 30–50 μl) by snipping the tail tip at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose).[2][5] Collect samples into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 8000 rpm for 3-8 minutes) to separate the plasma.[2][5]
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.[2][5][7]
Protocol 2: Sample Analysis by LC-MS/MS
-
Plasma Sample Preparation: Perform a protein precipitation step. To 20 μl of plasma, add a mixture of solvents (e.g., acetonitrile) to precipitate proteins.[5] Use an internal standard to ensure accuracy.
-
Chromatography: Use a suitable column (e.g., Waters BEH C18) for separation.[5] The mobile phase typically consists of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).[5]
-
Mass Spectrometry: Use a mass spectrometer with an appropriate ionization source. Quantify this compound and its metabolites using multiple reaction monitoring (MRM) for high specificity and sensitivity.[5]
-
Validation: Validate the method according to regulatory guidance, assessing for linearity, accuracy, precision, recovery, and matrix effects.[5]
Visualizations
References
- 1. Age-and Region-Dependent Disposition of this compound in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-and Region-Dependent Disposition of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of this compound and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. currentseparations.com [currentseparations.com]
selecting appropriate vehicle for raloxifene administration in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for in vivo administration of raloxifene. Due to its poor aqueous solubility, formulating this compound for animal studies presents significant challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter when preparing and administering this compound formulations.
| Question | Answer |
| My this compound is not dissolving in my aqueous vehicle (e.g., PBS, saline). What should I do? | This compound hydrochloride is sparingly soluble in aqueous buffers.[1] Direct dissolution in PBS or saline is often unsuccessful. To improve solubility, first dissolve the this compound in an organic solvent like DMSO and then dilute it with your aqueous buffer of choice.[1] A common approach is to prepare a 1:2 solution of DMSO:PBS (pH 7.2), which can achieve a this compound solubility of approximately 0.3 mg/mL.[1] Be aware that storing this aqueous solution for more than one day is not recommended.[1] |
| My this compound precipitates out of solution after I dilute my stock with an aqueous buffer. How can I prevent this? | Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. To mitigate this, you can try several approaches: • Increase the proportion of the organic co-solvent: A higher concentration of DMSO or another organic solvent can help maintain solubility. • Use a surfactant or emulsifying agent: For oral administration, self-nanoemulsifying drug delivery systems (SNEDDS) have been developed to improve this compound's oral bioavailability by enhancing its solubility and permeability.[2] • Adjust the pH: The solubility of this compound can be pH-dependent. For some applications, a citrate buffer with a low pH (e.g., pH 3) has been used to maintain stability.[3] |
| I am observing degradation of my this compound formulation. How can I improve its stability? | The stability of this compound can be vehicle-dependent. For instance, significant degradation has been observed in a vehicle containing a 4:6 ratio of PEG 400 to PBS.[3][4] In contrast, this compound has shown good stability in propylene glycol (PG) and DMSO.[3][4] When preparing formulations, it is crucial to conduct stability studies at the intended storage and experimental temperatures. For aqueous solutions, it is often recommended to prepare them fresh before each use.[1] |
| What is a suitable vehicle for oral gavage of this compound in rats? | For oral administration in rats, a common vehicle is a suspension of 0.5% carboxymethylcellulose.[5] Another reported vehicle for oral gavage is a mixture of ethanol, PEG400, and 0.1% cellulose in a 1:2:7 ratio.[6] Nanoemulsion preconcentrates have also been successfully used for oral delivery in rats to enhance bioavailability.[2] |
| What vehicle should I use for subcutaneous (SC) injection of this compound in mice? | For subcutaneous injections in mice, phosphate-buffered saline (PBS) has been used as a vehicle.[7][8][9] Given this compound's low aqueous solubility, this likely involves a co-solvent or a suspension formulation. It is crucial to ensure the final formulation is biocompatible and does not cause irritation at the injection site. |
| Can I administer this compound intravenously (IV)? | Yes, intravenous administration of this compound has been performed in animal studies. For IV injection, this compound can be dissolved in a suitable vehicle, although specific formulations for direct IV use are less commonly detailed in the provided literature. Due to the risk of precipitation in the bloodstream, IV formulations require careful preparation, often involving co-solvents and filtration. |
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound hydrochloride in various solvents and vehicles, providing a quick reference for formulation development.
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | A common solvent for preparing stock solutions.[1] |
| Dimethylformamide (DMF) | ~10 mg/mL | An alternative organic solvent for stock solutions.[1] |
| Ethanol | ~0.1 mg/mL | Lower solubility compared to DMSO and DMF.[1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | Achieved by first dissolving in DMSO, then diluting.[1] |
| 10 mM PBS | <1 mg/mL | Indicates poor aqueous solubility.[3] |
| 6% w/v VOLPO in citrate buffer | ~7.71 mg/mL | A vehicle used to maintain sink conditions in vitro.[3] |
| 10% Oleic acid in Propylene Glycol (PG) | ~41.08 mg/mL | Demonstrates the potential of lipid-based systems to enhance solubility.[3][4] |
| Distilled Water (pH 6.8) | 24.0 µg/mL | Highlights the very low aqueous solubility.[10] |
Experimental Protocols
This section provides detailed methodologies for preparing common this compound formulations for in vivo studies.
Protocol 1: Preparation of this compound in a DMSO/PBS Co-solvent System for Injection
This protocol is suitable for preparing a solution for subcutaneous or intravenous injection, where a clear solution is desired.
Materials:
-
This compound Hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal amount of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. This will create a concentrated stock solution.
-
Dilution: In a separate sterile tube, prepare the final volume of the 1:2 DMSO:PBS vehicle by combining one part DMSO with two parts sterile PBS.
-
Final Formulation: Slowly add the concentrated this compound-DMSO stock solution to the DMSO:PBS vehicle while vortexing to ensure rapid mixing and prevent precipitation. Note: The final concentration of DMSO should be carefully considered to minimize potential toxicity in the animal model.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile container.
-
Pre-use Inspection: Before administration, visually inspect the solution for any signs of precipitation. If precipitation has occurred, the solution should not be used. It is recommended to prepare this solution fresh before each use.[1]
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol is suitable for preparing a suspension for oral administration in rodents.
Materials:
-
This compound Hydrochloride
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Weighing: Weigh the required amount of this compound hydrochloride.
-
Levigation (if needed): If the this compound powder is clumpy, gently grind it to a fine powder using a mortar and pestle.
-
Suspension: Prepare the 0.5% CMC vehicle. Gradually add a small amount of the CMC vehicle to the this compound powder to form a paste.
-
Homogenization: Continue to add the remaining CMC vehicle incrementally while continuously mixing or homogenizing until the desired final concentration is reached and the suspension is uniform.
-
Storage and Use: Store the suspension at 2-8°C and ensure it is well-mixed (e.g., by vortexing) before each administration to ensure uniform dosing.
Vehicle Selection Workflow
The selection of an appropriate vehicle for this compound administration is critical for experimental success. The following diagram illustrates a logical workflow for this process.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Nanoemulsion liquid preconcentrates for this compound hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Development for Transdermal Delivery of this compound, a Chemoprophylactic Agent against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Age-and Region-Dependent Disposition of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Romosozumab and this compound treatment targets impaired bone quality in a male murine model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 47.94.85.12:8889 [47.94.85.12:8889]
Technical Support Center: Enhancing Raloxifene's Antiproliferative Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while investigating strategies to enhance the antiproliferative activity of raloxifene in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My single-agent this compound treatment shows limited antiproliferative effects in my cancer cell line. What could be the reason?
A1: Several factors could contribute to this observation:
-
Cell Line Specificity: The antiproliferative effects of this compound are cell-specific and can depend on the relative expression levels of estrogen receptor α (ERα) and β (ERβ).[1] Some cell lines may be inherently less sensitive. For instance, in bladder cancer cell lines, this compound showed dose-dependent proliferation decrease in RT4, T24, and 5637 cells, but not in TCC-sup cells.[2]
-
Drug Concentration and Treatment Duration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response study to determine the optimal concentration and duration of treatment for your specific cell line.
-
Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance in vitro, resulting in this compound-induced tumor cell growth.[3]
Q2: I am considering a combination therapy approach. Which agents have shown synergy with this compound in vitro?
A2: Combining this compound with other therapeutic agents has been shown to enhance its antiproliferative effects. Here are some examples:
-
Chemotherapeutic Agents: In the 5637 bladder cancer cell line, combining this compound (10⁻⁶M) with cisplatin or gemcitabine resulted in a significant potentiation of growth inhibition.[2]
-
Targeted Therapies: The combination of this compound and the EGFR inhibitor gefitinib has been shown to decrease cell viability and potentiate apoptosis in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468.[4]
-
Other Modulators: A curcumin derivative, RL91, in combination with this compound, elicited significantly greater cytotoxicity and synergistically induced apoptosis in ER-negative breast cancer cell lines.[5] The combination of letrozole and this compound has also shown an additive cytotoxic effect in MCF-7 breast cancer cells.[6]
Q3: Can nanoformulations of this compound improve its antiproliferative activity?
A3: Yes, nanoencapsulation is a promising strategy to enhance the efficacy of this compound.[7] Various nanocarrier systems have been investigated:
-
Polymeric Nanocapsules: Encapsulation of this compound in Eudragit® RS100 (cationic) and Eudragit® S100 (anionic) nanocapsules enhanced its antiproliferative activity in MCF-7 cells compared to the free drug.[7][8]
-
Solid Lipid Nanoparticles (SLNs): this compound-loaded SLNs have been shown to prolong drug release and have the potential to optimize the chemoprevention of breast cancer.[9]
-
Other Nanovesicles: Hexosomes, nanoliposomes, and nanoniosomes have been explored as carriers for this compound, with optimized formulations showing enhanced anticancer potential.[10] Cyclodextrin-based nanosponges have also been shown to enhance the anticancer activity of this compound in MCF-7 cells.[11]
Q4: Are there any chemical modifications to this compound that can increase its antiproliferative effects?
A4: Yes, structure-activity relationship studies have led to the identification of this compound analogs with improved activity. For example, the analog Y134 was found to activate aryl hydrocarbon receptor (AhR)-mediated transcriptional activity and induce apoptosis in MDA-MB-231 triple-negative breast cancer cells more effectively than this compound.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Drug Solubility Issues | This compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. Prepare fresh stock solutions regularly. |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability. Optimize and standardize the cell seeding density for your specific cell line and assay duration. |
| Assay Interference | The chosen viability assay might be affected by the drug or nanocarrier. Consider using an alternative assay (e.g., trypan blue exclusion, crystal violet staining) to confirm your findings. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator. |
Issue 2: Difficulty in interpreting results from combination therapy experiments.
| Possible Cause | Troubleshooting Step |
| Antagonistic or Additive Effects | Not all combinations are synergistic. It is essential to determine the nature of the interaction. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| Inappropriate Dosing Ratios | The synergistic effect of a drug combination is often dependent on the dose ratio. Perform experiments with a range of concentration ratios of the two drugs to identify the optimal synergistic ratio. |
| Sequential vs. Concurrent Dosing | The timing of drug administration can influence the outcome. Investigate whether sequential or concurrent treatment with the two agents yields a better antiproliferative effect. |
Quantitative Data Summary
Table 1: Enhancement of this compound's Antiproliferative Activity with Combination Therapies
| Cell Line | Combination Agent | This compound Concentration | Combination Agent Concentration | Observed Effect | Reference |
| 5637 (Bladder Cancer) | Cisplatin | 10⁻⁶ M | 2.14E-4 µg/mL | 35% decrease in cell number | [2] |
| 5637 (Bladder Cancer) | Gemcitabine | 10⁻⁶ M | 3.00E-6 µg/mL | 32% decrease in cell number | [2] |
| MDA-MB-231, MDA-MB-468 (TNBC) | Gefitinib | 2, 5, 10 µM | - | Decreased cell viability, potentiated apoptosis | [4] |
| MDA-MB-231, MDA-MB-468, Hs578t, SkBr3 (ER-negative Breast Cancer) | RL91 | 15 µM | 1 µM | Significantly greater cytotoxicity and synergistic induction of apoptosis | [5] |
| MCF-7 (Breast Cancer) | Letrozole | Graded Doses | Graded Doses | Additive cytotoxic effect | [6] |
Table 2: EC50 Values of this compound and a Combination Agent
| Cell Line | Agent | EC50 Value | Reference |
| ER-negative Breast Cancer Lines | This compound | 9.6-11.2 µM | [5] |
| ER-negative Breast Cancer Lines | RL91 | 1.2-2 µM | [5] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound alone, the combination agent alone, or both in combination. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Analysis using Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired drug concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating strategies to enhance this compound's antiproliferative activity.
References
- 1. This compound induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound stimulated experimental breast cancer with the paradoxical actions of estrogen to promote or prevent tumor growth: A Unifying Concept in Antihormone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel curcumin derivative increases the cytotoxicity of this compound in estrogen receptor-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined this compound and Letrozole for Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled release of this compound by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled release of this compound by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of oral bioavailability and anticancer potential of this compound solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of a this compound Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing P-gp Efflux of Raloxifene in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with minimizing P-glycoprotein (P-gp) efflux of raloxifene in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for P-glycoprotein (P-gp)?
A1: Yes, this compound is a known substrate of P-glycoprotein (P-gp).[1][2] Studies using Caco-2 cell models have shown that the secretory permeability of this compound is higher than its absorptive permeability, indicating the involvement of an efflux transporter like P-gp.[2]
Q2: What other transporters are involved in the efflux of this compound and its metabolites?
A2: Besides P-gp, this compound and its glucuronide metabolites are also substrates for Multidrug Resistance-Associated Proteins (MRPs) and Organic Anion Transporters (OATs).[2][3] Specifically, MRP inhibitors have been shown to decrease the apical efflux of this compound conjugates in Caco-2 cells.[2]
Q3: What are common in vitro models to study P-gp mediated efflux of this compound?
A3: The most common in vitro models are polarized cell monolayers that express P-gp. These include:
-
Caco-2 cells: A human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer expressing various transporters, including P-gp and MRPs.[2]
-
MDCK-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene, leading to high expression of human P-gp. This model is often considered the "gold-standard" for specifically studying P-gp mediated transport.
Q4: How can I confirm that the observed efflux of this compound is mediated by P-gp?
A4: To confirm P-gp mediated efflux, you can perform a bidirectional transport assay in the presence and absence of a known P-gp inhibitor. A significant decrease in the efflux ratio (ER) in the presence of the inhibitor indicates P-gp involvement. Commonly used P-gp inhibitors include verapamil and cyclosporine A.[2]
Q5: What is the efflux ratio (ER) and how is it calculated?
A5: The efflux ratio is a measure of the extent of active efflux of a compound across a cell monolayer. It is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction.
-
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.
Troubleshooting Guide
Issue 1: High variability in apparent permeability (Papp) values and efflux ratios (ER) for this compound.
-
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values across the cell monolayer to ensure confluence and consistent integrity before and after the transport experiment. Establish a consistent TEER value range for your cell line and passage number that indicates a healthy monolayer.
-
Paracellular Marker Permeability: Include a low permeability paracellular marker (e.g., Lucifer yellow or mannitol) in your assay. High permeability of this marker indicates a compromised monolayer.
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days for Caco-2 cells) to ensure reproducible P-gp expression and monolayer formation.
-
-
-
Possible Cause 2: Variability in P-gp expression.
-
Troubleshooting Steps:
-
Control Cell Passage Number: Use a consistent and low passage number for your experiments, as P-gp expression can vary with prolonged culturing.
-
Positive Control Substrate: Include a well-characterized P-gp substrate (e.g., digoxin or rhodamine 123) as a positive control in every assay to monitor the functional activity of P-gp.
-
-
-
Possible Cause 3: Technical errors.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and inhibitors.
-
Temperature Control: Maintain a constant temperature of 37°C during the transport experiment, as temperature fluctuations can affect transporter activity.
-
pH of Buffers: Use transport buffers with a consistent and physiologically relevant pH (e.g., 7.4).
-
-
Issue 2: The P-gp inhibitor does not significantly reduce the efflux ratio of this compound.
-
Possible Cause 1: Inhibitor concentration is too low or too high (causing cytotoxicity).
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a concentration-response experiment to determine the optimal, non-toxic concentration of the P-gp inhibitor.
-
Assess Cytotoxicity: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the chosen inhibitor concentration is not affecting cell viability.
-
-
-
Possible Cause 2: Involvement of other efflux transporters.
-
Troubleshooting Steps:
-
Use a Broader Spectrum Inhibitor: Consider using inhibitors of other transporters known to interact with this compound, such as MK-571 for MRPs, to see if the efflux is further reduced.[2]
-
Utilize Different Cell Lines: Compare the efflux of this compound in Caco-2 cells (expressing multiple transporters) with that in MDCK-MDR1 cells (primarily expressing P-gp) to dissect the contribution of each transporter family.
-
-
Issue 3: this compound appears to be cytotoxic to the cell monolayer.
-
Possible Cause: High concentration of this compound.
-
Troubleshooting Steps:
-
Determine this compound's IC50: Perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound on your chosen cell line.
-
Work Below Cytotoxic Concentrations: Conduct your transport studies using this compound concentrations well below the determined cytotoxic level. This compound has shown cytotoxic effects in some cancer cell lines, so it's crucial to establish a non-toxic working concentration for your permeability assays.
-
Reduce Incubation Time: If solubility or stability is not an issue, consider reducing the incubation time of the transport experiment.
-
-
Data Presentation
Table 1: Effect of P-gp Inhibitors on the Transport of this compound in Caco-2 Cells
| Compound | Concentration (µM) | Direction | Papp (x 10-6 cm/s) | Efflux Ratio (ER) |
| This compound | 3.4 | A to B | 1.5 ± 0.2 | 5.3 |
| B to A | 8.0 ± 0.9 | |||
| This compound + Verapamil | 3.4 + 100 | A to B | 4.1 ± 0.5 | 1.8 |
| B to A | 7.4 ± 0.8 | |||
| This compound + Cyclosporine A | 3.4 + 10 | A to B | 3.8 ± 0.4 | 2.0 |
| B to A | 7.6 ± 0.7 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[2]
Experimental Protocols
Protocol: Bidirectional Transport Assay of this compound in Caco-2 Cells
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm2).
-
Optionally, assess the permeability of a paracellular marker like Lucifer yellow.
3. Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4) and equilibrate for 30 minutes at 37°C.
-
Prepare the dosing solutions:
-
Apical to Basolateral (A-B) transport: Add this compound in transport buffer to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) transport: Add this compound in transport buffer to the basolateral (donor) chamber. Add fresh transport buffer to the apical (receiver) chamber.
-
Inhibitor studies: Pre-incubate the monolayers with a P-gp inhibitor (e.g., verapamil) in the transport buffer on both the apical and basolateral sides for 30-60 minutes before adding the this compound-containing dosing solution (which also contains the inhibitor).
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from the donor and receiver chambers.
4. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the efflux ratio (ER) as described in the FAQs.
Visualizations
Caption: Workflow for a bidirectional transport assay to determine P-gp mediated efflux of this compound.
Caption: Simplified diagram of P-gp mediated efflux of this compound and the action of P-gp inhibitors.
Caption: A logical flowchart for troubleshooting common issues in this compound P-gp efflux assays.
References
Technical Support Center: Advancing Sustained Release of Raloxifene from Nanoformulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the sustained release of raloxifene from nanoformulations. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experimental workflow.
Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, characterization, and in vitro testing of this compound nanoformulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Encapsulation Efficiency (%) | 1. Poor solubility of this compound in the chosen organic solvent or lipid matrix.[1][2] 2. Drug leakage into the external aqueous phase during nanoformulation preparation. 3. Suboptimal drug-to-polymer/lipid ratio.[3] | 1. Screen various solvents or lipids to identify one with higher this compound solubility.[1] 2. Optimize the emulsification/homogenization process to ensure rapid encapsulation. For emulsion-based methods, consider increasing the viscosity of the external phase. 3. Experiment with different drug-to-polymer/lipid ratios to find the optimal loading capacity.[3] |
| High Polydispersity Index (PDI > 0.3) | 1. Inefficient particle size reduction method. 2. Aggregation of nanoparticles due to insufficient stabilization.[4] 3. Use of inappropriate surfactant or stabilizer concentration.[4][5] | 1. Optimize sonication time, homogenization speed, or microfluidization pressure. 2. Ensure adequate coating of nanoparticles with a stabilizer. Consider using a combination of stabilizers. 3. Titrate the concentration of the surfactant/stabilizer to determine the optimal level that minimizes PDI.[5] A PDI value below 0.2 is generally considered to indicate a narrow size distribution.[4] |
| Particle Aggregation During Storage | 1. Low zeta potential leading to weak electrostatic repulsion between particles.[6] 2. Inadequate surface coating with stabilizers. 3. Changes in temperature or pH of the storage medium. | 1. Aim for a zeta potential of at least ±30 mV for good colloidal stability.[6] This can be achieved by selecting appropriate polymers or surfactants. 2. Increase the concentration of the stabilizer or use a combination of steric and electrostatic stabilizers. 3. Store nanoformulations at recommended temperatures (e.g., 4°C) and in a buffered solution to maintain a stable pH.[3] |
| Burst Release of this compound in In Vitro Studies | 1. High amount of drug adsorbed on the nanoparticle surface.[7] 2. High porosity of the nanoparticle matrix. 3. Rapid degradation of the polymer/lipid matrix in the release medium. | 1. Wash the nanoformulation thoroughly after preparation to remove surface-adsorbed drug. 2. Use a denser polymer/lipid matrix or a polymer with a higher molecular weight. 3. Select a polymer or lipid that degrades more slowly in the chosen release medium. Consider cross-linking the polymer matrix if applicable. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variations in experimental parameters such as stirring speed, temperature, and sonication time. 2. Inconsistent quality of raw materials (polymers, lipids, surfactants). 3. Manual preparation methods prone to human error. | 1. Strictly control and monitor all experimental parameters for each batch. 2. Source high-quality, well-characterized raw materials and store them under appropriate conditions. 3. Where possible, automate key steps of the nanoformulation preparation process. |
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What is a good starting point for the drug-to-polymer ratio when formulating this compound-loaded PLGA nanoparticles? A1: A drug-to-polymer ratio of 1:4 has been shown to be effective for PLGA nanoparticles, yielding a mean particle size of approximately 218 nm and an entrapment efficiency of around 82.30%.[3]
-
Q2: How can I improve the solubility of this compound for nanoformulation? A2: this compound hydrochloride has poor water solubility.[1] However, it can be dissolved in solvent mixtures such as acetone/water or ethanol/water.[1] For lipid-based formulations, selecting lipids like glyceryl tribehenate and oleic acid can facilitate its encapsulation.[4]
-
Q3: What are the key parameters to monitor during the characterization of this compound nanoformulations? A3: The most critical parameters to assess are particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[2][8] These factors significantly influence the stability, in vitro release profile, and potential in vivo performance of the nanoformulation.[4]
-
Q4: My solid lipid nanoparticles (SLNs) show a wide range of particle sizes. How can I optimize this? A4: The concentration of the surfactant and the homogenization speed are key process variables.[2] Increasing the surfactant concentration (up to a certain point) can decrease particle size by providing better stabilization.[5] Similarly, optimizing the homogenization speed can lead to smaller and more uniform particles.[9]
In Vitro Release & Stability
-
Q5: What type of in vitro release profile is typically observed for sustained-release this compound nanoformulations? A5: A biphasic release pattern is common, characterized by an initial burst release followed by a sustained release phase over an extended period.[2][5] For instance, PLGA nanoparticles have been shown to release up to 92.5% of the drug over 40 hours[3], while polymeric nanomicelles can exhibit sustained release for up to 120 hours.[10]
-
Q6: How can I ensure the stability of my this compound nanoformulation during storage? A6: Stability can be enhanced by optimizing the formulation to achieve a high zeta potential (ideally > ±30 mV) to prevent aggregation.[6] Storage at low temperatures (e.g., 2-8°C) is also recommended.[3] For some formulations, freeze-drying (lyophilization) with a suitable cryoprotectant can improve long-term stability.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound nanoformulations to facilitate comparison.
Table 1: Physicochemical Properties of Different this compound Nanoformulations
| Nanoformulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | 218 ± 23.7 | 0.231 ± 0.04 | - | 82.30 ± 1.02 | - | [3] |
| Nanostructured Lipid Carriers (NLCs) | Glyceryl tribehenate, Oleic acid | 120 ± 3 | < 0.2 | +14.4 ± 0.5 | > 90 | 5 | [4] |
| Solid Lipid Nanoparticles (SLNs) | Compritol 888 ATO | 250 - 1406 | - | - | 55 - 66 | - | [2] |
| Polymeric Nanomicelles | PLGA 50:50 | 95.41 | - | -0.71 | 16.08 ± 0.34 | 5.04 ± 0.002 | [10] |
| Nanoemulsion | Labrafil-M2125CS | 56.73 ± 0.58 | - | -22.20 ± 0.02 | - | - | [11] |
| Hexosomes | Glyceryl monooleate, Oleic acid | 125 ± 3.1 | 0.126 - 0.535 | -36.5 ± 2.8 | - | - | [6][12] |
Table 2: In Vitro Release Characteristics of this compound Nanoformulations
| Nanoformulation Type | Release Medium | Duration (hours) | Cumulative Release (%) | Release Kinetics Model | Reference |
| PLGA Nanoparticles | - | 40 | 92.5 ± 1.48 | - | [3] |
| Solid Lipid Nanoparticles (SLNs) | Phosphate buffer (pH 6.8) | 24 | ~95 | Higuchi model | [5] |
| Polymeric Nanomicelles | - | 120 | 95.10 | - | [10] |
| Hexosomes | PBS (pH 7.4) | 24 | 84.2 | Sustained release | [6] |
| Liposomal Formulation | - | 24 | Sustained release | - |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification Solvent Diffusion Evaporation [3]
-
Materials: this compound hydrochloride, Poly(lactic-co-glycolic acid) (PLGA), suitable organic solvent (e.g., acetone, dichloromethane), aqueous stabilizer solution (e.g., polyvinyl alcohol - PVA).
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water.
-
Inject the organic phase into the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.
-
Homogenize the emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure or by continuous stirring at room temperature.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and un-encapsulated drug, and then freeze-dry for long-term storage.
-
2. Determination of Entrapment Efficiency and Drug Loading
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by centrifugation.
-
Analyze the supernatant for the amount of free, un-encapsulated this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the Entrapment Efficiency (EE%) using the following formula: EE% = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
To determine Drug Loading (DL%), dissolve a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of this compound in the solution.
-
Calculate the Drug Loading (DL%) using the following formula: DL% = (Amount of drug in nanoparticles / Total weight of nanoparticles) x 100
-
3. In Vitro Drug Release Study using Dialysis Bag Method [2][5]
-
Materials: this compound-loaded nanoformulation, dialysis membrane with an appropriate molecular weight cut-off, release medium (e.g., phosphate-buffered saline - PBS, pH 7.4), magnetic stirrer, and constant temperature water bath.
-
Procedure:
-
Disperse a known amount of the nanoformulation in a small volume of the release medium.
-
Place the dispersion into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with gentle stirring to ensure sink conditions.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the collected samples for this compound concentration using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoformulations.
Caption: Simplified signaling pathways of this compound in breast cancer and bone cells.
References
- 1. Induction of mitochondrial apoptotic pathway by this compound and estrogen in human endometrial stromal ThESC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a mixed estrogen agonist/antagonist, induces apoptosis through cleavage of BAD in TSU-PR1 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulated experimental breast cancer with the paradoxical actions of estrogen to promote or prevent tumor growth: A Unifying Concept in Antihormone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and n-Acetylcysteine Ameliorate TGF-Signalling in Fibroblasts from Patients with Recessive Dominant Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action and preclinical profile of this compound, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Function Relationships of the this compound-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Raloxifene and Bazedoxifene on Bone and Uterine Tissue
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: Raloxifene and bazedoxifene are selective estrogen receptor modulators (SERMs) pivotal in the management of postmenopausal osteoporosis. Their clinical utility stems from their tissue-specific effects, acting as estrogen agonists in bone while exhibiting antagonistic effects in uterine and breast tissue. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform further research and drug development in this class of therapeutics.
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy and safety parameters of this compound and bazedoxifene on bone and uterine tissues, compiled from various clinical trials.
Table 1: Comparative Effects on Bone Tissue
| Parameter | This compound (60 mg/day) | Bazedoxifene (20 mg/day) | Key Findings & Citations |
| Bone Mineral Density (BMD) - Lumbar Spine (% change from baseline) | +2.6% over 3 years | +1.41% over 2 years | Both agents demonstrate a significant increase in lumbar spine BMD compared to placebo.[1][2] |
| Bone Mineral Density (BMD) - Total Hip (% change from baseline) | +2.1% over 3 years | Increase not significantly different from placebo in some studies | This compound shows a consistent increase in hip BMD.[2] Bazedoxifene's effect on hip BMD may be less pronounced than on the spine.[1] |
| Vertebral Fracture Risk Reduction (vs. Placebo) | 30-50% reduction over 3-4 years | 42% reduction over 3 years | Both drugs are effective in reducing the risk of new vertebral fractures.[2][3][4] |
| Non-Vertebral Fracture Risk Reduction (vs. Placebo) | No significant reduction in the general population | 50% reduction in a subgroup of women at higher fracture risk | Bazedoxifene may offer an advantage in reducing non-vertebral fractures in high-risk populations.[3][5] |
| Bone Turnover Markers - Serum Osteocalcin (OC) (% change from baseline) | -27% at 24 months | -22% at 24 months | Both drugs significantly suppress this marker of bone formation, indicating a reduction in bone turnover.[1] |
| Bone Turnover Markers - Serum C-telopeptide (CTX) (% change from baseline) | -32% at 24 months | -24% at 24 months | Both agents effectively reduce this marker of bone resorption.[1] |
Table 2: Comparative Effects on Uterine Tissue
| Parameter | This compound (60 mg/day) | Bazedoxifene (20 mg/day) | Key Findings & Citations |
| Endometrial Thickness (change from baseline in mm) | +0.16 to +0.3 mm over 24 months | -0.07 to +0.1 mm over 24 months | Bazedoxifene demonstrates a more neutral effect on endometrial thickness compared to this compound.[6][7] |
| Incidence of Endometrial Hyperplasia | 1 case reported in a 3-year study (similar to placebo) | 1 case reported in a 3-year study (similar to placebo) | Both drugs have a low incidence of endometrial hyperplasia, comparable to placebo.[7] |
| Incidence of Endometrial Carcinoma | 2 cases reported in a 3-year study | 0 cases reported in a 3-year study | While the overall incidence is low, bazedoxifene showed no cases in this particular study.[7] |
| Uterine Weight (in animal models) | Significant reduction in uterine weight in estrogen-stimulated rat models | Greater antagonistic effect on uterine weight compared to this compound in murine models | Animal studies suggest both have an anti-estrogenic effect on the uterus, with bazedoxifene potentially being more potent.[8] |
Experimental Protocols
This section outlines the standardized methodologies for the key experiments cited in the data presentation.
Bone Mineral Density (BMD) Measurement
-
Method: Dual-Energy X-ray Absorptiometry (DXA).
-
Procedure:
-
Patient Preparation: Patients are positioned supine on the DXA scanner table. No special preparation such as fasting is typically required.
-
Scan Acquisition: The DXA scanner, consisting of an X-ray source below the patient and a detector above, moves across the anatomical region of interest (e.g., lumbar spine, proximal femur). Two X-ray beams with different energy levels are used to differentiate between bone and soft tissue.
-
Data Analysis: Specialized software calculates the bone mineral content (in grams) and the bone area (in square centimeters). BMD is then calculated as grams per square centimeter (g/cm²).
-
Quality Control: Regular calibration of the DXA instrument with a phantom is performed to ensure accuracy and precision.
-
Bone Turnover Marker Analysis
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure for Serum Osteocalcin (OC) and C-telopeptide (CTX):
-
Sample Collection: Blood samples are collected from fasting participants. Serum is separated by centrifugation and stored at -80°C until analysis.
-
Assay Principle: A sandwich ELISA technique is typically employed.
-
Microwell plates are coated with a capture antibody specific for the bone turnover marker.
-
Patient serum samples and standards are added to the wells. The marker in the sample binds to the capture antibody.
-
A second, detection antibody (often conjugated to an enzyme like horseradish peroxidase - HRP) that binds to a different epitope on the marker is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color, which is proportional to the concentration of the marker, is measured using a microplate reader.
-
-
Quantification: The concentration of the marker in the patient samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the marker.
-
Uterine Tissue Assessment
-
Method 1: Transvaginal Ultrasonography (TVUS)
-
Procedure for Endometrial Thickness Measurement:
-
Patient Preparation: The patient is positioned in the lithotomy position with an empty bladder.
-
Probe Insertion: A lubricated transvaginal ultrasound probe covered with a sterile sheath is inserted into the vagina.
-
Image Acquisition: The uterus is visualized in the sagittal plane. The endometrial thickness is measured as the maximum distance between the anterior and posterior myometrial-endometrial interfaces, encompassing the full thickness of the endometrium.
-
-
-
Method 2: Endometrial Biopsy and Histopathology
-
Procedure:
-
Patient Preparation: The patient is placed in the lithotomy position. A speculum is inserted into the vagina to visualize the cervix.
-
Sample Collection: A thin, flexible sterile catheter (e.g., a Pipelle) is inserted through the cervix into the uterine cavity. Suction is applied to aspirate a small sample of the endometrial tissue.
-
Sample Processing: The collected tissue is placed in a fixative (e.g., 10% neutral buffered formalin).
-
Histopathological Examination: The fixed tissue is processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist examines the slides under a microscope to assess the endometrial morphology, looking for signs of proliferation, hyperplasia, or malignancy.
-
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms and experimental processes discussed.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. The selective estrogen receptor modulator this compound regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscd.org [iscd.org]
- 4. youtube.com [youtube.com]
- 5. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sonography Transvaginal Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with Bazedoxifene, a Selective Estrogen Receptor Modulator, Causes Regression of Endometriosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Arzoxifene versus Raloxifene in the Prevention of Mammary Cancer in Rat Models
In the landscape of chemoprevention for breast cancer, selective estrogen receptor modulators (SERMs) have emerged as a critical class of drugs. Among these, arzoxifene and raloxifene, both nonsteroidal benzothiophene derivatives, have been the subject of rigorous preclinical investigation.[1] This guide provides a detailed comparison of their efficacy in preventing mammary cancer in rat models, supported by experimental data and protocols for the research and drug development community.
Superior Efficacy of Arzoxifene in Preclinical Models
Preclinical evidence strongly indicates that arzoxifene is a more potent agent than this compound in preventing the development of mammary tumors in a chemically induced rat model.[2][3][4] This enhanced efficacy is observed across multiple parameters, including tumor incidence, the average number of tumors per rat, and the overall tumor burden.
Quantitative Comparison of In Vivo Efficacy
The N-nitrosomethylurea (NMU)-induced rat mammary cancer model is a well-established and widely accepted model for studying breast cancer.[3] In this model, arzoxifene has demonstrated significantly greater potency in preventing mammary cancer compared to this compound.[3]
| Treatment Group | Dose (mg/kg diet) | Tumor Incidence (%) | Average No. of Tumors/Rat | Average Tumor Burden/Rat (g) |
| Control | - | 100 | 4.3 ± 0.6 | 4.1 ± 0.8 |
| Arzoxifene | 6.0 | 9 | 0.1 ± 0.1 | <0.1 |
| Arzoxifene | 1.2 | 9 | 0.1 ± 0.1 | <0.1 |
| This compound | 6.0 | 45 | 0.8 ± 0.3 | 0.4 ± 0.2 |
| Data from Suh et al. (2001) as presented by Benchchem. *p < 0.05 compared to control.[2] |
As the data illustrates, arzoxifene at both high and low doses led to a dramatic reduction in tumor incidence and an almost complete inhibition of tumor development.[2] In contrast, while this compound did show a significant preventive effect compared to the control group, it was notably less effective than arzoxifene at the same dose.[2]
In Vitro Potency in Human Breast Cancer Cells
The superior preclinical profile of arzoxifene is further supported by in vitro studies using the estrogen-responsive MCF-7 human breast cancer cell line. Arzoxifene and its primary metabolite, desmethyl-arzoxifene, are potent inhibitors of estrogen-stimulated breast cancer cell proliferation.[2][3]
| Compound | IC50 (nM) |
| Arzoxifene | 0.4 |
| Desmethyl-arzoxifene (metabolite) | ~0.05 |
| This compound | Equivalent to Arzoxifene |
| 4-OH-Tamoxifen (active metabolite of Tamoxifen) | ~1.2 |
| *Data from Suh et al. (2001) as presented by Benchchem.[2] |
These in vitro findings suggest that arzoxifene's potency is comparable to that of this compound and superior to the active metabolite of tamoxifen in inhibiting the proliferation of human breast cancer cells.[2]
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
N-Nitrosomethylurea (NMU)-Induced Mammary Carcinogenesis in Rats
This in vivo model is a cornerstone for evaluating the chemopreventive efficacy of SERMs.
Animal Model: Female Sprague-Dawley rats, 50 days of age, are utilized for this model.[2]
Tumor Induction: A single intraperitoneal injection of N-nitrosomethylurea (NMU) at a dose of 50 mg/kg of body weight is administered to induce mammary tumors.[2]
Treatment: One week following the NMU administration, the rats are randomly assigned to different groups. The control group receives a standard diet, while the treatment groups are given diets supplemented with either arzoxifene or this compound at specified concentrations.[2]
Monitoring and Endpoint:
-
Rats are palpated weekly to monitor for the appearance of mammary tumors.
-
Tumor size is measured using calipers.
-
At 10 weeks post-NMU injection, the rats are euthanized.
-
Mammary tumors are then excised, counted, weighed, and subjected to histological examination.[2]
MCF-7 Cell Proliferation (MTT) Assay
This in vitro assay is employed to assess the direct inhibitory effects of the compounds on human breast cancer cell growth.
Cell Culture: MCF-7 human breast adenocarcinoma cells are maintained in a suitable growth medium.[2]
Treatment: The cells are treated with various concentrations of the test compounds (arzoxifene, this compound) in the presence of a low concentration of 17β-estradiol (e.g., 1 nM) to stimulate proliferation.[2]
Proliferation Assessment: After a 72-hour incubation period, cell viability is determined using a colorimetric method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured on a microplate reader, and the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are calculated.[2]
Mechanism of Action: Targeting the Estrogen Receptor Signaling Pathway
Both arzoxifene and this compound exert their effects as SERMs by binding to the estrogen receptor (ER).[2] This binding leads to conformational changes in the receptor, resulting in tissue-specific estrogenic or anti-estrogenic effects.[2] In breast tissue, both compounds function as ER antagonists.[2] They competitively bind to the estrogen receptor, thereby preventing estrogen from binding and activating it.[2][5] This blockade of estrogen-mediated signaling is a key mechanism in the prevention of hormone receptor-positive breast cancer.
Conclusion
The preclinical data from rat mammary cancer models unequivocally demonstrates the superior efficacy of arzoxifene compared to this compound in a chemopreventive setting. This is characterized by a more pronounced reduction in tumor incidence and multiplicity. While both agents operate through the same primary mechanism of estrogen receptor antagonism, the enhanced potency of arzoxifene suggests it may be a more promising candidate for the prevention of estrogen receptor-positive breast cancer. These findings underscore the importance of continued research and development of next-generation SERMs for breast cancer chemoprevention.
References
Raloxifene and 17β-Estradiol in Ovariectomized Rats: A Comparative Analysis of Effects on Bone Mineral Density
For researchers in the fields of osteoporosis and bone metabolism, the ovariectomized (OVX) rat serves as a crucial preclinical model for studying postmenopausal bone loss. This guide provides a detailed comparison of two key therapeutic agents, raloxifene and 17β-estradiol, on bone mineral density (BMD) in this model. The data presented is compiled from multiple studies to offer a comprehensive overview for scientists and drug development professionals.
Comparative Efficacy on Bone Mineral Density
Both this compound, a selective estrogen receptor modulator (SERM), and 17β-estradiol, a primary female sex hormone, have demonstrated effectiveness in preserving bone mass in estrogen-deficient states. The following tables summarize the quantitative data from various studies, highlighting the experimental conditions and key outcomes.
| Study Reference | Animal Model | Treatment Groups & Dosage | Duration | Key Findings on Bone Mineral Density (BMD) |
| Black et al. (1994) | Ovariectomized Sprague-Dawley rats | - this compound (oral): 0.1-10 mg/kg/day- Ethynyl estradiol (oral): 0.1 mg/kg/day- Vehicle control | 5 weeks | This compound significantly increased BMD in the distal femur and proximal tibia compared to OVX controls, with effects comparable to ethynyl estradiol.[1] |
| Ammann et al. (1994) | Ovariectomized Sprague-Dawley rats | - this compound (oral): 3 mg/kg- Ethynyl estradiol (EE, oral): 0.1 mg/kg- Vehicle control | 6 months | This compound treatment resulted in greater BMD at the proximal tibia and lumbar vertebrae compared to vehicle-treated OVX animals, with positive effects on bone biomechanical properties that were not different from EE treatment.[2] |
| Yilmaz et al. (2010) | Ovariectomized rats | - this compound (subcutaneous): 2 mg/kg- Estradiol (subcutaneous): 30 µg/kg- Vehicle control | 6 weeks | While this study focused on bone turnover markers, it supports the bone-protective effects of both agents by showing a reduction in bone resorption markers.[3][4] |
| Study Reference | Animal Model | Treatment Groups | Duration | Key Findings on Bone Turnover Markers |
| Yilmaz et al. (2010) | Ovariectomized rats | - this compound- Estradiol- Vehicle control | 6 weeks | Ovariectomy significantly elevated urinary deoxypyridinoline (DPD), a bone resorption marker. Both estradiol and this compound treatment significantly reduced DPD levels in OVX rats.[3][4][5] |
| Black et al. (1998) | Ovariectomized rats | - this compound HCl (oral): 3 mg/kg- Ethynyl estradiol (oral): 0.1 mg/kg- Tamoxifen (oral): 3 mg/kg- Alendronate (oral): 3 mg/kg | 3 weeks | Urinary pyridinoline levels, elevated after ovariectomy, were reduced to control values after 2 weeks of treatment with this compound, ethynyl estradiol, tamoxifen, or alendronate.[6] |
Experimental Protocols
A standardized methodology is crucial for the reproducibility of preclinical studies. Below are detailed protocols for key experimental procedures cited in the comparison.
Ovariectomy (OVX) Procedure in Rats
The ovariectomy procedure is a widely accepted method to induce an osteopenic state in rats, mimicking postmenopausal bone loss.[7][8]
-
Animal Model: Female Sprague-Dawley rats, typically 10-12 weeks old, are commonly used.[7] They are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Anesthesia: Anesthesia is induced and maintained using agents like isoflurane or an intraperitoneal injection of pentobarbital sodium.[7][9]
-
Surgical Procedure: A bilateral dorsal incision is made on the back of the rat under sterile conditions. The ovaries are located and ligated before being excised.[9] Sham-operated animals undergo the same procedure without the removal of the ovaries.
-
Post-operative Care: Animals are allowed a recovery period of at least 3 weeks before the commencement of treatment to allow for the stabilization of bone loss.[3][4] A significant decrease in BMD is typically observed 6 to 8 weeks after OVX.[7]
Drug Administration
-
Oral Gavage: For oral administration, compounds like this compound and ethynyl estradiol are typically suspended in a vehicle and administered daily using a gavage needle.
-
Subcutaneous Injection: For subcutaneous delivery, drugs are dissolved in a suitable vehicle and injected at specified intervals. For instance, in one study, this compound (2 mg/kg) and estradiol (30 µg/kg) were injected at two-day intervals for 6 weeks.[3][4][10]
Bone Mineral Density (BMD) Measurement
-
Dual-Energy X-ray Absorptiometry (DXA): DXA is a common and non-invasive method to measure BMD in specific regions of interest, such as the femur and lumbar spine.[7] Rats are anesthetized and positioned supine for scanning.
Visualizing Experimental Design and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. This compound (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and estradiol on bone turnover parameters in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and estradiol on bone turnover parameters in intact and ovariectomized rats | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Time-dependent changes in biochemical bone markers and serum cholesterol in ovariectomized rats: effects of this compound HCl, tamoxifen, estrogen, and alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Bone mineral density changes after ovariectomy in rats as an osteopenic model : stepwise description of double dorso-lateral approach. | Semantic Scholar [semanticscholar.org]
- 9. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
A Head-to-Head In Vitro Comparison of Second and Third-Generation SERMs
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of second and third-generation Selective Estrogen Receptor Modulators (SERMs), supported by experimental data and detailed protocols.
Second and third-generation SERMs represent a significant advancement in endocrine therapy, offering tissue-specific estrogenic or anti-estrogenic effects. This guide provides a comparative in vitro analysis of key performance indicators for prominent second-generation (Raloxifene) and third-generation (Bazedoxifene, Lasofoxifene) SERMs. The data presented herein, derived from various in vitro studies, is intended to inform preclinical research and drug development efforts.
Quantitative Data Summary
The following tables summarize the in vitro performance of second and third-generation SERMs in key assays.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Generation | ERα Binding Affinity (IC50/Ki, nM) | ERβ Binding Affinity (IC50/Ki, nM) | ERβ/ERα Selectivity Ratio |
| This compound | Second | 0.5 | 2.5 | 5.0 |
| Bazedoxifene | Third | 0.34 | 1.9 | 5.59 |
| Lasofoxifene | Third | 0.23 | 0.49 | 2.13 |
Lower IC50/Ki values indicate higher binding affinity.
Table 2: Anti-Proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | Generation | IC50 for Proliferation Inhibition (µM) |
| This compound | Second | 13.7 ± 0.3 |
| Bazedoxifene | Third | Data not available in a directly comparable format |
| Lasofoxifene | Third | Potent inhibition, but specific IC50 values vary across studies |
Table 3: Activity in Ishikawa Endometrial Cancer Cells (Alkaline Phosphatase Assay)
| Compound | Generation | Agonist Activity | Antagonist Activity |
| This compound | Second | Partial Agonist | Antagonist |
| Bazedoxifene | Third | Minimal Agonist | Potent Antagonist |
| Lasofoxifene | Third | Partial Agonist | Potent Antagonist |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a SERM for estrogen receptors (ERα and ERβ) by measuring its ability to displace a radiolabeled estrogen, typically [³H]-estradiol.
Protocol:
-
Receptor Preparation: Recombinant human ERα or ERβ is incubated with varying concentrations of the test SERM.
-
Radioligand Addition: A fixed concentration of [³H]-estradiol is added to the mixture.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand, usually by filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The concentration of the SERM that inhibits 50% of the specific binding of [³H]-estradiol is determined as the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay
This assay assesses the anti-estrogenic activity of SERMs by measuring their ability to inhibit the proliferation of estrogen-dependent MCF-7 breast cancer cells.
Protocol:
-
Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of the test SERM in the presence of a fixed concentration of 17β-estradiol to stimulate proliferation.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or SRB, or by direct cell counting.
-
Data Analysis: The concentration of the SERM that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.
Alkaline Phosphatase (ALP) Assay in Ishikawa Cells
This assay is used to determine the estrogenic (agonist) or anti-estrogenic (antagonist) activity of SERMs in endometrial cells. The Ishikawa human endometrial adenocarcinoma cell line responds to estrogens by increasing the production of alkaline phosphatase.
Protocol:
-
Cell Culture: Ishikawa cells are maintained in an appropriate culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Treatment:
-
Agonist Mode: Cells are treated with various concentrations of the test SERM alone.
-
Antagonist Mode: Cells are treated with various concentrations of the test SERM in the presence of a fixed concentration of 17β-estradiol.
-
-
Incubation: The cells are incubated for 48 to 72 hours.
-
Cell Lysis and ALP Measurement: The cells are lysed, and the alkaline phosphatase activity in the lysate is measured using a chromogenic substrate such as p-nitrophenyl phosphate (pNPP). The absorbance of the resulting colored product is measured spectrophotometrically.
-
Data Analysis:
-
Agonist Activity: The concentration of the SERM that produces 50% of the maximal response (EC50) is determined.
-
Antagonist Activity: The concentration of the SERM that inhibits the estradiol-induced ALP activity by 50% (IC50) is determined.
-
Visualizations
Signaling Pathway
Raloxifene's Anti-Tumor Efficacy in Estrogen Receptor-Negative Cancer: A Comparative Analysis
For Immediate Release
MANAMA, Bahrain – In the landscape of cancer therapeutics, the selective estrogen receptor modulator (SERM) Raloxifene is demonstrating notable anti-tumor effects in estrogen receptor-negative (ER-negative) cancer cells, a challenging cancer subtype to treat. This guide provides a comparative analysis of this compound's efficacy against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
ER-Independent Mechanisms of Action
While traditionally used in ER-positive breast cancers, recent studies have illuminated this compound's ability to impede cancer cell proliferation through mechanisms independent of the estrogen receptor. A key pathway identified is the inhibition of glutamine uptake. In ER-negative breast cancer cells, both this compound and another SERM, Tamoxifen, have been shown to suppress the glutamine transporter ASCT2. This leads to a reduction in glutathione production, inducing oxidative stress and subsequent apoptosis.[1]
Another significant ER-independent mechanism involves the epidermal growth factor receptor (EGFR). In triple-negative breast cancer (TNBC) models, this compound treatment has been associated with a substantial decrease in EGFR expression.[2] This downregulation of EGFR signaling contributes to the inhibition of tumor growth and induction of apoptosis.
Comparative Efficacy in ER-Negative Cell Lines
To contextualize the anti-tumor effects of this compound, this guide presents a comparative analysis with Tamoxifen and the EGFR inhibitor Gefitinib in the ER-negative breast cancer cell line MDA-MB-231.
| Treatment | Metric | Cell Line | Result |
| This compound | Inhibition of Glutamine Uptake | MDA-MB-231 | Dose-dependent inhibition[1] |
| Tamoxifen | Inhibition of Glutamine Uptake | MDA-MB-231 | Dose-dependent inhibition[1] |
| Tamoxifen | IC50 (72h) | MDA-MB-231 | 26.3 µM[3] |
| Tamoxifen | Apoptosis (2.5 µg/mL, 72h) | MDA-MB-231 | ~10%[4][5] |
| Tamoxifen | Apoptosis (5 µg/mL, 72h) | MDA-MB-231 | ~15%[4][5] |
| Gefitinib | IC50 | MDA-MB-231 | 1462.1 µg/mL[6] |
| Gefitinib | Cytotoxicity (15-20 µM) | MDA-MB-231 | Direct cytotoxicity observed[7] |
Synergistic Potential with EGFR Inhibitors
The convergence of this compound's impact on EGFR expression and the established role of EGFR in many cancers has led to investigations into combination therapies. Studies have shown that this compound in combination with the EGFR inhibitor Gefitinib potentiates apoptosis in ER-negative breast cancer cell lines, suggesting a synergistic anti-tumor effect.
In Vivo Validation
Preclinical studies using mouse xenograft models of triple-negative breast cancer have corroborated the in vitro findings. Oral administration of this compound was shown to prevent tumor growth and induce tumor regression. These in vivo effects were linked to decreased microvascular density, reduced proliferation, and a significant increase in apoptosis within the tumors.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on the MDA-MB-231 cell line.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, Tamoxifen, or Gefitinib for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
2. Apoptosis (Annexin V) Assay
This protocol is used to quantify the percentage of apoptotic cells following treatment.
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 6-well plate and treat with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. [³H]-Glutamine Uptake Assay
This protocol measures the rate of glutamine uptake by the cells.
-
Cell Seeding: Seed MDA-MB-231 cells in a 24-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with a sodium-free buffer and then pre-incubate with varying concentrations of this compound or Tamoxifen in the same buffer for 30 minutes.
-
Uptake: Initiate the uptake by adding a buffer containing [³H]-glutamine and sodium.
-
Termination: After a specified time (e.g., 5 minutes), stop the uptake by washing the cells rapidly with ice-cold sodium-free buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter. The protein concentration in each well is determined to normalize the uptake values.
The presented data underscores the potential of this compound as a therapeutic agent for ER-negative cancers, acting through distinct mechanisms from its established role in ER-positive disease. Its ability to inhibit glutamine metabolism and downregulate EGFR signaling, both crucial pathways for cancer cell survival and proliferation, opens new avenues for treatment strategies, including combination therapies. Further research is warranted to fully elucidate its clinical utility in this challenging cancer subtype.
References
- 1. Tamoxifen and this compound suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Sensitivity Evaluation of Two Human Breast Cancer Cell Lines to Tamoxifen through Apoptosis Induction [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib induces apoptosis and decreases telomerase activity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antioxidant Activity of Raloxifene, Tamoxifen, and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activity of two selective estrogen receptor modulators (SERMs), raloxifene and tamoxifen, and the primary female sex hormone, estradiol. The information presented is based on available experimental data to assist researchers in evaluating their potential as antioxidant agents.
Executive Summary
Oxidative stress is a key factor in the pathogenesis of numerous diseases. Consequently, the antioxidant potential of therapeutic agents is of significant interest. Estradiol, a natural estrogen, and the SERMs this compound and tamoxifen, have been investigated for their ability to counteract oxidative damage. This guide summarizes the available in vitro data on their comparative antioxidant efficacy.
A key study directly comparing the three compounds in an identical experimental setting found that This compound is a substantially more potent antioxidant than estradiol or tamoxifen in inhibiting the oxidation of low-density lipoprotein (LDL)[1]. While direct comparative data for other standard antioxidant assays such as DPPH, ABTS, and FRAP are limited in the scientific literature, the existing evidence consistently points to this compound's superior in vitro antioxidant capacity in the context of lipid peroxidation.
Quantitative Data Comparison
The following table summarizes the key quantitative data from a comparative study on the inhibition of copper-mediated LDL oxidation.
| Compound | IC50 for Inhibition of LDL Oxidation (µM) | Relative Potency (Estradiol = 1) |
| This compound | 3.3[1] | ~7.5x |
| Estradiol | 24.6[1] | 1x |
| Tamoxifen | 35.3[1] | ~0.7x |
IC50 (half maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the LDL oxidation. A lower IC50 value indicates a higher antioxidant potency.
Mechanism of Antioxidant Action
The primary mechanism by which these phenolic compounds exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The general mechanism is depicted in the diagram below.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
Inhibition of LDL Oxidation Assay
This assay evaluates the ability of a compound to prevent the oxidation of low-density lipoprotein (LDL) induced by an oxidizing agent, typically copper ions. The extent of oxidation is often quantified by measuring the formation of malondialdehyde (MDA), a product of lipid peroxidation.
Workflow:
Caption: Workflow for the LDL oxidation inhibition assay.
Detailed Steps:
-
LDL Isolation: Isolate LDL from fresh human plasma by sequential ultracentrifugation.
-
Incubation with Test Compounds: Prepare aliquots of the isolated LDL in a suitable buffer. Add varying concentrations of this compound, tamoxifen, or estradiol to the LDL aliquots. A control with no test compound should also be prepared.
-
Oxidation Induction: Initiate lipid peroxidation by adding a solution of copper (II) sulfate (CuSO4) to each aliquot.
-
Incubation: Incubate the samples at 37°C for a predetermined time (e.g., 4 hours).
-
Measurement of Oxidation: Quantify the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) assay. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and measuring the absorbance of the resulting pink-colored product at approximately 532 nm.
-
Data Analysis: Calculate the percentage inhibition of LDL oxidation for each compound concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of LDL oxidation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.
Workflow:
Caption: Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at approximately 593 nm.
Workflow:
Caption: Workflow for the FRAP assay.
Conclusion
Based on the available direct comparative in vitro data, this compound demonstrates significantly higher antioxidant activity than estradiol and tamoxifen in preventing lipid peroxidation. This suggests that this compound may have a greater potential as a protective agent against oxidative damage in biological systems where lipid peroxidation is a key pathological mechanism. It is important to note that the antioxidant activity of these compounds can be influenced by the specific experimental conditions and the type of oxidative stressor. Further direct comparative studies using a wider range of in vitro antioxidant assays are warranted to provide a more complete understanding of their relative antioxidant profiles. The complex effects of tamoxifen, which in some contexts can induce oxidative stress, also highlight the need for careful evaluation of its net impact on cellular redox status.
References
Confirming Estrogen Receptor-Mediated Effects of Raloxifene Using ER Antagonists: A Comparative Guide
This guide provides a comparative analysis of experimental approaches to confirm that the cellular effects of raloxifene are mediated through the estrogen receptor (ER). By utilizing ER antagonists, such as fulvestrant (ICI 182,780), researchers can elucidate the specific ER-dependent mechanisms of action of this selective estrogen receptor modulator (SERM). This guide is intended for researchers, scientists, and drug development professionals.
This compound exhibits tissue-specific agonist and antagonist activities by binding to estrogen receptors, primarily ERα and ERβ.[1] To verify that a biological effect of this compound is ER-dependent, a common experimental strategy is to co-administer an ER antagonist. If the antagonist blocks the effect of this compound, it provides strong evidence for an ER-mediated mechanism. Fulvestrant is a pure ER antagonist that binds to the ER and promotes its degradation, making it a valuable tool for these studies.[2]
Comparative Data on the Effects of this compound and ER Antagonists
The following tables summarize quantitative data from key experiments demonstrating the ER-mediated effects of this compound by comparing its activity alone and in the presence of an ER antagonist.
Table 1: Effect of this compound and Fulvestrant on Breast Cancer Cell Viability (MCF-7)
| Treatment Group | Concentration | Cell Viability (% of Control) | Reference |
| Control (Vehicle) | - | 100% | [3] |
| This compound | 10 µM | ~50% | [3] |
| This compound | 20 µM | ~40% | [3] |
| Fulvestrant | 100 nM | Induces proliferation arrest | [2] |
| This compound + Fulvestrant | 1 µM Ral + 100 nM Ful | Blocks this compound-induced growth | [4] |
Table 2: Regulation of Estrogen-Responsive Gene Expression (TFF1/pS2) in MCF-7 Cells
| Treatment Group | Concentration | TFF1/pS2 mRNA Expression (Fold Change vs. Control) | Reference |
| Control (Vehicle) | - | 1 | [5] |
| Estradiol (E2) | 10 nM | Strong induction | [5] |
| This compound | 1 µM | Partial agonist/antagonist activity | [6] |
| Fulvestrant (ICI 182,780) | 100 nM | Pure antagonist, blocks E2 effect | [4][6] |
| This compound + Fulvestrant | 1 µM Ral + 100 nM ICI 182,780 | Antagonistic effect observed | [4] |
Table 3: Effect of this compound and Fulvestrant on ERα Protein Levels in MCF-7 Cells
| Treatment Group | Time Point | ERα Protein Level (% of Control) | Reference |
| Control (Vehicle) | 6 hours | 100% | [2] |
| Estradiol (E2) | 6 hours | Time-dependent reduction | [2] |
| Fulvestrant | 6 hours | ~34% | [2] |
| This compound | 24 hours | No significant change | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound, with and without an ER antagonist, on the viability of ER-positive breast cancer cells (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound hydrochloride
-
Fulvestrant (ICI 182,780)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM), fulvestrant (e.g., 100 nM), or a combination of both for 48-72 hours.[3][9] A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (Quantitative Real-Time PCR for TFF1/pS2)
This protocol measures the effect of this compound on the expression of an estrogen-responsive gene, TFF1 (also known as pS2), in the presence or absence of an ER antagonist.
Materials:
-
MCF-7 cells
-
This compound hydrochloride
-
Fulvestrant (ICI 182,780)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TFF1 and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound, fulvestrant, or a combination for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[12][13]
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling profile includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.[11][12]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method, normalizing the expression of TFF1 to the housekeeping gene.[13]
Western Blot Analysis for ERα Protein
This protocol is used to determine the effect of this compound and fulvestrant on the protein levels of ERα.
Materials:
-
MCF-7 cells
-
This compound hydrochloride
-
Fulvestrant (ICI 182,780)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat MCF-7 cells as described above, then lyse the cells in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a membrane.[7]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against ERα and a loading control overnight at 4°C.[7]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow for confirming the ER-mediated effects of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and ICI182,780 increase estrogen receptor-alpha association with a nuclear compartment via overlapping sets of hydrophobic amino acids in activation function 2 helix 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of pS2 gene expression by affinity labeling and reversibly binding estrogens and antiestrogens: comparison of effects on the native gene and on pS2-chloramphenicol acetyltransferase fusion genes transfected into MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Function Relationships of the this compound-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Controlled release of this compound by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. TFF-1 Functions to Suppress Multiple Phenotypes Associated with Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downregulation of the Tumor Suppressor TFF1 Is Required during Induction of Colon Cancer Progression by L1 - PMC [pmc.ncbi.nlm.nih.gov]
Raloxifene's Dichotomy: A Comparative Guide to its Effects on ERα and ERβ Expressing Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Raloxifene, a selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile, acting as either an estrogen receptor (ER) agonist or antagonist depending on the target tissue and the predominant ER isoform present. This guide provides a comprehensive comparison of the differential effects of this compound on cancer cells expressing estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound's Effects
The cellular response to this compound is highly dependent on the relative expression levels of ERα and ERβ. The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and proliferation in various cancer cell lines, categorized by their ER expression status.
Table 1: Effect of this compound on Cancer Cell Viability (IC50/EC50 Values)
| Cell Line | Cancer Type | ERα Status | ERβ Status | This compound IC50/EC50 | Reference |
| MCF-7 | Breast Cancer | Positive | Low/Negative | ~1 µM (IC50) | [1] |
| MDA-MB-231 | Breast Cancer | Negative | Positive | 9.6-11.2 µM (EC50) | [2] |
| T47D | Breast Cancer | Positive | Low/Negative | Not explicitly stated, but sensitive | [3] |
| PC3 | Prostate Cancer | Positive | Positive | 11.6 ± 0.5 µM (EC50) | [4] |
| DU-145 | Prostate Cancer | Negative | Positive | > 50 µM (EC50) | [5] |
| LNCaP | Prostate Cancer | Negative | Positive | Dose-dependent decrease in viability (10⁻⁹ to 10⁻⁶ M) | [6] |
| HCT-116 | Colon Cancer | Negative | Positive | ~6 µM (IC50) | [7] |
| HCT8 | Colon Cancer | Not specified | Not specified | Lethal at 10 µM | [8] |
| Hep-G2 | Liver Cancer | Not specified | Not specified | 50.488 - 53.858 µM (IC50) | [9] |
| 7721 | Liver Cancer | Not specified | Not specified | 50.488 - 53.858 µM (IC50) | [9] |
| Huh-7 | Liver Cancer | Not specified | Not specified | 50.488 - 53.858 µM (IC50) | [9] |
Table 2: Differential Effects of this compound on Apoptosis and Proliferation
| Cell Line | Cancer Type | ERα/ERβ Status | This compound Concentration | Effect on Apoptosis | Effect on Proliferation (Ki67) | Reference |
| PC3 | Prostate Cancer | ERα+/ERβ+ | 10⁻⁶ M | Increased nuclear fragmentation and caspase-8 activation | Not specified | [10] |
| DU-145 | Prostate Cancer | ERα-/ERβ+ | 10⁻⁶ M | Increased nuclear fragmentation and caspase-9 activation | Not specified | [10] |
| LNCaP | Prostate Cancer | ERα-/ERβ+ | 10⁻⁹ to 10⁻⁶ M | Dose-dependent increase in apoptosis (caspase-9 activation) | Not specified | [6] |
| EPN | Prostate Cancer | ERα+/ERβ+ | Not specified | Increased apoptosis | Not specified | [11] |
| CPEC | Prostate Cancer | ERα-/ERβ+ (low) | Not specified | Weak apoptosis | Not specified | [11] |
| ER-positive Breast Cancer (clinical trial) | Breast Cancer | ER+ | 60 mg/day | No significant effect | 21% decrease in Ki67 | [12] |
| ER-negative Breast Cancer (clinical trial) | Breast Cancer | ER- | 60 mg/day | No significant effect | No significant effect | [12] |
| MDA-MB-468 (in vivo) | Breast Cancer (TNBC) | ER- | 0.85 mg/kg | 7-fold increase in TUNEL-positive cells | 54% decrease in proliferation | [13] |
Signaling Pathways Modulated by this compound
The differential actions of this compound are mediated through distinct signaling cascades in ERα and ERβ expressing cells.
In ERα-positive cells , particularly in the context of breast cancer, this compound generally acts as an antagonist, inhibiting estrogen-driven proliferation. However, in certain cellular contexts, such as cervical cancer cells, this compound can act as an agonist through a "tethering" mechanism. In this pathway, the this compound-ERα complex does not bind directly to estrogen response elements (EREs) on DNA but instead interacts with other transcription factors, such as AP-1. This interaction can lead to the activation of specific genes.
In contrast, in many ERβ-expressing cancer cells (e.g., prostate and colon cancer), this compound often exhibits pro-apoptotic and anti-proliferative effects. The signaling mechanisms can be complex and may involve both genomic and non-genomic pathways. One proposed mechanism involves the G protein-coupled estrogen receptor (GPER), which can be activated by this compound, leading to the activation of the ERK signaling pathway and subsequent downstream effects on gene expression.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the effects of this compound.
Cell Viability and Proliferation Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.[14] The plates are then incubated for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
Ki67 Immunohistochemistry: Ki67 is a nuclear protein associated with cellular proliferation.
-
Tissue Preparation: Tumor biopsies are fixed in formalin and embedded in paraffin.
-
Sectioning and Staining: Thin sections of the tissue are cut and mounted on slides. The slides are then deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Antibody Incubation: The sections are incubated with a primary antibody against Ki67, followed by a secondary antibody conjugated to a detection system (e.g., horseradish peroxidase).
-
Visualization and Quantification: The staining is visualized using a chromogen, and the percentage of Ki67-positive cells is determined by counting a predefined number of tumor cells.[12]
-
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Tissue/Cell Preparation: Cells or tissue sections are fixed and permeabilized.
-
Enzymatic Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated labels are detected using a fluorescently labeled antibody or streptavidin conjugate.
-
Microscopy and Quantification: The apoptotic cells are visualized using a fluorescence microscope, and the percentage of TUNEL-positive cells is quantified.[13]
-
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis.
-
Cell Lysis: Treated and control cells are lysed to release cellular proteins.
-
Substrate Incubation: The cell lysates are incubated with a specific caspase substrate conjugated to a colorimetric or fluorometric reporter.
-
Signal Measurement: The cleavage of the substrate by active caspases releases the reporter, which can be quantified using a spectrophotometer or fluorometer. Specific kits are available for different caspases (e.g., caspase-3, -8, -9).
-
Gene and Protein Expression Analysis
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).[15]
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., ERα, ERβ, p-ERK).[15][16] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[15] The expression of the target protein is often normalized to a loading control (e.g., β-actin or GAPDH).
-
-
Chromatin Immunoprecipitation (ChIP) Assay: This method is used to investigate the interaction of proteins with specific DNA sequences in the cell.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.[17][18]
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.[17]
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., ERα) is used to immunoprecipitate the protein-DNA complexes.[18]
-
DNA Purification: The cross-links are reversed, and the DNA is purified.[18]
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, indicating the binding of the protein to those regions.[17]
-
Conclusion
The differential effects of this compound on cancer cells are intricately linked to the expression and interplay of ERα and ERβ. In ERα-dominant cancers, such as many breast cancers, this compound's antagonistic properties are key to its therapeutic benefit. Conversely, in cancers where ERβ is the predominant isoform, such as certain prostate and colon cancers, this compound can induce apoptosis and inhibit proliferation through distinct signaling pathways. A thorough understanding of the ERα/ERβ status of a tumor is therefore crucial for predicting the response to this compound and for the development of more targeted and effective cancer therapies. The experimental data and protocols presented in this guide provide a valuable resource for researchers and clinicians working to unravel the complexities of SERM action in oncology.
References
- 1. wcrj.net [wcrj.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Tumor Growth and Metastasis in an Orthotopic Model of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a selective estrogen receptor modulator, induces apoptosis in androgen-responsive human prostate cancer cell line LNCaP through an androgen-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Growth response of colon cancer cell lines to selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a mixed estrogen agonist/antagonist, induces apoptosis in androgen-independent human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound reduces triple-negative breast cancer tumor growth and decreases EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlled release of this compound by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Structure-Function Relationships of the this compound-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Cross-Validation of Raloxifene's Efficacy in Preclinical Animal Models of Osteoporosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skeletal effects of raloxifene, a selective estrogen receptor modulator (SERM), across various preclinical animal models of osteoporosis. The data presented herein is intended to offer a cross-validation of its therapeutic potential and to inform future research and development in the field of metabolic bone disease.
Introduction to this compound and Its Mechanism of Action
This compound is a second-generation SERM approved for the prevention and treatment of postmenopausal osteoporosis.[1] Its therapeutic efficacy stems from its tissue-selective estrogenic activity; it acts as an estrogen agonist in bone and on lipid metabolism, while functioning as an estrogen antagonist in breast and uterine tissues.[1][2] This selective profile allows this compound to reduce bone resorption and preserve bone mass without the proliferative risks associated with conventional estrogen replacement therapy.[2]
In bone, this compound binds to both estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ).[1] This interaction modulates the expression of various cytokines involved in bone remodeling. Notably, it suppresses pro-resorptive cytokines like Interleukin-6 (IL-6) and activates anti-resorptive factors such as Transforming Growth Factor-beta3 (TGF-β3).[1] This cascade of events ultimately inhibits osteoclast differentiation and activity, thereby slowing the rate of bone turnover and preserving skeletal integrity.[1]
Figure 1: this compound's Signaling Pathway in Bone Tissue.
Comparative Efficacy of this compound Across Animal Models
The following sections and tables summarize the quantitative effects of this compound on bone mineral density (BMD), biomechanical strength, and bone turnover markers in various established animal models of osteoporosis.
Estrogen Deficiency Model: Ovariectomized (OVX) Rat
The ovariectomized (OVX) rat is the most widely used and FDA-endorsed preclinical model for postmenopausal osteoporosis, mimicking the accelerated bone loss that follows estrogen withdrawal.
Table 1: Effects of this compound in Ovariectomized (OVX) Rat Models
| Parameter | Anatomical Site | Dosage & Duration | Key Findings (this compound vs. OVX Control) |
| Bone Mineral Density | Lumbar Vertebrae | 3 mg/kg/day (oral) for 6 months | Significantly increased BMD compared to OVX controls.[3] |
| Proximal Tibia | 3 mg/kg/day (oral) for 6 months | Significantly increased BMD compared to OVX controls.[3] | |
| Distal Femur | 0.1-10 mg/kg/day (oral) for 5 weeks | Significantly greater BMD than OVX controls (ED50: 0.03-0.3 mg/kg).[2] | |
| Biomechanical Strength | Lumbar Vertebrae | 3 mg/kg/day (oral) for 6 months | Greater ultimate load (strength) compared to OVX controls.[3] |
| Femoral Neck | 3 mg/kg/day (oral) for 6 months | Greater ultimate load (strength) compared to OVX controls.[3] | |
| Tibia (Metaphysis) | 1.0 mg/kg/day (oral) for 16 weeks (post-fracture) | Improved biomechanical properties (Yield Load) in fracture healing compared to OVX. | |
| Bone Turnover Markers | Urinary DPD (Resorption) | 2 mg/kg (s.c.) for 6 weeks | Remarkably reduced DPD levels, indicating decreased bone resorption.[4][5] |
| Serum Osteocalcin (Formation) | 2 mg/kg (s.c.) for 6 weeks | Conflicting effects reported, with some studies showing no significant change.[4][5] |
Androgen Deficiency Model: Orchidectomized (ORX) Male Rodent
Orchidectomy, or castration, in male rodents induces testosterone deficiency, leading to bone loss. This model is used to study male osteoporosis.
Table 2: Effects of this compound in Orchidectomized (ORX) Rodent Models
| Parameter | Anatomical Site | Species & Dosage | Key Findings (this compound vs. ORX Control) |
| Bone Mineral Density | Total BMD (Tibia) | Rat; dosage not specified | Significant enhancement in total BMD (788.3 ± 97.24 mg/cm³) vs. ORX control (701.1 ± 129.5 mg/cm³).[6] |
| Trabecular BMD (Tibia) | Rat; dosage not specified | Significant preservation of trabecular density (186.4 ± 51.42 mg/cm³) vs. ORX control (135.8 ± 13.24 mg/cm³).[6] | |
| Femur | Mouse; dosage not specified | Completely prevented the castration-induced decrease in bone density (1.40 ± 0.01 g/ml vs. 1.36 ± 0.04 g/ml in ORX).[7] | |
| Biomechanical Strength | Tibia (Metaphysis) | Rat; dosage not specified | Significantly higher maximum force (111.0 ± 10.9 N) and yield load (83.3 ± 16.5 N) vs. ORX controls (76.7 ± 12.5 N and 39.5 ± 15.5 N, respectively).[6] |
Age-Related Osteoporosis Model: Aged Ovariectomized (OVX) Rat
This model combines estrogen deficiency with advanced age to better represent osteoporosis in older postmenopausal women.
Table 3: Effects of this compound in Aged Ovariectomized (OVX) Rat Models
| Parameter | Anatomical Site | Dosage & Duration | Key Findings (this compound vs. Aged OVX Control) |
| Bone Mineral Density | Femoral Neck | 1 mg/kg/day (oral) for 120 days | Significant improvement in areal BMD. |
| Biomechanical Strength | Femoral Neck | 1 mg/kg/day (oral) for 120 days | Significant improvement in bone strength. |
| Bone Turnover Markers | Plasma Osteocalcin (Formation) | 1 mg/kg/day (oral) for 120 days | Significant decrease in osteocalcin levels. |
| Plasma OPG (Anti-resorptive) | 1 mg/kg/day (oral) for 120 days | Significant decrease in osteoprotegerin levels. |
Glucocorticoid-Induced and Immobilization-Induced Osteoporosis Models
Experimental Protocols and Methodologies
A standardized experimental workflow is crucial for the valid comparison of results across different studies. The following protocol represents a typical design for evaluating the efficacy of this compound in an osteoporosis animal model.
Figure 2: Typical Experimental Workflow for Preclinical this compound Studies.
Key Methodological Details:
-
Animal Model: The choice of animal (typically Sprague-Dawley or Wistar rats) and the method of osteoporosis induction (e.g., surgical ovariectomy) are foundational. A sham-operated group serves as a healthy control.
-
Treatment Administration: this compound is commonly administered daily via oral gavage at doses ranging from 0.1 to 10 mg/kg. A vehicle-treated osteoporosis group is essential for comparison.
-
Duration: Treatment periods typically range from 5 weeks to 6 months to allow for measurable changes in bone parameters.[2][3]
-
Bone Mineral Density (BMD) Analysis: Dual-energy X-ray absorptiometry (DEXA) or peripheral quantitative computed tomography (pQCT) are standard methods for measuring areal and volumetric BMD, respectively, at sites like the femur and lumbar spine.
-
Biomechanical Testing: Three-point or four-point bending tests are performed on excised bones (e.g., femur) to determine key strength indicators such as ultimate load, stiffness, and yield load.[6]
-
Bone Turnover Markers: Serum and urine samples are analyzed using ELISA or radioimmunoassay to quantify markers of bone formation (e.g., osteocalcin, P1NP) and resorption (e.g., CTX, DPD).[4]
Conclusion and Future Directions
The available preclinical data robustly demonstrates that this compound is effective in mitigating bone loss and preserving skeletal integrity in animal models of osteoporosis driven by sex hormone deficiency (both estrogen and androgen) and aging. Its consistent positive effects on bone mineral density and biomechanical strength in these models provide a strong rationale for its clinical use in postmenopausal and potentially male osteoporosis.
However, a significant knowledge gap exists regarding its efficacy in glucocorticoid-induced and immobilization-induced osteoporosis at the preclinical level. Future studies should prioritize investigating the effects of this compound in these models to broaden its validated therapeutic scope and to better understand its mechanism of action across different osteoporotic etiologies. Such research would be invaluable for drug development professionals seeking to reposition or develop novel SERMs for a wider range of skeletal disorders.
References
- 1. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and estradiol on bone turnover parameters in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of testosterone, this compound and estrogen replacement on the microstructure and biomechanics of metaphyseal osteoporotic bones in orchiectomized male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raloxifen prevents bone loss in castrated male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for prevention of glucocorticoid-induced bone loss: a 12-month randomised double-blinded placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound analog LY117018 enhances the regeneration of sciatic nerve in ovariectomized female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Side Effect Profiles of Raloxifene and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term side effect profiles of two selective estrogen receptor modulators (SERMs), raloxifene and tamoxifen. The information presented is based on data from significant long-term clinical trials, with a primary focus on the Study of Tamoxifen and this compound (STAR) trial. This document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the quantitative data on the long-term side effects of this compound and tamoxifen, primarily derived from the STAR trial, a large-scale, randomized, double-blind study.[1]
| Side Effect Category | Tamoxifen | This compound | Risk Ratio (RR) / Odds Ratio (OR) | Key Findings | Citations |
| Endometrial Cancer | 36 of 4,732 women with a uterus | 23 of 4,712 women with a uterus | RR: 0.62 (95% CI: 0.35–1.08) | This compound was associated with a lower risk of uterine cancers compared to tamoxifen.[2] A separate case-control study found that tamoxifen users had three times the odds of developing endometrial cancer compared to this compound users. | [2][3][4][5][6][7] |
| Thromboembolic Events | Both drugs increase the risk of thromboembolic events.[8][9] However, this compound showed a more favorable profile. | [8][9] | |||
| Deep Vein Thrombosis (DVT) | 118 of 9,736 women | 86 of 9,754 women | 28% fewer with this compound | Women taking this compound had a significantly lower number of deep-vein thromboses. | [10] |
| Pulmonary Embolism (PE) | 84 of 9,736 women | 68 of 9,754 women | 20% fewer with this compound | The incidence of pulmonary embolisms was also lower in the this compound group. | [10] |
| Cataracts | 739 of 9,736 women | 603 of 9,754 women | ~20% less likely with this compound | Women taking this compound were less likely to develop cataracts compared to those on tamoxifen. | [11] |
| Bone Fractures | 104 of 9,726 women | 96 of 9,745 women | Similar incidence | The numbers of bone fractures of the hip, wrist, and spine were similar between the two groups in the STAR trial.[11] Both drugs have shown to preserve bone mineral density in postmenopausal women. | [11][12][13][14][15][16] |
| Vasomotor Symptoms (Hot Flashes) | Reported as a common side effect | Reported as a common side effect | Symptom severity differed | While both drugs can cause hot flashes, some studies suggest differences in the severity of various menopausal symptoms between the two.[10] | [10][17] |
| Other Gynecological Issues | Higher incidence of vaginal discharge and bleeding | Lower incidence compared to tamoxifen | - | Tamoxifen is associated with a higher rate of benign uterine issues. | [10][18] |
| Musculoskeletal Problems | Lower incidence reported | Higher incidence of musculoskeletal problems and dyspareunia reported | - | Women on this compound reported more musculoskeletal issues. | [10] |
Experimental Protocols: The STAR Trial (NSABP P-2)
The primary source of comparative long-term data is the National Surgical Adjuvant Breast and Bowel Project (NSABP) P-2 trial, also known as the Study of Tamoxifen and this compound (STAR).[19][20][21][22]
Study Design: The STAR trial was a prospective, randomized, double-blind clinical trial involving 19,747 postmenopausal women at increased risk for breast cancer.[1][3][19][23][24] Participants were randomly assigned to receive either 20 mg of tamoxifen daily or 60 mg of this compound daily for five years.[3][5]
Participant Eligibility Criteria: Eligible participants were postmenopausal women who:
-
Were at least 35 years of age.[23]
-
Had a 5-year predicted breast cancer risk of at least 1.66% as determined by the modified Gail model.[19][21][22][23]
-
Had not taken tamoxifen, this compound, hormone replacement therapy, oral contraceptives, or androgens for at least the preceding three months.[3]
Data Collection and Side Effect Monitoring: Participants underwent regular follow-up examinations. The monitoring plan was designed to detect statistically significant differences in the incidence of invasive breast cancer as the primary endpoint.[3] Secondary endpoints included the incidence of other cancers (such as uterine cancer), thromboembolic events, cataracts, and bone fractures.[24] Data on other side effects and quality of life were also collected through questionnaires.[10] An independent data monitoring committee reviewed the trial's progress and safety data.[3]
Mandatory Visualizations
Signaling Pathways
The differential side effect profiles of this compound and tamoxifen can be attributed to their tissue-specific estrogen receptor agonist and antagonist activities.
Caption: Differential SERM action in the endometrium.
Caption: Agonistic SERM action in bone tissue.
Experimental Workflow
Caption: Workflow of the STAR Clinical Trial.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Differential impact of tamoxifen and aromatase inhibitors on thrombin generation: the prospective HEMOBREAST cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NSABP Study of Tamoxifen and this compound (STAR) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor-mediated effects of tamoxifen on human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Results of the Study of Tamoxifen and this compound (STAR) Released: Osteoporosis Drug this compound Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Impact of this compound or Tamoxifen Use on Endometrial Cancer Risk: A Population-Based Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Breast Cancer Prevention: Tamoxifen and this compound | American Cancer Society [cancer.org]
- 10. The Study of Tamoxifen and this compound (STAR): Questions and Answers - NCI [cancer.gov]
- 11. Signaling by estrogens and tamoxifen in the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ovid.com [ovid.com]
- 14. Long-term effects of this compound on bone mineral density, bone turnover, and serum lipid levels in early postmenopausal women: three-year data from 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Does long-term administration of tamoxifen affect bone mineral density? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NSABP P-2; Study of Tamoxifen and this compound (STAR) for the Prevention of Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 18. researchgate.net [researchgate.net]
- 19. cancernetwork.com [cancernetwork.com]
- 20. The effect of tamoxifen and this compound on estrogen metabolism and endometrial cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. arrangoizmd.com [arrangoizmd.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Effects of tamoxifen vs this compound on the risk of developing invasive breast cancer and other disease outcomes: the NSABP Study of Tamoxifen and this compound (STAR) P-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Osteoporosis Research: A Comparative Guide to Raloxifene Alternatives
For researchers, scientists, and drug development professionals dedicated to advancing the understanding and treatment of osteoporosis, the selection of appropriate therapeutic agents for preclinical and clinical investigation is a critical decision. Raloxifene, a selective estrogen receptor modulator (SERM), has long been a benchmark in the field. However, a diverse array of alternative compounds with distinct mechanisms of action now offers a broader toolkit for exploring bone biology and developing next-generation therapies. This guide provides a comprehensive comparison of key alternatives to this compound, supported by experimental data and detailed methodologies to inform your research.
This comparative guide delves into the performance of several key alternatives to this compound, categorized by their mechanism of action: other SERMs, bisphosphonates, RANKL inhibitors, and anabolic agents. We present a synthesis of data from pivotal clinical trials, focusing on efficacy in fracture risk reduction and improvement in bone mineral density (BMD), alongside a summary of their primary mechanisms.
Quantitative Efficacy Comparison of this compound Alternatives
The following tables summarize the efficacy of various osteoporosis treatments in postmenopausal women, providing a quantitative comparison of their performance in reducing fracture risk and increasing bone mineral density.
Table 1: Vertebral Fracture Risk Reduction
| Drug Class | Drug | Clinical Trial | Dosage | Duration | Vertebral Fracture Risk Reduction vs. Placebo |
| SERM | This compound | MORE | 60 mg/day | 3 years | 30-50%[1] |
| Bazedoxifene | - | 20 mg/day | 3 years | 42%[2][3] | |
| Lasofoxifene | PEARL | 0.5 mg/day | 3 years | 42%[1] | |
| Bisphosphonate | Alendronate | FIT | 10 mg/day | 3 years | 47% (morphometric)[4][5] |
| RANKL Inhibitor | Denosumab | FREEDOM | 60 mg every 6 months | 3 years | 68%[1][6][7] |
| Anabolic Agent | Teriparatide | FPT | 20 µ g/day | 19 months (median) | 65% (new radiographic)[1] |
| Romosozumab | FRAME | 210 mg monthly | 1 year | 73%[8] |
Table 2: Non-Vertebral Fracture Risk Reduction
| Drug Class | Drug | Clinical Trial | Dosage | Duration | Non-Vertebral Fracture Risk Reduction vs. Placebo |
| SERM | This compound | MORE | 60 mg/day | 3 years | Not significant in the overall population[1] |
| Bazedoxifene | - | 20 mg/day | 3 years | Not significant (Significant in high-risk subgroup)[2][3] | |
| Lasofoxifene | PEARL | 0.5 mg/day | 5 years | 22%[1] | |
| Bisphosphonate | Alendronate | FIT | 10 mg/day | 3 years | 28% (clinical)[4] |
| RANKL Inhibitor | Denosumab | FREEDOM | 60 mg every 6 months | 3 years | 20%[1][6][7] |
| Anabolic Agent | Teriparatide | FPT | 20 µ g/day | 19 months (median) | 53% (fragility)[1] |
| Romosozumab | FRAME | 210 mg monthly | 1 year | Not statistically significant in the overall study population |
Table 3: Bone Mineral Density (BMD) Increase at the Lumbar Spine
| Drug Class | Drug | Clinical Trial | Dosage | Duration | Lumbar Spine BMD Increase vs. Placebo |
| SERM | This compound | MORE | 60 mg/day | 3 years | ~2.6% |
| Bazedoxifene | SMART-1 & 5 | 20 mg/day (with CEE) | 1 year | 2.3-2.4%[9] | |
| Lasofoxifene | PEARL | 0.5 mg/day | 3 years | ~3.3%[10] | |
| Bisphosphonate | Alendronate | FIT | 10 mg/day | 3 years | ~6.2% |
| RANKL Inhibitor | Denosumab | FREEDOM | 60 mg every 6 months | 3 years | ~9.2% |
| Anabolic Agent | Teriparatide | - | 20 µ g/day | 18 months | ~9.7% |
| Romosozumab | FRAME | 210 mg monthly | 1 year | ~13.3% |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these osteoporosis drugs are rooted in their distinct molecular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound: Selective Estrogen Receptor Modulation
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor (ERα/ERβ)", fillcolor="#FBBC05", fontcolor="#202124"]; Bone [label="Bone Cell\n(Osteoblast/Osteoclast Precursor)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TGFb3 [label="↑ TGF-β3 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; IL6 [label="↓ IL-6 Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Osteoclast_Activity [label="↓ Osteoclast\nDifferentiation & Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bone_Resorption [label="↓ Bone Resorption", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Osteoblast_Activity [label="↑ Osteoblast Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bone_Formation [label="↑ Bone Formation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> ER [label="Binds to"]; ER -> Bone [label="Acts on"]; Bone -> TGFb3; Bone -> IL6; TGFb3 -> Osteoclast_Activity; IL6 -> Osteoclast_Activity; Osteoclast_Activity -> Bone_Resorption; ER -> Osteoblast_Activity; Osteoblast_Activity -> Bone_Formation; }
Caption: this compound's mechanism of action in bone cells.
Denosumab: RANKL Inhibition
// Nodes Denosumab [label="Denosumab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RANKL [label="RANKL", fillcolor="#FBBC05", fontcolor="#202124"]; RANK [label="RANK Receptor\n(on Osteoclast Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Osteoclastogenesis [label="↓ Osteoclast\nFormation, Function, Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Resorption [label="↓ Bone Resorption", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Denosumab -> RANKL [label="Binds & Neutralizes"]; RANKL -> RANK [style=dashed, color="#5F6368", label="Binding Blocked"]; RANK -> Signaling [label="Activates"]; Signaling -> Osteoclastogenesis; Osteoclastogenesis -> Bone_Resorption; }
Caption: Denosumab's inhibition of the RANKL pathway.
Teriparatide: PTH Receptor Agonism
// Nodes Teriparatide [label="Teriparatide\n(PTH Analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTH1R [label="PTH1 Receptor\n(on Osteoblasts)", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↑ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="↑ Gene Transcription\n(Bone Formation Genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoblast_Activity [label="↑ Osteoblast\nDifferentiation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bone_Formation [label="↑ Bone Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Teriparatide -> PTH1R [label="Binds to"]; PTH1R -> AC [label="Activates"]; AC -> cAMP; cAMP -> PKA [label="Activates"]; PKA -> Gene_Transcription; Gene_Transcription -> Osteoblast_Activity; Osteoblast_Activity -> Bone_Formation; }
Caption: Teriparatide's anabolic signaling in osteoblasts.
Romosozumab: Sclerostin Inhibition and Wnt Pathway Activation
// Nodes Romosozumab [label="Romosozumab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sclerostin [label="Sclerostin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LRP5_6 [label="LRP5/6 Co-receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt [label="Wnt Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Signaling [label="Wnt Signaling Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Catenin [label="↑ β-catenin Stabilization\n& Nuclear Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="↑ Osteogenic\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bone_Formation [label="↑ Bone Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bone_Resorption [label="↓ Bone Resorption", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Romosozumab -> Sclerostin [label="Binds & Inhibits"]; Sclerostin -> LRP5_6 [style=dashed, color="#5F6368", label="Inhibition Blocked"]; Wnt -> Frizzled [label="Binds"]; Wnt -> LRP5_6 [label="Binds"]; {Frizzled, LRP5_6} -> Wnt_Signaling [label="Activates"]; Wnt_Signaling -> Beta_Catenin; Beta_Catenin -> Gene_Expression; Gene_Expression -> Bone_Formation; Wnt_Signaling -> Bone_Resorption; }
Caption: Romosozumab's dual effect on bone remodeling.
Experimental Protocols
Detailed methodologies are essential for the replication and critical evaluation of research findings. Below are summaries of the key experimental protocols employed in the pivotal clinical trials cited in this guide.
Bone Mineral Density (BMD) Measurement
-
Method: Dual-Energy X-ray Absorptiometry (DXA) is the standard method for measuring BMD in clinical trials.[11][12][13]
-
Procedure:
-
Patient Preparation: Patients are typically asked to lie flat on a padded table. No special preparation is usually required, but patients may be asked to avoid calcium supplements on the day of the exam.
-
Scanning: A C-arm containing an X-ray source and a detector is passed over the skeletal sites of interest, most commonly the lumbar spine (posteroanterior projection) and the hip (femoral neck and total hip).[12]
-
Data Acquisition: The machine emits X-rays at two different energy levels. The amount of X-ray that passes through the bone is measured by the detector.
-
Analysis: Software calculates the bone mineral content (in grams) and the area of the scanned region (in square centimeters) to determine the areal BMD (in g/cm²).[11]
-
Reporting: Results are typically reported as absolute BMD values, T-scores (comparison to a young, healthy adult reference population), and Z-scores (comparison to an age- and sex-matched reference population).[11] For monitoring changes over time, the same DXA machine should be used for all scans to ensure consistency.[12]
-
-
// Nodes Patient_Prep [label="Patient Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Positioning [label="Patient Positioning on DXA Table", fillcolor="#F1F3F4", fontcolor="#202124"]; Scan_Acquisition [label="Scan Acquisition\n(Lumbar Spine & Hip)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Software Analysis of\nBone Mineral Content & Area", fillcolor="#FBBC05", fontcolor="#202124"]; BMD_Calculation [label="Calculation of BMD (g/cm²)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reporting [label="Reporting of BMD,\nT-scores, & Z-scores", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Patient_Prep -> Positioning; Positioning -> Scan_Acquisition; Scan_Acquisition -> Data_Analysis; Data_Analysis -> BMD_Calculation; BMD_Calculation -> Reporting; }
Caption: Standard workflow for BMD measurement using DXA.
Bone Turnover Marker Analysis
-
Markers:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying serum PINP and CTX levels.
-
General ELISA Protocol (Sandwich ELISA for PINP):
-
Sample Collection and Preparation: Blood samples are collected from patients, typically in the morning after an overnight fast to minimize diurnal variation, especially for CTX. Serum is separated by centrifugation.[16][17][18]
-
Coating: Microplate wells are pre-coated with a capture antibody specific for PINP.
-
Incubation: Patient serum samples and standards of known PINP concentrations are added to the wells and incubated. PINP in the samples binds to the capture antibody.
-
Washing: The wells are washed to remove unbound substances.
-
Detection: A biotin-conjugated detection antibody specific for a different epitope on PINP is added and incubated.
-
Enzyme Conjugation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change.
-
Reaction Stoppage: The reaction is stopped with an acid solution.
-
Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: A standard curve is generated by plotting the optical density of the standards against their known concentrations. The PINP concentration in the patient samples is then interpolated from this curve.[17][18]
-
-
// Nodes Sample_Collection [label="Fasting Morning\nBlood Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Serum_Separation [label="Serum Separation\nby Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; ELISA_Assay [label="ELISA for PINP/CTX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Acquisition [label="Optical Density Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Standard_Curve [label="Generation of Standard Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification of\nMarker Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample_Collection -> Serum_Separation; Serum_Separation -> ELISA_Assay; ELISA_Assay -> Data_Acquisition; Data_Acquisition -> Standard_Curve; Standard_Curve -> Quantification; }
Caption: Workflow for bone turnover marker analysis using ELISA.
Vertebral Fracture Assessment
-
Method: In large clinical trials, vertebral fractures are typically assessed using lateral spine radiographs.
-
Procedure:
-
Radiography: Lateral radiographs of the thoracic and lumbar spine are obtained at baseline and at specified follow-up intervals (e.g., annually).
-
Image Analysis: The radiographs are evaluated by trained radiologists or using a semi-quantitative grading method, such as the Genant semi-quantitative method.[13]
-
Fracture Definition: A new vertebral fracture is typically defined as a reduction of a certain percentage (e.g., 20-25%) in any of the three vertebral heights (anterior, middle, or posterior) compared to baseline.[5]
-
Adjudication: In many trials, all potential fracture events are reviewed and adjudicated by an independent, blinded committee of clinical experts to ensure consistency and accuracy of the diagnosis.
-
Preclinical Bone Mechanical Strength Testing
-
Method: Three-point bending is a common ex vivo method used in preclinical animal studies to assess the mechanical properties of long bones (e.g., femur, tibia).[19][20][21][22]
-
Procedure:
-
Sample Preparation: The long bone is carefully dissected from the animal model and cleaned of soft tissue.
-
Test Setup: The bone is placed on two supports with a specific span distance. A loading force is applied to the midpoint of the bone by a third point.[21][22]
-
Loading: The load is applied at a constant rate until the bone fractures.
-
Data Acquisition: A load-displacement curve is generated, from which several biomechanical parameters can be calculated.
-
Key Parameters:
-
Ultimate Force (Strength): The maximum load the bone can withstand before fracturing.
-
Stiffness: The slope of the linear (elastic) portion of the load-displacement curve, representing the bone's resistance to deformation.
-
Energy to Failure (Toughness): The total energy absorbed by the bone before fracture, calculated as the area under the load-displacement curve.
-
-
This comprehensive guide provides a foundation for researchers to evaluate and select appropriate alternatives to this compound for their osteoporosis research. By understanding the comparative efficacy, mechanisms of action, and the experimental methodologies used to generate these data, scientists can make more informed decisions to drive forward the development of novel and effective treatments for this debilitating disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Treating postmenopausal osteoporosis in women at increased risk of fracture – critical appraisal of bazedoxifene: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of bazedoxifene in reducing new vertebral fracture risk in postmenopausal women with osteoporosis: results from a 3-year, randomized, placebo-, and active-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Randomised trial of effect of alendronate on risk of fracture in women with existing vertebral fractures. Fracture Intervention Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. The FREEDOM trial: Is family medicine ready for biologic therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evenityhcp.com [evenityhcp.com]
- 9. Effect of conjugated estrogens/bazedoxifene on postmenopausal bone loss: pooled analysis of two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Profile of changes in bone turnover markers during once-weekly teriparatide administration for 24 weeks in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Accurate measurement of a bone surrogate flexural rigidity in three- and four-point bending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using three-point bending to evaluate tibia bone strength in ovariectomized young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docsity.com [docsity.com]
- 22. biomedicalbytes.com [biomedicalbytes.com]
Bridging the Gap: In Vitro-In Vivo Correlation of Raloxifene-Loaded Nanoparticle Efficacy
A comparative analysis of preclinical data highlights the translational potential of nanocarrier-based delivery systems for improving the biopharmaceutical performance of raloxifene.
Researchers, scientists, and drug development professionals are constantly seeking strategies to enhance the therapeutic efficacy of promising drug candidates with poor bioavailability. This compound, a selective estrogen receptor modulator (SERM) approved for the prevention and treatment of postmenopausal osteoporosis and reduction of breast cancer risk, is a classic example of a drug hampered by low oral bioavailability (approximately 2%) due to its poor aqueous solubility and extensive first-pass metabolism.[1][2] This guide provides a comparative analysis of the in vitro and in vivo performance of various this compound-loaded nanoparticle formulations, offering insights into their potential to overcome these biopharmaceutical challenges. Experimental data from multiple studies are presented to illustrate the correlation between in vitro characteristics and in vivo efficacy.
Performance Metrics: A Comparative Overview
The efficacy of this compound-loaded nanoparticles is a multifactorial equation. Key in vitro parameters such as particle size, drug entrapment efficiency, and release kinetics are critical determinants of the in vivo pharmacokinetic profile and, ultimately, the therapeutic outcome. The following tables summarize quantitative data from various studies on different nanoparticle formulations of this compound.
In Vitro Characterization of this compound Nanoparticles
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Findings |
| Solid Lipid Nanoparticles (SLNs) | 109.7 - 1406 | -13.7 to -22 | 55 - >98 | Formulations demonstrate a wide range in particle size and entrapment efficiency. Optimized SLNs show significant improvement in efficacy compared to pure this compound in cell-based assays.[1][2][3] |
| Polymeric Nanoparticles (PNPs) | 134.5 | +24.4 | 91.73 | PNPs exhibit a sustained drug release profile compared to this compound suspension.[4][5] |
| Nanostructured Lipid Carriers (NLCs) | 114.8 - 137.12 | +9.21 to +25.9 | 75.04 - 91.05 | NLCs show sustained release over several days and enhanced oral bioavailability.[3][6][7] |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | 35 | -21.2 | N/A | SNEDDS formulations lead to significantly higher delivery of this compound to endocrine organs in vivo.[8] |
In Vivo Pharmacokinetic Parameters of this compound Nanoparticles in Rats
| Formulation Type | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold Increase) | Key Findings |
| Solid Lipid Nanoparticles (SLNs) | ~4.06-fold increase vs. pure drug | ~4.40 to 5-fold increase vs. pure drug | ~4.56 - 5 | SLNs significantly enhance the oral bioavailability of this compound.[1][2] A high degree of Level A linear in vitro-in vivo correlation has been established.[2] |
| Polymeric Nanoparticles (PNPs) | Significantly enhanced vs. suspension | Significantly enhanced vs. suspension | Not explicitly quantified | PNPs demonstrate improved bioavailability and therapeutic potential in an osteoporosis animal model.[4] |
| Nanostructured Lipid Carriers (NLCs) | Significantly enhanced vs. suspension | ~3.19-fold increase vs. free suspension | ~3.19 | NLCs effectively improve the oral bioavailability of this compound.[6] |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Not reported | Not reported | Not explicitly quantified, but higher organ delivery | SNEDDS show increased this compound accumulation in target endocrine organs.[8] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental methodologies employed in the cited studies to evaluate the in vitro and in vivo performance of this compound-loaded nanoparticles.
Preparation of this compound-Loaded Nanoparticles
Several methods have been utilized to prepare this compound-loaded nanoparticles. A common approach for solid lipid nanoparticles is the solvent emulsification/evaporation method .[1] In this technique, the drug and lipid carrier (e.g., Compritol 888 ATO) are dissolved in an organic solvent. This organic phase is then emulsified in an aqueous phase containing a surfactant (e.g., Pluronic F68) under high-speed homogenization. The organic solvent is subsequently evaporated, leading to the formation of nanoparticles.
For polymeric nanoparticles, a modified ionic gelation method has been described.[4][5] This involves the interaction of a positively charged polymer with a polyanion.
In Vitro Drug Release Studies
The in vitro release of this compound from nanoparticles is often assessed using the dialysis bag diffusion technique .[1][9] A known amount of the nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a release medium (e.g., phosphate buffer pH 6.8) maintained at 37°C with constant stirring. Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content using a suitable analytical method like HPLC. This allows for the determination of the cumulative drug release over time.
Cellular Uptake and Cytotoxicity Assays
The efficacy of this compound nanoparticles at the cellular level is frequently evaluated using cancer cell lines, such as the human breast cancer cell line MCF-7.
-
Cellular Uptake Studies: To quantify the internalization of nanoparticles by cells, methods like fluorescence microscopy or flow cytometry are used, often with fluorescently labeled nanoparticles.[2]
-
Cytotoxicity Assays: The MTT assay is a common method to assess the cytotoxic effects of free this compound versus its nanoparticle formulations on cancer cells.[10] This colorimetric assay measures the metabolic activity of cells, which is correlated with cell viability. A dose-dependent decrease in cell viability indicates a cytotoxic effect.[10]
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are typically conducted in animal models, such as Wistar or Sprague-Dawley rats.[1][2][4] The animals are administered either the this compound nanoparticle formulation or a control (e.g., pure drug suspension) orally. Blood samples are collected at various time points post-administration. The plasma is then separated and analyzed for this compound concentration using a validated analytical method like HPLC. Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), are then calculated to determine the oral bioavailability.
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships in the evaluation of this compound-loaded nanoparticles.
References
- 1. Development and Evaluation of Solid Lipid Nanoparticles of this compound Hydrochloride for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-loaded SLNs with enhanced biopharmaceutical potential: QbD-steered development, in vitro evaluation, in vivo pharmacokinetics, and IVIVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the treatment potential of this compound-loaded polymeric nanoparticles in osteoporosis: In-vitro and in-vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Bioavailability Enhancement of this compound with Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of this compound Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the STAR and MORE Clinical Trials: Outcomes in Breast Cancer Prevention
This guide provides a detailed comparison of the clinical trial outcomes from the Study of Tamoxifen and Raloxifene (STAR) and the Multiple Outcomes of this compound Evaluation (MORE) studies. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the efficacy and safety profiles of tamoxifen and this compound in the prevention of breast cancer.
Data Presentation: A Head-to-Head Comparison
The quantitative outcomes of the STAR and MORE trials are summarized below. The STAR trial directly compared tamoxifen and this compound, while the MORE trial evaluated this compound against a placebo.
Efficacy Outcomes
| Outcome | STAR Trial (Tamoxifen vs. This compound) | MORE Trial (this compound vs. Placebo) |
| Primary Endpoint | Incidence of Invasive Breast Cancer | Incidence of Vertebral Fractures |
| Invasive Breast Cancer | This compound was found to be as effective as tamoxifen in reducing the risk of invasive breast cancer.[1] With a median follow-up of 81 months, the risk ratio for invasive breast cancer with this compound compared to tamoxifen was 1.24.[2] | This compound significantly reduced the risk of invasive breast cancer by 76% compared to placebo over 3 years of treatment.[3][4] |
| Non-Invasive Breast Cancer (DCIS) | There was a non-statistically significant higher risk of noninvasive breast cancer in the this compound group compared to the tamoxifen group.[1] | Data on non-invasive breast cancer was not a primary or major secondary endpoint. |
| Estrogen Receptor (ER)-Positive Tumors | Both drugs were effective in reducing the risk of ER-positive tumors. | This compound demonstrated a 90% reduction in the risk of ER-positive invasive breast cancer.[3][4] |
Safety and Adverse Event Outcomes
| Adverse Event | STAR Trial (Tamoxifen vs. This compound) | MORE Trial (this compound vs. Placebo) |
| Uterine (Endometrial) Cancer | This compound was associated with a 36% lower risk of uterine cancers compared to tamoxifen.[5] | This compound did not show an increased risk of endometrial cancer compared to placebo.[3][4] |
| Thromboembolic Events (e.g., Blood Clots) | The risk of thromboembolic events was 29% lower in the this compound group compared to the tamoxifen group.[5] | This compound was associated with an increased risk of venous thromboembolic events compared to placebo (Relative Risk: 3.1).[3][4] |
| Cataracts | Women taking this compound had a lower incidence of cataracts. | Not reported as a primary or major secondary safety endpoint. |
| Bone Fractures | No significant difference in the rates of bone fractures was observed between the two groups. | This compound significantly reduced the risk of vertebral fractures.[3] |
Experimental Protocols
STAR (Study of Tamoxifen and this compound) Trial
The STAR trial (NSABP P-2) was a randomized, double-blinded study designed to compare the efficacy and safety of tamoxifen and this compound in preventing invasive breast cancer in postmenopausal women at increased risk.[2]
-
Participants : The study enrolled 19,747 postmenopausal women with a 5-year predicted breast cancer risk of at least 1.66% based on the Gail model.[2]
-
Intervention : Participants were randomly assigned to receive either 20 mg/day of tamoxifen or 60 mg/day of this compound for 5 years.[2]
-
Primary Endpoint : The primary outcome was the incidence of invasive breast cancer.
-
Secondary Endpoints : Secondary endpoints included the incidence of non-invasive breast cancer, uterine cancer, bone fractures, and thromboembolic events.
MORE (Multiple Outcomes of this compound Evaluation) Trial
The MORE trial was a multicenter, randomized, double-blind, placebo-controlled study that primarily aimed to determine the effect of this compound on the risk of vertebral fractures in postmenopausal women with osteoporosis. The effect on breast cancer incidence was a key secondary endpoint.[3]
-
Participants : The trial enrolled 7,705 postmenopausal women with osteoporosis.[3]
-
Intervention : Participants were randomized to receive either 60 mg/day or 120 mg/day of this compound, or a placebo.[3]
-
Primary Endpoint : The primary endpoint was the incidence of new vertebral fractures.
-
Secondary Endpoints : Secondary endpoints included changes in bone mineral density and the incidence of invasive breast cancer.
Signaling Pathways of Tamoxifen and this compound
Both tamoxifen and this compound are classified as Selective Estrogen Receptor Modulators (SERMs). Their mechanism of action involves binding to estrogen receptors (ERs) and exhibiting either estrogenic (agonist) or anti-estrogenic (antagonist) effects in different tissues. In breast tissue, both drugs act as ER antagonists, thereby blocking the proliferative signaling of estrogen.
The diagram above illustrates the competitive binding of SERMs (tamoxifen and this compound) to the estrogen receptor, preventing estrogen from binding. This SERM-ER complex then translocates to the nucleus and binds to the Estrogen Response Element (ERE) on the DNA. Unlike the estrogen-ER complex which recruits co-activators to promote gene transcription and cell proliferation, the SERM-ER complex preferentially recruits co-repressors, leading to the inhibition of gene transcription and a reduction in cell proliferation.
Experimental Workflow for Clinical Trials
The general workflow for conducting large-scale clinical trials like STAR and MORE involves several key stages, from patient recruitment to data analysis and reporting.
This diagram outlines the critical steps in a randomized clinical trial. The process begins with meticulous planning and protocol development, followed by ethical review. The execution phase involves enrolling and randomizing participants, administering the intervention, and collecting data. Finally, the collected data is rigorously analyzed, the results are interpreted, and the findings are disseminated to the scientific community through publication.
References
- 1. The NSABP Study of Tamoxifen and this compound (STAR) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrangoizmd.com [arrangoizmd.com]
- 3. Annual Alzheimer's Clinical Trials Pipeline Report Shows Increased Reason for Optimism | UNLV [unlv.edu]
- 4. Alzheimer's disease drug development pipeline: 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-2 STAR [nsabp.pitt.edu]
Safety Operating Guide
Proper Disposal Procedures for Raloxifene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of raloxifene in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of personnel and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the solid compound that could generate dust should be performed in a chemical fume hood to minimize inhalation exposure.
Disposal Plan for this compound Waste
The primary and recommended method for the disposal of this compound and any materials contaminated with it is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: All this compound waste, including unused compounds, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be segregated from general laboratory waste.
-
Containerization: Place all solid and liquid this compound waste into clearly labeled, sealed, and leak-proof hazardous waste containers. The container should be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".
-
Storage: Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF) for incineration.
EPA Hazardous Waste Classification:
This compound is not specifically listed as a P-listed or U-listed hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] However, due to its inclusion on the NIOSH list of hazardous drugs and its potential for toxicity, it should be managed as a hazardous waste.[1][2][3] The generator of the waste is ultimately responsible for making a proper waste determination.
Data Presentation
The following table summarizes quantitative data regarding the environmental fate of this compound.
| Degradation Process | Conditions | Half-Life |
| Hydrolysis | pH 5, 25°C | 1001 days |
| pH 7, 25°C | 410 days | |
| pH 9, 25°C | 90 days | |
| Biodegradation | Aerobic-aquatic with sewage solids (30 mg/L) | 37 days |
| Aerobic with sewage solids (0.470 g/L) | 7.17 hours |
Source: Adapted from a study on the environmental fate and chemistry of this compound hydrochloride.
Experimental Protocols
Laboratory-Scale Chemical Inactivation of this compound
This protocol describes a method for the chemical degradation of small quantities of this compound in a laboratory setting prior to disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective: To chemically alter this compound, rendering it inactive. Studies have shown that this compound degrades under basic and oxidative conditions.
Materials:
-
This compound waste
-
0.5N Sodium Hydroxide (NaOH) solution or 3.0% Hydrogen Peroxide (H₂O₂) solution
-
Appropriate reaction vessel (e.g., glass beaker)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Hazardous waste container for the final solution
Procedure:
-
Quantify the amount of this compound waste to be treated.
-
In a chemical fume hood, place the this compound waste in the reaction vessel.
-
Slowly add either the 0.5N NaOH solution or the 3.0% H₂O₂ solution to the waste. Use a sufficient volume to ensure the this compound is fully submerged and can be stirred effectively.
-
Stir the mixture at room temperature for a minimum of 12 hours to allow for degradation.
-
If using NaOH, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). Monitor the pH carefully.
-
Transfer the resulting solution to a properly labeled hazardous waste container for collection by your institution's EHS office.
Decontamination of Surfaces and Glassware
This protocol outlines the procedure for decontaminating laboratory surfaces and non-disposable glassware after handling this compound.
Objective: To effectively remove residual this compound from non-porous surfaces and glassware to prevent cross-contamination.
Materials:
-
Laboratory-grade detergent
-
Warm water
-
Organic solvent (e.g., ethanol or methanol)
-
Deionized or distilled water
-
Absorbent pads or cloths
-
Hazardous waste containers for contaminated cleaning materials and rinsate
Procedure:
-
Initial Removal: Wearing appropriate PPE, use a damp cloth or absorbent pad to physically remove any visible this compound powder or residue. Place the contaminated cleaning materials directly into a hazardous waste container.
-
Detergent Wash: Thoroughly wash the surface or glassware with a laboratory-grade detergent and warm water.
-
Water Rinse: Rinse the item multiple times with water.
-
Solvent Rinse: Rinse the surface or glassware with a suitable organic solvent, such as ethanol or methanol, to dissolve any remaining non-polar residues.
-
Final Water Rinse: Perform a final rinse with deionized or distilled water.
-
Waste Collection: All rinsate from the cleaning process should be collected and disposed of as hazardous chemical waste.
-
Drying: Allow the cleaned items to air dry completely or dry in an oven as appropriate.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for Raloxifene in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Raloxifene in a laboratory environment. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, especially in powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets. While specific material types and thicknesses are not consistently detailed in the provided resources, the general recommendations provide a strong basis for safe handling.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear safety glasses with side shields or goggles.[1] If there is a potential for direct contact with dusts, mists, or aerosols, a face shield or other full-face protection should be worn.[1] |
| Skin and Body Protection | Chemical-resistant gloves are required.[1][2] Additional protective garments such as sleevelets, an apron, or disposable suits should be used to avoid skin exposure.[1] It is recommended to use appropriate degowning techniques to remove potentially contaminated clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator or an approved dust mask should be used, particularly in situations where exposure to the powder may occur.[1] |
Safe Handling and Operational Procedures
To minimize the risk of exposure to this compound, the following handling and storage procedures should be strictly followed:
-
Minimize Open Handling : Whenever possible, use containment technologies to control the compound at the source and prevent its migration to other areas.[1]
-
Avoid Dust Generation : Do not breathe in the dust.[1] Care should be taken to prevent the generation and accumulation of dust.
-
Ventilation : Work in a well-ventilated area.
-
Personal Hygiene : Wash hands and skin thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in areas where this compound is handled.
-
Storage : Keep the container tightly closed and store it in a cool, well-ventilated place.[1]
Spill and Disposal Plan
In the event of a spill, immediate action is required to contain and clean the area safely.
Spill Cleanup:
-
Evacuate and Secure : Keep unnecessary personnel away from the spill area.[1]
-
Use PPE : Wear the appropriate personal protective equipment as outlined above.[1]
-
Containment and Cleanup : Use a vacuum cleaner for powder spills.[1] If a vacuum is unavailable, moisten the dust with water before collecting it with a shovel or broom to minimize airborne particles.[1]
-
Collection : Collect the spilled material in a sealed container for disposal.[1]
Disposal:
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Segregation : All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and cleaning materials, must be separated from general laboratory waste.
-
Containerization : Place all this compound waste into clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Incineration : The primary and recommended method for the disposal of this compound and associated contaminated materials is incineration at a licensed hazardous waste facility.[3]
-
Avoid Drains : Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[3]
This compound Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
